Product packaging for Ethyl 2,5-dioxopiperazine-1-carboxylate(Cat. No.:CAS No. 143411-83-0)

Ethyl 2,5-dioxopiperazine-1-carboxylate

Cat. No.: B114383
CAS No.: 143411-83-0
M. Wt: 186.17 g/mol
InChI Key: JHWIPPPKKUVBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2,5-dioxopiperazine-1-carboxylate (CAS 143411-83-0) is a derivative of the 2,5-diketopiperazine (DKP) scaffold, a privileged structure in medicinal chemistry and drug discovery. With the molecular formula C7H10N2O4 and a molecular weight of 186.17 g/mol , this compound serves as a versatile building block for the synthesis of more complex molecules. The 2,5-diketopiperazine core is a cyclic dipeptide known for its conformational rigidity, hydrogen-bonding capability, and stability to proteolysis, making it an excellent platform for designing bioactive compounds . This specific derivative, with its ester functionalization, allows researchers to introduce the DKP motif into larger molecular architectures or to further functionalize the core structure. The DKP scaffold is ubiquitous in natural products and pharmaceuticals, with applications ranging from antimicrobial agents to anticancer drugs . Notably, related 4-ethyl-2,3-dioxopiperazine derivatives are key components in established antibiotics like Cefoperazone, underscoring the pharmacological relevance of this chemical class . This product is intended for research purposes as a synthetic intermediate or a standard in analytical studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O4 B114383 Ethyl 2,5-dioxopiperazine-1-carboxylate CAS No. 143411-83-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143411-83-0

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

ethyl 2,5-dioxopiperazine-1-carboxylate

InChI

InChI=1S/C7H10N2O4/c1-2-13-7(12)9-4-5(10)8-3-6(9)11/h2-4H2,1H3,(H,8,10)

InChI Key

JHWIPPPKKUVBHA-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CC(=O)NCC1=O

Canonical SMILES

CCOC(=O)N1CC(=O)NCC1=O

Origin of Product

United States

Foundational & Exploratory

Ethyl 2,5-dioxopiperazine-1-carboxylate CAS number and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Ethyl 2,5-dioxopiperazine-1-carboxylate and the 2,5-Diketopiperazine Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of the ubiquitous 2,5-diketopiperazine (DKP) scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Diketopiperazines are the simplest cyclic peptides, formed from the condensation of two amino acids.[1] This structural motif is found in a vast array of natural products and synthetically accessible compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, and places it within the broader context of the 2,5-diketopiperazine class of molecules. General methodologies for its synthesis, potential (though currently unelucidated) biological significance, and relevant experimental considerations are discussed.

Introduction to 2,5-Diketopiperazines

The 2,5-diketopiperazine (DKP) core is a six-membered ring containing two amide bonds in a cis conformation.[3] This rigid and stable scaffold is a privileged structure in drug discovery, offering a template for the development of novel therapeutics.[4] DKPs are widespread in nature, being produced by a variety of organisms including bacteria, fungi, plants, and animals.[1] Their biological activities are diverse and potent, making them attractive starting points for medicinal chemistry campaigns.[2]

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 143411-83-0[5]
Molecular Formula C₇H₁₀N₂O₄[5]
Molecular Weight 186.17 g/mol [5]
IUPAC Name This compound[5]
XLogP3 -0.6[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 4[5]
Rotatable Bond Count 2[5]
Exact Mass 186.06405680 Da[5]
Monoisotopic Mass 186.06405680 Da[5]
Topological Polar Surface Area 75.7 Ų[5]
Heavy Atom Count 13[5]

Synthesis of 2,5-Diketopiperazines

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the general synthesis of 2,5-diketopiperazines is well-established. Common synthetic routes include the cyclization of dipeptide esters. A general workflow for such a synthesis is presented below.

General Experimental Workflow for 2,5-Diketopiperazine Synthesis

G cluster_0 Step 1: Dipeptide Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Cyclization cluster_3 Step 4: Purification A Amino Acid 1 (N-protected) C Peptide Coupling (e.g., DCC/HOBt or EDC/HOBt) A->C B Amino Acid 2 (Esterified) B->C D Protected Dipeptide Ester C->D E Deprotection of N-terminal group D->E F Dipeptide Ester Salt E->F G Base-mediated Intramolecular Cyclization F->G H 2,5-Diketopiperazine G->H I Purification (e.g., Recrystallization or Chromatography) H->I J Pure 2,5-Diketopiperazine I->J

Caption: General workflow for the synthesis of a 2,5-diketopiperazine.

Representative Experimental Protocol: Synthesis of a Proline-Containing Diketopiperazine

The following protocol for the synthesis of cyclo(L-Phe-L-Pro) is adapted from the literature and serves as a representative example of diketopiperazine synthesis.[6]

  • Peptide Coupling: To a solution of Boc-L-proline, L-phenylalanine methyl ester hydrochloride, 1-hydroxybenzotriazole (HOBt), and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) in dichloromethane (DCM) at 0 °C, triethylamine (Et₃N) is added dropwise. The reaction is stirred for 20 hours while warming to room temperature. The mixture is then concentrated, diluted with ethyl acetate, and washed successively with water, aqueous citric acid, and aqueous potassium carbonate. The organic layer is dried and concentrated to yield the protected dipeptide, Boc-L-Pro-L-Phe-OMe.[6]

  • Boc Deprotection: The protected dipeptide is dissolved in DCM, and trifluoroacetic acid (TFA) and water are added at 0 °C. The reaction is heated in a microwave reactor at 60 °C for 40 minutes. The solvents are then evaporated to yield the dipeptide salt, L-Pro-L-Phe-OMe·TFA.[6]

  • Cyclization: The dipeptide salt is dissolved in methanol, and solid sodium carbonate is added. The mixture is heated in a microwave reactor at 80 °C for 30 minutes. The solvent is removed, and the residue is dissolved in water and extracted with DCM. The combined organic layers are dried and evaporated to yield the crude cyclo(L-Phe-L-Pro).[6]

  • Purification: The crude product is purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways of 2,5-Diketopiperazines

While there is no specific biological activity reported for this compound in the scientific literature, the broader class of 2,5-diketopiperazines has been shown to modulate various signaling pathways. For instance, certain diketopiperazine derivatives have been investigated for their antioxidant properties and their ability to modulate the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress.[7]

Representative Signaling Pathway: The Nrf2-Mediated Antioxidant Response

The following diagram illustrates a simplified representation of the Nrf2 signaling pathway, which can be modulated by some bioactive compounds.

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding Ub Ubiquitination & Proteasomal Degradation Keap1->Ub Nrf2->Ub Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n ARE Antioxidant Response Element (ARE) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Nrf2_n->ARE Binding ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1 Induces conformational change DKP Bioactive DKP (Hypothetical) DKP->Keap1 May interact with Keap1

Caption: Simplified Nrf2 signaling pathway in response to oxidative stress.

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its ubiquitination and subsequent degradation.[7] Upon exposure to oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the production of protective enzymes.[7] Some bioactive molecules, potentially including certain diketopiperazines, may modulate this pathway, enhancing the cellular antioxidant response.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust, fumes, gas, mist, vapors, or spray. Handle in a well-ventilated area.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. Seek medical attention if symptoms persist.

Conclusion and Future Directions

This compound is a member of the promising 2,5-diketopiperazine class of compounds. While specific biological data for this particular derivative is currently lacking, the rich pharmacology of the DKP scaffold suggests that it may possess interesting biological properties. Further research is warranted to synthesize and screen this and related compounds for various biological activities. Elucidation of its potential role in modulating cellular signaling pathways could open new avenues for drug discovery and development. The synthetic methodologies and biological contexts provided in this guide offer a foundation for researchers to explore the therapeutic potential of this intriguing class of molecules.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2,5-dioxopiperazine-1-carboxylate from Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2,5-dioxopiperazine-1-carboxylate, a key heterocyclic scaffold, from dipeptide precursors. This document details the core synthetic strategies, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound belongs to the 2,5-diketopiperazine (DKP) class of compounds. DKPs are cyclic dipeptides that serve as important structural motifs in a wide array of biologically active natural products and synthetic molecules. Their constrained conformation and peptide-like structure make them attractive scaffolds for the development of novel therapeutics. The introduction of an ethoxycarbonyl group at the N1 position offers a valuable handle for further chemical modification and diversification, enabling the exploration of structure-activity relationships.

The primary route for the synthesis of this compound involves the N-acylation of a dipeptide or its corresponding ester with ethyl chloroformate, followed by an intramolecular cyclization to form the desired diketopiperazine ring. This guide will focus on this prevalent synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound from a dipeptide, such as glycylglycine, can be conceptualized as a two-step process, which can often be performed in a one-pot fashion. The general transformation is illustrated below:

Synthesis_Pathway Dipeptide Dipeptide Ester (e.g., Glycylglycine Ethyl Ester) Intermediate N-Ethoxycarbonyl Dipeptide Ester Dipeptide->Intermediate  Ethyl Chloroformate, Base   Product This compound Intermediate->Product  Base, Heat (Cyclization)  

Figure 1: General synthetic pathway for this compound.

This pathway commences with the reaction of a dipeptide ester with ethyl chloroformate in the presence of a base. This step leads to the formation of an N-ethoxycarbonyl dipeptide ester intermediate. Subsequent treatment with a base and typically heating promotes an intramolecular cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl, yielding the target this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from a dipeptide ester. The following procedure is a representative example and may be adapted for different dipeptide starting materials.

Synthesis of this compound from Glycylglycine Ethyl Ester

This protocol describes a one-pot synthesis of the target compound from glycylglycine ethyl ester hydrochloride.

Materials:

  • Glycylglycine ethyl ester hydrochloride

  • Ethyl chloroformate

  • Triethylamine (or other suitable non-nucleophilic base)

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Reaction Setup: To a solution of glycylglycine ethyl ester hydrochloride (1.0 eq) in an anhydrous solvent, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 15-30 minutes to neutralize the hydrochloride salt and generate the free dipeptide ester.

  • N-Acylation: Slowly add ethyl chloroformate (1.1 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After the N-acylation is complete, the reaction mixture is typically heated to reflux to induce cyclization. The time required for cyclization can vary depending on the substrate and solvent but is generally in the range of 4-24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and related N-acylated diketopiperazines. Please note that yields and reaction conditions can vary depending on the specific dipeptide used and the scale of the reaction.

Starting Dipeptide EsterAcylating AgentBaseSolventReaction Temp. (°C)Reaction Time (h)Yield (%)Reference
Glycylglycine Ethyl EsterEthyl ChloroformateTriethylamineDichloromethane0 to reflux1260-75(Hypothetical data based on general procedures)
L-Alanyl-L-Alanine Methyl EsterEthyl ChloroformateN-MethylmorpholineTetrahydrofuran0 to reflux1855-70(Hypothetical data based on general procedures)
L-Valyl-L-Proline Methyl EsterEthyl ChloroformateDiisopropylethylamineAcetonitrile0 to reflux2450-65(Hypothetical data based on general procedures)

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified product.

Workflow cluster_prep Reaction Preparation cluster_reaction One-Pot Synthesis cluster_workup Work-up cluster_purification Purification Start Dipeptide Ester HCl Anhydrous Solvent Base_add Add Base (e.g., TEA) Stir at 0°C Start->Base_add Acylation Add Ethyl Chloroformate Stir at RT Base_add->Acylation Cyclization Heat to Reflux Acylation->Cyclization Cool Cool to RT Cyclization->Cool Wash Wash with NaHCO₃ (aq) and Brine Cool->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Remove Solvent Dry->Evaporate Chromatography Column Chromatography Evaporate->Chromatography Product Pure this compound Chromatography->Product

Figure 2: Step-by-step workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from dipeptides is a robust and versatile method for accessing this valuable chemical entity. The one-pot N-acylation and cyclization procedure offers an efficient route to the target molecule. The presented technical guide provides a solid foundation for researchers and scientists to incorporate this synthetic strategy into their research programs for the development of novel bioactive compounds. Further optimization of reaction conditions may be necessary for different dipeptide substrates to achieve maximal yields.

An In-depth Technical Guide on Ethyl 2,5-dioxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2,5-dioxopiperazine-1-carboxylate, a molecule belonging to the versatile class of 2,5-diketopiperazines (DKPs). While specific experimental data for this particular derivative is limited in publicly accessible literature, this document consolidates available information on its physicochemical properties and provides insights into its synthesis and potential biological activities based on the well-established characteristics of the DKP scaffold.

Nomenclature and Physicochemical Properties

The IUPAC name for the compound is This compound [1]. It is a derivative of piperazine-2,5-dione, featuring an ethoxycarbonyl group attached to one of the nitrogen atoms of the piperazine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₇H₁₀N₂O₄PubChem[1]
Molecular Weight 186.17 g/mol PubChem[1]
CAS Number 143411-83-0PubChem[1]
Canonical SMILES CCOC(=O)N1CC(=O)NCC1=OPubChem[1]
InChI Key JHWIPPPKKUVBHA-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 -0.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A likely approach to synthesize this compound would involve the reaction of piperazine-2,5-dione with ethyl chloroformate in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Experimental Protocol (Proposed):

  • Materials: Piperazine-2,5-dione, ethyl chloroformate, a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Dissolve piperazine-2,5-dione in the chosen aprotic solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base to the solution and cool the mixture in an ice bath.

    • Slowly add ethyl chloroformate dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for a specified period until the reaction is complete (monitored by thin-layer chromatography).

    • Upon completion, the reaction mixture would be worked up by washing with water and brine, followed by drying of the organic layer over an anhydrous salt (e.g., sodium sulfate).

    • The solvent would then be removed under reduced pressure, and the crude product purified by a suitable method such as column chromatography or recrystallization to yield this compound.

Diagram 1: Proposed Synthesis Workflow

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product Piperazine-2,5-dione Piperazine-2,5-dione Reaction Reaction Piperazine-2,5-dione->Reaction Ethyl chloroformate Ethyl chloroformate Ethyl chloroformate->Reaction Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction Aprotic Solvent (e.g., DCM) Aprotic Solvent (e.g., DCM) Aprotic Solvent (e.g., DCM)->Reaction Workup (Wash & Dry) Workup (Wash & Dry) Reaction->Workup (Wash & Dry) Reaction Completion Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Workup (Wash & Dry)->Purification (Chromatography/Recrystallization) This compound This compound Purification (Chromatography/Recrystallization)->this compound Isolated Product

Caption: A proposed workflow for the synthesis of this compound.

Biological Activities and Potential Applications

The 2,5-diketopiperazine scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities are often attributed to the rigid cyclic dipeptide structure which can mimic peptide turns and interact with various biological targets.

Known Biological Activities of the 2,5-Diketopiperazine Class:

  • Anticancer: Many DKP derivatives have demonstrated cytotoxic activities against various cancer cell lines[2]. The mechanism of action can vary, including the induction of apoptosis.

  • Antiviral: Certain DKPs have shown potential as antiviral agents, including activity against the influenza virus[3].

  • Antibacterial and Antifungal: The DKP core is found in many natural products with antimicrobial properties.

  • Neurological and CNS Activity: Some DKPs can cross the blood-brain barrier and exhibit neuroprotective or other CNS effects.

  • Anti-inflammatory: Anti-inflammatory properties have also been reported for some DKP derivatives.

Given the presence of the DKP core, it is plausible that this compound could exhibit some of these biological activities. The ethyl carboxylate group at the N1 position may influence its pharmacokinetic properties, such as solubility and membrane permeability, and could also affect its binding affinity to specific biological targets. However, without specific experimental data, the biological profile of this particular compound remains speculative. Further research, including in vitro and in vivo studies, is necessary to elucidate its specific biological functions and therapeutic potential.

Diagram 2: Potential Biological Activities of the DKP Scaffold

G Potential Biological Activities of the 2,5-Diketopiperazine Scaffold cluster_activities Biological Activities 2,5-Diketopiperazine Scaffold 2,5-Diketopiperazine Scaffold Anticancer Anticancer 2,5-Diketopiperazine Scaffold->Anticancer Antiviral Antiviral 2,5-Diketopiperazine Scaffold->Antiviral Antibacterial/Antifungal Antibacterial/Antifungal 2,5-Diketopiperazine Scaffold->Antibacterial/Antifungal Neurological Activity Neurological Activity 2,5-Diketopiperazine Scaffold->Neurological Activity Anti-inflammatory Anti-inflammatory 2,5-Diketopiperazine Scaffold->Anti-inflammatory

Caption: A diagram illustrating the diverse biological activities associated with the 2,5-diketopiperazine core structure.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the signaling pathways modulated by this compound. Research into the mechanism of action of other bioactive DKPs has implicated various cellular pathways. For instance, cytotoxic DKPs may induce apoptosis through caspase activation or by targeting specific kinases. Neurologically active DKPs might interact with neurotransmitter receptors or signaling cascades involved in neuronal survival.

To determine the specific signaling pathways affected by this compound, a series of molecular and cellular biology experiments would be required. These could include gene expression profiling, pathway-specific reporter assays, and analysis of post-translational modifications of key signaling proteins.

Conclusion

This compound is a member of the medicinally important class of 2,5-diketopiperazines. While detailed experimental data for this specific compound are scarce, its structural features suggest potential for a range of biological activities. The provided physicochemical data can serve as a foundation for its further investigation. The proposed synthetic route offers a starting point for its chemical synthesis, which would enable the necessary biological screening to uncover its therapeutic potential. Future research should focus on the synthesis, purification, and comprehensive biological evaluation of this compound to determine its specific activities and mechanisms of action.

References

Molecular weight and formula of Ethyl 2,5-dioxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the molecular structure of Ethyl 2,5-dioxopiperazine-1-carboxylate. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Molecular Profile

This compound is a derivative of the diketopiperazine (DKP) scaffold, a class of cyclic dipeptides. DKPs are of significant interest in medicinal chemistry due to their rigid conformation, metabolic stability, and diverse biological activities, which include antimicrobial, antiviral, and anticancer properties. The addition of an ethoxycarbonyl group at the N1 position of the piperazine ring can significantly influence the molecule's physicochemical properties and biological activity.

Table 1: Molecular and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₄[PubChem][1]
Molecular Weight 186.17 g/mol [PubChem][1]
IUPAC Name This compound[PubChem][1]
CAS Number 143411-83-0[PubChem][1]
Canonical SMILES CCOC(=O)N1CC(=O)NCC1=O[PubChem][1]

Experimental Protocols: A Representative Synthesis

Objective: To synthesize this compound.

General Principle: The synthesis involves the formation of a dipeptide from glycine ethyl ester and N-ethoxycarbonylglycine, followed by an intramolecular cyclization to form the 2,5-dioxopiperazine ring.

Materials:

  • Glycine ethyl ester hydrochloride

  • N-ethoxycarbonylglycine

  • A peptide coupling agent (e.g., DCC, EDC/HOBt)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

  • Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Dipeptide Formation:

    • Dissolve N-ethoxycarbonylglycine (1 equivalent) and glycine ethyl ester hydrochloride (1 equivalent) in anhydrous DCM.

    • Add DIPEA (2.2 equivalents) to the solution to neutralize the hydrochloride and facilitate the coupling reaction.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add the peptide coupling agent (e.g., DCC, 1.1 equivalents) portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the urea byproduct.

    • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Intramolecular Cyclization:

    • The crude dipeptide can be cyclized by heating in a suitable solvent such as toluene or xylene, often with a catalytic amount of a weak acid or base to promote the reaction.

    • Alternatively, spontaneous cyclization may occur upon standing or during workup.

    • Monitor the formation of the diketopiperazine by TLC or LC-MS.

  • Purification:

    • Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure product.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps for the synthesis of this compound.

Synthesis_Workflow Reactant1 N-ethoxycarbonylglycine Coupling Peptide Coupling (e.g., DCC, DIPEA in DCM) Reactant1->Coupling Reactant2 Glycine ethyl ester Reactant2->Coupling Dipeptide Linear Dipeptide Intermediate Coupling->Dipeptide Formation Cyclization Intramolecular Cyclization (Heat) Dipeptide->Cyclization Ring Closure Crude_Product Crude Product Cyclization->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product Isolation

Caption: A logical workflow for the synthesis of this compound.

Disclaimer: This technical guide is intended for informational purposes only and should be used by qualified professionals. The experimental protocols are representative and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

Spectroscopic and Synthetic Profile of Ethyl 2,5-dioxopiperazine-1-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for Ethyl 2,5-dioxopiperazine-1-carboxylate. Due to the limited availability of direct experimental data for this specific compound in public databases, this document leverages data from closely related analogs and the parent compound, 2,5-dioxopiperazine, to provide a comprehensive profile. All presented data should be considered representative and may require experimental verification.

Chemical and Physical Properties

Basic chemical and physical properties for this compound are computationally derived and available from public databases.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₄PubChem
Molecular Weight 186.17 g/mol PubChem
CAS Number 143411-83-0PubChem
IUPAC Name This compoundPubChem

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and comparison with analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is predicted to show signals corresponding to the ethyl group and the methylene protons of the diketopiperazine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.2Quartet (q)2H-O-CH₂ -CH₃
~ 4.0Singlet (s)2HN-CH₂ -C=O (at C6)
~ 3.8Singlet (s)2HN-CH₂ -C=O (at C3)
~ 1.3Triplet (t)3H-O-CH₂-CH₃

Solvent: CDCl₃ or DMSO-d₆

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will feature signals for the carbonyl carbons, the ethyl group carbons, and the methylene carbons of the ring.

Chemical Shift (δ, ppm)Assignment
~ 168C =O (amide)
~ 165C =O (amide)
~ 155C =O (carbamate)
~ 62-O-CH₂ -CH₃
~ 45N-CH₂ -C=O (ring carbons)
~ 14-O-CH₂-CH₃

Solvent: CDCl₃ or DMSO-d₆

Infrared (IR) Spectroscopy (Analog-Based)

The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups and N-H bond of the amide (if tautomerism occurs or in the presence of moisture), and C-O bonds. Data for the parent compound, 2,5-piperazinedione, from the NIST WebBook is provided for comparison.[1]

Wavenumber (cm⁻¹)Functional Group
~ 3200-3400N-H Stretch (Amide)
~ 1730-1750C=O Stretch (Carbamate)
~ 1650-1680C=O Stretch (Amide)
~ 1200-1300C-O Stretch
Mass Spectrometry (Predicted)

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns. The fragmentation of the parent 2,5-piperazinedione is available on the NIST WebBook.[2]

m/zFragment Assignment (Predicted)
186[M]⁺
141[M - OCH₂CH₃]⁺
114[M - C(O)OCH₂CH₃]⁺
85[C₄H₅N₂O]⁺
56[C₃H₄N]⁺

Experimental Protocols

A plausible synthetic route for this compound involves the N-acylation of a pre-formed diketopiperazine ring.

Synthesis of this compound

Materials:

  • 2,5-Diketopiperazine (Glycine anhydride)

  • Ethyl chloroformate

  • A suitable base (e.g., Triethylamine or Pyridine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-diketopiperazine and the base in the anhydrous solvent. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add ethyl chloroformate dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow Reactant1 2,5-Diketopiperazine Reaction N-Acylation Reactant1->Reaction Reactant2 Ethyl Chloroformate Reactant2->Reaction Reagents Base (e.g., Triethylamine) Anhydrous Solvent (e.g., DCM) Reagents->Reaction Workup Aqueous Work-up (NaHCO₃, H₂O, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Characterization_Workflow Start Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

References

The Multifaceted Biological Activities of 2,5-Diketopiperazine Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,5-diketopiperazine (DKP) scaffold, the simplest form of cyclic dipeptides, has emerged as a "privileged structure" in medicinal chemistry.[1] These heterocyclic compounds, prevalent in nature, are produced by a wide array of organisms including bacteria, fungi, and marine life.[1][2] Their inherent structural rigidity, metabolic stability, and ability to be readily functionalized have made them attractive candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the diverse biological activities of DKP scaffolds, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. Detailed experimental protocols for key biological assays and visualizations of implicated signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity of 2,5-Diketopiperazines

Numerous studies have demonstrated the potent anticancer activities of both natural and synthetic DKP derivatives.[2][3][4] These compounds exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

A notable example is a series of novel N-1-monoallylated 2,5-diketopiperazine derivatives. One compound in this series, substituted with a 4-methoxyphenyl group and a pentylidene side chain, exhibited strong cytotoxic activity with IC50 values ranging from 0.36 to 1.9 μM against a panel of eight cancer cell lines. Furthermore, this compound was shown to induce apoptosis in the U937 cancer cell line at a concentration of 1.0 μM after 48 hours of treatment.

Another study focused on 3,6-diunsaturated 2,5-diketopiperazine derivatives, with one compound displaying significant inhibitory activities against both A549 (lung carcinoma) and HeLa (cervical cancer) cell lines, with IC50 values of 1.2 μM and 0.7 μM, respectively.[5][6] This compound was also found to induce apoptosis and cause cell cycle arrest at the G2/M phase in both cell lines at a concentration of 1.0 μM.[5][6] The proposed mechanism for some of these unsaturated DKPs involves the inhibition of tubulin polymerization, a target shared with established anticancer drugs like paclitaxel.[6]

The following table summarizes the anticancer activity of selected 2,5-diketopiperazine derivatives.

Compound ID/NameCancer Cell LineIC50 (µM)Reference
Compound 3c (N-1-monoallylated DKP)U9370.36 - 1.9
Compound 11 (3,6-diunsaturated DKP)A5491.2[5]
Compound 11 (3,6-diunsaturated DKP)HeLa0.7[5]
Spirotryprostatin B Mammalian cells14[7]
Various 2,6-DKPs MDA-MB-2310.021 - 4.944 mM[8]

Antimicrobial and Antifungal Activities

The DKP scaffold is also a promising source for the development of new antimicrobial and antifungal agents, with several derivatives exhibiting potent activity against a range of pathogens, including drug-resistant strains.[9]

One study investigated a series of tetrasubstituted 2,5-diketopiperazines and found that several compounds displayed significant activity against both bacteria and fungi.[9] For instance, certain derivatives showed potent activity against drug-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values in the range of 4-8 μM.[9] These compounds also demonstrated efficacy against various Gram-negative bacteria and pathogenic fungi, including Candida albicans and Aspergillus fumigatus, with MIC values in the low micromolar range.[9]

Another research effort identified indole DKP derivatives with significant antibacterial activity.[10] Compounds 3b and 3c from this study were particularly potent, with MIC values ranging from 0.94 to 3.87 μM against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli.[10]

The antimicrobial potential of DKP derivatives is summarized in the table below.

Compound ID/NameMicrobial StrainMIC (µM)Reference
DKPs 1-3 (Tetrasubstituted DKPs)S. aureus (sensitive & MRSA)4 - 8[9]
DKPs 1-3 (Tetrasubstituted DKPs)Candida albicans2 - 8[9]
DKPs 1 & 2 (Tetrasubstituted DKPs)Aspergillus fumigatus8[9]
Compound 3b & 3c (Indole DKPs)S. aureus, B. subtilis, P. aeruginosa, E. coli0.94 - 3.87[10]
Cyclo(Pro-Gly), Cyclo(Ile-Val), Cyclo(Val-Ala), Cyclo(Ala-Phe) Staphylococcus aureus0.01 - 0.39 µg/mL[11]
Compound 4 (from Aspergillus sclerotiorum)Staphylococcus epidermidis12.5[12]

Antiviral Activity

The antiviral potential of 2,5-diketopiperazines has also been explored, with several derivatives showing inhibitory activity against various viruses. For example, a series of novel N-substituted 2,5-diketopiperazine derivatives were synthesized and evaluated for their activity against the influenza virus.[13][14] Several of these compounds, at a concentration of 25 µg/mL, were found to inhibit the propagation of the H5N2 influenza virus in embryonated chicken eggs.[13][14]

Further research has identified other DKP derivatives with antiviral properties. Neoechinulin B, an indole diketopiperazine alkaloid, and its derivatives have demonstrated antiviral effects against the hepatitis C virus (HCV) and SARS-CoV-2, with IC50 values ranging from 0.0059 to 4.9 µM for HCV and 6.0 to 32.9 µM for SARS-CoV-2.[6]

The table below presents data on the antiviral activity of selected DKP compounds.

Compound ID/NameVirusActivityReference
N-substituted DKPs (13b-d, 14c) Influenza A (H5N2)Inhibition at 25 µg/mL[13][14]
Neoechinulin B and derivatives Hepatitis C Virus (HCV)IC50: 0.0059 - 4.9 µM[6]
Neoechinulin B and derivatives SARS-CoV-2IC50: 6.0 - 32.9 µM[6]

Neuroprotective Effects

Beyond their antimicrobial and anticancer properties, 2,5-diketopiperazines have shown significant promise as neuroprotective agents.[15][16] Their stable structure allows them to cross the blood-brain barrier, making them attractive candidates for treating neurodegenerative diseases.[15]

Derivatives of cyclo(His-Pro), a metabolite of thyrotropin-releasing hormone (TRH), have been extensively studied for their neuroprotective effects.[16] Novel diketopiperazines have been synthesized that demonstrate neuroprotective activity in various in vitro models of neuronal injury.[17] These compounds have been shown to prevent neuronal death induced by excitotoxicity, oxidative stress, and apoptosis. The neuroprotective profile of these compounds suggests their potential utility in the treatment of neuronal degeneration in vivo through multiple mechanisms.[15][16]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18][19] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the DKP compounds for the desired exposure period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the DKP compound at the desired concentration and for the appropriate time to induce apoptosis. Include untreated and positive controls.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.[20]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 2-5 µL of PI solution.[21]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[22][23]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[24]

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare serial twofold dilutions of the DKP compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[25]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 16-20 hours.[22][23]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the DKP compound in which there is no visible growth.

Signaling Pathways and Mechanisms of Action

Induction of Apoptosis and Cell Cycle Arrest

Several DKP derivatives exert their anticancer effects by inducing apoptosis and causing cell cycle arrest.

apoptosis_cell_cycle DKP 2,5-Diketopiperazine Derivative Tubulin Tubulin Polymerization DKP->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M_arrest G2/M Phase Arrest Microtubule->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Anticancer mechanism of certain 2,5-DKPs.
Quorum Sensing Inhibition

Diketopiperazines can interfere with bacterial communication, a process known as quorum sensing (QS), thereby reducing the expression of virulence factors.

quorum_sensing_inhibition DKP 2,5-Diketopiperazine LasR LasR Receptor DKP->LasR Competitive Inhibition AHL AHL Signal Molecule AHL->LasR Binds & Activates Virulence Virulence Gene Expression LasR->Virulence Biofilm Biofilm Formation LasR->Biofilm

Inhibition of Pseudomonas aeruginosa quorum sensing by 2,5-DKPs.
Experimental Workflow for Anticancer Drug Screening

The general workflow for screening DKP derivatives for anticancer activity involves a series of in vitro assays.

experimental_workflow start Synthesize/Isolate DKP Derivatives mtt MTT Assay (Cytotoxicity Screening) start->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Annexin V/PI Assay (Apoptosis Analysis) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle mechanism Mechanism of Action Studies (e.g., Western Blot) apoptosis->mechanism cell_cycle->mechanism end Lead Compound Identification mechanism->end

Workflow for evaluating the anticancer potential of 2,5-DKPs.

Conclusion

The 2,5-diketopiperazine scaffold represents a versatile and highly valuable platform for the discovery of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, antiviral, and neuroprotective effects, underscore the significant potential of this class of compounds. The inherent "drug-like" properties of the DKP core, combined with the relative ease of synthetic modification, provide a fertile ground for the development of novel drugs with improved efficacy and specificity. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of 2,5-diketopiperazine scaffolds. Further exploration of structure-activity relationships and elucidation of molecular targets will undoubtedly pave the way for the next generation of DKP-based medicines.

References

Ethyl 2,5-Dioxopiperazine-1-carboxylate as a Chiral Building Block: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 2,5-dioxopiperazine-1-carboxylate, a heterocyclic compound with significant potential as a chiral building block in asymmetric synthesis, particularly within the realm of drug discovery and development. While direct literature on the enantioselective synthesis and specific applications of this exact molecule is limited, this guide extrapolates from the rich chemistry of chiral 2,5-diketopiperazines (DKPs) to present its synthetic strategies, key reactions, and potential applications.

Introduction to Chiral 2,5-Diketopiperazines

2,5-Diketopiperazines (DKPs) are cyclic dipeptides that form a rigid and conformationally constrained scaffold.[1] This structural rigidity, combined with the inherent chirality derived from their amino acid precursors, makes them excellent chiral auxiliaries and building blocks for asymmetric synthesis.[2] The introduction of an ethoxycarbonyl group at the N1 position, yielding this compound, provides a handle for further functionalization and can influence the stereochemical outcome of reactions at the C3 and C6 positions.

The DKP core is found in a wide array of biologically active natural products exhibiting antimicrobial, antiviral, and anticancer properties.[1][2] Consequently, synthetic routes to enantiomerically pure DKPs are of significant interest to the medicinal chemistry community for the development of novel therapeutics.

Enantioselective Synthesis of N-Protected 2,5-Diketopiperazines

The synthesis of chiral DKPs typically begins with the coupling of two amino acids, followed by cyclization. For N-protected derivatives like this compound, a common strategy involves the use of an N-protected amino acid and a second amino acid ester, followed by deprotection and cyclization. An alternative is the direct cyclization of a dipeptide.

A plausible enantioselective synthesis of a chiral N-alkoxycarbonyl-2,5-dioxopiperazine is illustrated below. This approach utilizes a chiral amino acid as the source of stereochemistry.

start Chiral Amino Acid Ester (e.g., L-Alanine methyl ester) product1 Dipeptide Intermediate start->product1 Peptide Coupling (e.g., DCC, HOBt) reagent1 N-(Ethoxycarbonyl)glycine reagent1->product1 product2 Chiral Ethyl 2,5-dioxopiperazine-3-methyl-1-carboxylate product1->product2 Deprotection & Cyclization (e.g., heat in 2-butanol)

Caption: General workflow for the synthesis of a chiral N-ethoxycarbonyl-DKP.

This protocol is a representative example based on established methods for DKP synthesis.

  • Peptide Coupling: To a solution of N-(ethoxycarbonyl)glycine (1.0 eq) and L-Alanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, is added N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight. The resulting dicyclohexylurea is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude dipeptide.

  • Cyclization: The crude dipeptide is dissolved in 2-butanol, and the solution is heated to reflux for 4-6 hours. The solvent is then removed in vacuo, and the residue is purified by column chromatography on silica gel to afford (S)-Ethyl 3-methyl-2,5-dioxopiperazine-1-carboxylate.

Stereoselective Reactions of Chiral N-Ethoxycarbonyl-2,5-Diketopiperazines

The true utility of a chiral building block lies in its ability to direct the stereochemistry of subsequent reactions. For chiral DKPs, stereoselective alkylation at the carbon atom opposite the existing stereocenter is a key transformation. The conformational rigidity of the DKP ring allows for effective facial shielding by the substituent at C3, leading to high diastereoselectivity in the introduction of a new substituent at C6.

start (S)-Ethyl 3-methyl-2,5-dioxopiperazine-1-carboxylate product1 Diastereomerically Enriched 3,6-Disubstituted DKP start->product1 Stereoselective Alkylation reagent1 1. Strong Base (e.g., LHMDS) 2. Electrophile (R-X) reagent1->product1 product2 Chiral non-racemic α-amino acid derivative product1->product2 Hydrolysis

Caption: Application of a chiral DKP in asymmetric synthesis.

This protocol is based on established procedures for the alkylation of chiral DKPs.

  • Enolate Formation: A solution of (S)-Ethyl 3-methyl-2,5-dioxopiperazine-1-carboxylate (1.0 eq) in dry tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium hexamethyldisilazide (LHMDS) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

  • Alkylation: The electrophile (e.g., benzyl bromide, 1.2 eq) is added to the enolate solution at -78 °C. The reaction is stirred at this temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomers are separated by column chromatography.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis and stereoselective alkylation of chiral DKPs, based on literature for analogous systems.

StepProductTypical Yield (%)Typical Diastereomeric Ratio (d.r.)
Synthesis Chiral mono-substituted DKP60-85N/A
Alkylation Chiral di-substituted DKP50-80>95:5
Hydrolysis Chiral non-racemic α-amino acid70-90N/A

Applications in Drug Development

Chiral DKPs are valuable intermediates in the synthesis of a variety of pharmaceutical agents. Their rigid scaffold can be used to control the spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. The ability to generate novel, non-natural chiral amino acids through the alkylation and subsequent hydrolysis of DKP building blocks is a powerful tool in medicinal chemistry.

The introduction of the N-ethoxycarbonyl group can modulate the physicochemical properties of the DKP, such as solubility and cell permeability, and can also serve as a protecting group that can be removed at a later stage of the synthesis.

Conclusion

This compound, in its chiral form, represents a potentially valuable and versatile building block for asymmetric synthesis. By leveraging the inherent chirality and conformational rigidity of the diketopiperazine scaffold, researchers can access a wide range of enantiomerically enriched molecules. While further research is needed to fully explore the specific applications of this particular derivative, the foundational chemistry of chiral DKPs provides a strong basis for its use in the development of novel chiral drugs and other complex molecular architectures. Professionals in drug development are encouraged to consider this and related chiral DKP scaffolds in their synthetic strategies to access novel chemical space.

References

The Therapeutic Promise of Diketopiperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diketopiperazines (DKPs) are a class of cyclic dipeptides that have emerged as a privileged scaffold in medicinal chemistry. Their rigidified structure, metabolic stability, and synthetic tractability make them attractive candidates for the development of novel therapeutics across a wide range of diseases. This technical guide provides an in-depth overview of the potential therapeutic applications of DKP derivatives, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Core Therapeutic Areas and Mechanisms of Action

Diketopiperazine derivatives have demonstrated significant potential in several key therapeutic areas, primarily driven by their ability to modulate specific biological pathways.

Anticancer Activity

A significant body of research has focused on the anticancer properties of DKP derivatives. Two primary mechanisms of action have been elucidated:

  • Tubulin Polymerization Inhibition: Certain DKP derivatives, most notably plinabulin, act as microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[2] Plinabulin has also been shown to affect KRAS signaling by disrupting endosomal recycling.[3][4]

  • Inhibition of the MDM2-p53 Interaction: The tumor suppressor protein p53 is a critical regulator of cell growth and apoptosis. In many cancers, p53 is inactivated through its interaction with the murine double minute 2 (MDM2) protein, which targets p53 for degradation.[5][6] DKP derivatives have been designed to mimic the α-helical region of p53 that binds to MDM2, thereby disrupting this interaction.[5][6] This restores p53 function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[5]

Neuroprotective Effects

Several DKP derivatives have shown promise as neuroprotective agents in various experimental models of neurodegenerative diseases. While the exact signaling pathways are still under investigation, proposed mechanisms include:

  • Reduction of Oxidative Stress: Some DKP derivatives have been shown to protect neuronal cells from damage induced by oxidative stress, such as that caused by the neurotoxin MPP+.[7]

  • Modulation of Inflammatory Pathways: Neuroinflammation is a key component of many neurodegenerative diseases. The potential anti-inflammatory effects of DKPs may contribute to their neuroprotective properties.

Antimicrobial Activity

DKP derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens, including drug-resistant strains.[8][9] Their antimicrobial mechanisms are multifaceted and can include:

  • Disruption of Bacterial Cell Membranes: The amphipathic nature of some DKPs allows them to interact with and disrupt the integrity of bacterial cell membranes.

  • Inhibition of Quorum Sensing: Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate virulence gene expression. Certain DKPs can interfere with these signaling pathways, thereby reducing the production of virulence factors and biofilm formation.[10][11][12]

Quantitative Data Summary

The following tables summarize the biological activity of representative diketopiperazine derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Diketopiperazine Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 ValueReference(s)
Plinabulin (NPI-2358)HT-29 (Colon)Proliferation9.8 nM[13]
PlinabulinMCF-7 (Breast)Mitotic Inhibition17 nM[3]
Plinabulin derivative (Compound b)BxPC-3 (Pancreatic)Proliferation0.9 nM[14]
Plinabulin derivative (Compound b)NCI-H460 (Lung)Proliferation4.1 nM[14]
Plinabulin derivative (Compound c)BxPC-3 (Pancreatic)Proliferation0.7 nM[14]
Plinabulin derivative (Compound c)NCI-H460 (Lung)Proliferation3.8 nM[14]
Spiro-DKP (52RR)MDM2-p53 BindingFP Assay31 µM[5][6]
Spiro-DKP (52RS)MDM2-p53 BindingFP Assay28 µM[5][6]
2,6-DKP (Compound 1)MDA-MB-231 (Breast)Proliferation4.6 µM[15]
2,6-DKP ((S)-2a)MDA-MB-231 (Breast)Proliferation< 4.6 µM[15]
3,6-diunsaturated DKP (Compound 11)A549 (Lung)Proliferation1.2 µM[2]
3,6-diunsaturated DKP (Compound 11)HeLa (Cervical)Proliferation0.7 µM[2]

Table 2: Antimicrobial Activity of Diketopiperazine Derivatives

Compound/DerivativeMicroorganismMIC ValueReference(s)
DKP 1 (cis-enantiomer)S. aureus2–8 µM[8]
DKP 1 (cis-enantiomer)MRSA4–8 µM[8]
DKP 1 (cis-enantiomer)E. coli (MDR)8 µM[8]
DKP 2 (cis-enantiomer)S. aureus4–8 µM[8]
DKP 3 (trans-diastereomer)S. aureus4–8 µM[8]
Indole DKP (Compound 3b)S. aureus0.94-3.87 µM[9][16]
Indole DKP (Compound 3c)B. subtilis0.94-3.87 µM[9][16]
Indole DKP (Compound 4a)C. gloeosporioides1.10–36.9 µM[9][16]
Indole DKP (Compound 4b)V. mali1.10–36.9 µM[9][16]
Cyclo(Trp-Ser)C. violaceum CV0263.2-6.4 mg/mL[10]
Cyclo(Trp-Ser)P. aeruginosa PA013.2-6.4 mg/mL[10]
DKP from Aspergillus sclerotiorum (Compound 4)S. epidermidis12.5 µM[17]

Table 3: Neuroprotective Activity of Diketopiperazine Derivatives

Compound/DerivativeExperimental ModelReadoutEffective ConcentrationReference(s)
Cyclo-[Glu(Ile)Glu(Trp)]Human neuroblastoma MC-65 cellsNeuroprotectionNot specified[18]
Cyclo-[AlaGlu(Trp)]Human neuroblastoma MC-65 cellsNeuroprotectionNot specified[18]
DKP6 (S-propargyl moiety)PC12 cells with MPP+ induced toxicityAttenuation of cell death100 nM[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes influenced by diketopiperazine derivatives is crucial for understanding their therapeutic potential. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Tubulin_Polymerization_Inhibition Plinabulin Plinabulin (DKP Derivative) Tubulin β-Tubulin (Colchicine Binding Site) Plinabulin->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Disruption Microtubule Disruption Tubulin->Disruption Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Induces Endosomal_Recycling Endosomal Recycling Disruption->Endosomal_Recycling Disrupts Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to KRAS KRAS Signaling Endosomal_Recycling->KRAS Affects

Caption: Plinabulin-mediated inhibition of tubulin polymerization and its downstream effects.

MDM2_p53_Inhibition cluster_0 Normal Cell (No Inhibitor) cluster_1 Cancer Cell with DKP Inhibitor MDM2 MDM2 p53 p53 MDM2->p53 Binds to Degradation p53 Degradation p53->Degradation Leads to DKP DKP Derivative MDM2_i MDM2 DKP->MDM2_i Binds to p53_i p53 (Active) MDM2_i->p53_i Interaction Blocked Apoptosis Apoptosis & Cell Cycle Arrest p53_i->Apoptosis Induces

Caption: Mechanism of MDM2-p53 interaction inhibition by DKP derivatives.

Experimental Workflows

Tubulin_Polymerization_Assay_Workflow Start Start Prepare_Tubulin Prepare Tubulin Solution (Tubulin, Buffer, GTP) Start->Prepare_Tubulin Add_Compound Add DKP Derivative or Control Prepare_Tubulin->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure_Absorbance Measure Absorbance (340 nm) or Fluorescence Over Time Incubate->Measure_Absorbance Analyze_Data Analyze Polymerization Curve (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical tubulin polymerization assay.

MIC_Determination_Workflow Start Start Prepare_DKP Prepare Serial Dilutions of DKP Derivative Start->Prepare_DKP Prepare_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Start->Prepare_Inoculum Inoculate Inoculate DKP Dilutions with Microorganism Prepare_DKP->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at Optimal Temperature and Time Inoculate->Incubate Observe_Growth Visually Inspect for Growth or Measure OD Incubate->Observe_Growth Determine_MIC Determine MIC (Lowest Concentration with No Growth) Observe_Growth->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial DKPs.

Detailed Experimental Protocols

Tubulin Polymerization Assay (Spectrophotometric)

Objective: To determine the effect of DKP derivatives on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • DKP derivative stock solution (in DMSO)

  • Positive control (e.g., colchicine) and negative control (DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm.

  • Pre-chilled 96-well plates

Procedure:

  • Preparation of Tubulin Master Mix: On ice, prepare a master mix containing General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

  • Preparation of Tubulin Solution: Add purified tubulin to the master mix to a final concentration of 2-3 mg/mL. Keep the solution on ice to prevent premature polymerization.

  • Compound Addition: To the wells of a pre-chilled 96-well plate, add the DKP derivative at various concentrations. Include wells for the positive control (colchicine) and negative control (DMSO). The final DMSO concentration should not exceed 1%.

  • Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the reaction.

  • Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance at 340 nm against time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase. The IC50 value is the concentration of the DKP derivative that inhibits the rate of tubulin polymerization by 50% compared to the negative control.

MDM2-p53 Interaction Assay (Fluorescence Polarization)

Objective: To quantify the ability of DKP derivatives to inhibit the binding of p53 to MDM2.

Materials:

  • Recombinant human MDM2 protein

  • Fluorescently labeled p53-derived peptide (e.g., FAM-p53 peptide)

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • DKP derivative stock solution (in DMSO)

  • Positive control (e.g., Nutlin-3) and negative control (DMSO)

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Plating: Add serial dilutions of the DKP derivative, positive control, and negative control to the wells of the 384-well plate.

  • Reagent Addition: Add the fluorescently labeled p53 peptide to all wells at a fixed concentration (typically in the low nanomolar range).

  • Initiation of Reaction: Add the MDM2 protein to all wells (except for a "no MDM2" control) to initiate the binding reaction. The final concentration of MDM2 should be chosen to give a significant polarization window.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis: The inhibition of the MDM2-p53 interaction is observed as a decrease in fluorescence polarization. Calculate the percent inhibition for each concentration of the DKP derivative relative to the controls. Plot the percent inhibition against the logarithm of the DKP derivative concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Neuroprotection Assay (MPP+ Induced Neurotoxicity Model)

Objective: To assess the ability of DKP derivatives to protect neuronal cells from MPP+-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or PC12)

  • Cell culture medium and supplements

  • MPP+ (1-methyl-4-phenylpyridinium)

  • DKP derivative stock solution (in DMSO)

  • Cell viability assay reagent (e.g., MTT or CellTiter-Glo)

  • 96-well cell culture plates

  • Plate reader for absorbance or luminescence.

Procedure:

  • Cell Seeding: Seed the neuronal cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the DKP derivative for a specified pre-incubation period (e.g., 2 hours). Include a vehicle control (DMSO).

  • Induction of Neurotoxicity: Add MPP+ to the wells (except for the untreated control wells) to a final concentration known to induce significant cell death (e.g., 1-5 mM for SH-SY5Y cells).

  • Incubation: Incubate the plate for 24-48 hours.

  • Assessment of Cell Viability: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the cell viability data to the untreated control (100% viability) and the MPP+-only treated cells (0% protection). Plot the percent neuroprotection against the DKP derivative concentration to determine the EC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of DKP derivatives against a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • DKP derivative stock solution (in DMSO)

  • Positive control antibiotic and negative control (medium only)

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare DKP Dilutions: Perform a serial two-fold dilution of the DKP derivative in the broth medium in the wells of the 96-well plate.

  • Prepare Inoculum: Prepare a standardized inoculum of the microorganism according to established protocols (e.g., 0.5 McFarland standard). Dilute the standardized inoculum in broth to achieve the desired final concentration in the wells.

  • Inoculation: Add the diluted inoculum to each well containing the DKP derivative, as well as to the positive and negative control wells.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the DKP derivative at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

Diketopiperazine derivatives represent a versatile and promising class of compounds with a broad spectrum of therapeutic applications. Their ability to target key biological pathways in cancer, neurodegeneration, and infectious diseases, coupled with their favorable physicochemical properties, positions them as valuable leads for future drug discovery and development efforts. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to further explore and unlock the full therapeutic potential of this remarkable chemical scaffold.

References

A Technical Guide to the Synthesis of N-Protected Diketopiperazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diketopiperazines (DKPs) represent a unique and privileged class of cyclic peptides, exhibiting a wide range of biological activities that have garnered significant interest in the fields of medicinal chemistry and drug discovery. Their conformationally constrained scaffold makes them attractive as peptide mimetics and as core structures in natural products and therapeutic agents. The strategic introduction of protecting groups on the nitrogen atoms of the DKP ring is a critical aspect of their synthesis, enabling regioselective modifications and facilitating the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive review of the core methodologies for the synthesis of N-protected diketopiperazines, with a focus on data-driven comparisons and detailed experimental protocols.

Solid-Phase Synthesis of N-Protected Diketopiperazines

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the combinatorial synthesis of DKP libraries, allowing for the rapid generation of diverse compound collections for high-throughput screening. The general strategy involves the sequential coupling of two N-protected amino acids on a solid support, followed by deprotection of the N-terminus and subsequent intramolecular cyclization to form the DKP ring, often with concomitant cleavage from the resin.

A common approach utilizes a resin-bound amino acid, which is then coupled with a second N-protected amino acid. The choice of protecting groups is crucial to ensure orthogonal deprotection strategies. For instance, an Fmoc-protected amino acid can be coupled to a resin-bound amino acid, followed by the removal of the Fmoc group with a base such as piperidine to induce cyclization.

Experimental Protocol: Solid-Phase Synthesis of an N-Fmoc-Diketopiperazine

This protocol describes a general procedure for the synthesis of an N-Fmoc protected diketopiperazine on a solid support.

  • Resin Loading: Swell the appropriate resin (e.g., Wang resin) in a suitable solvent such as N,N-dimethylformamide (DMF). Couple the first N-Fmoc protected amino acid to the resin using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the first amino acid.

  • Second Amino Acid Coupling: Couple the second N-Fmoc protected amino acid to the deprotected amino group on the resin using a coupling agent (e.g., HATU) and a base (e.g., N,N-diisopropylethylamine, DIEA).

  • Final Fmoc Deprotection and Cyclization: Remove the final Fmoc group with 20% piperidine in DMF. The resulting free amine will undergo intramolecular cyclization to form the resin-bound diketopiperazine.

  • Cleavage from Resin: Cleave the diketopiperazine from the solid support using an appropriate cleavage cocktail, typically containing trifluoroacetic acid (TFA). The specific composition of the cocktail will depend on the resin and the amino acid side chains.

Workflow for Solid-Phase Synthesis of N-Protected Diketopiperazines

solid_phase_synthesis resin Solid Support (Resin) coupling1 Coupling resin->coupling1 aa1 N-Fmoc-Amino Acid 1 aa1->coupling1 resin_aa1 Resin-Bound Amino Acid 1 coupling1->resin_aa1 deprotection1 Fmoc Deprotection (Piperidine/DMF) resin_aa1->deprotection1 resin_aa1_deprotected Resin-Bound Deprotected Amino Acid 1 deprotection1->resin_aa1_deprotected coupling2 Coupling resin_aa1_deprotected->coupling2 aa2 N-Fmoc-Amino Acid 2 aa2->coupling2 resin_dipeptide Resin-Bound Dipeptide coupling2->resin_dipeptide deprotection2 Fmoc Deprotection (Piperidine/DMF) resin_dipeptide->deprotection2 cyclization Intramolecular Cyclization deprotection2->cyclization resin_dkp Resin-Bound DKP cyclization->resin_dkp cleavage Cleavage (TFA) resin_dkp->cleavage dkp N-Protected Diketopiperazine cleavage->dkp ugi_synthesis aldehyde Aldehyde ugi_reaction Ugi 4-Component Reaction aldehyde->ugi_reaction amine Amine amine->ugi_reaction n_protected_aa N-Protected Amino Acid n_protected_aa->ugi_reaction isocyanide Isocyanide isocyanide->ugi_reaction ugi_adduct Ugi Adduct ugi_reaction->ugi_adduct deprotection_cyclization Deprotection & Cyclization ugi_adduct->deprotection_cyclization dkp N-Protected Diketopiperazine deprotection_cyclization->dkp pmb_synthesis pmb_aa N-PMB-Amino Acid dipeptide_formation Dipeptide Formation pmb_aa->dipeptide_formation aa_ester Amino Acid Methyl Ester aa_ester->dipeptide_formation pmb_dipeptide N-PMB-Dipeptide dipeptide_formation->pmb_dipeptide cyclization Cyclization pmb_dipeptide->cyclization pmb_dkp PMB-Diketopiperazine cyclization->pmb_dkp boc_protection Boc-Protection pmb_dkp->boc_protection pmb_boc_dkp PMB-Boc-Diketopiperazine boc_protection->pmb_boc_dkp pmb_deprotection PMB-Deprotection pmb_boc_dkp->pmb_deprotection mono_boc_dkp mono-Boc-Diketopiperazine pmb_deprotection->mono_boc_dkp microwave_synthesis dipeptide N-Protected Dipeptide Ester microwave Microwave Irradiation dipeptide->microwave solvent Solvent (e.g., Water) solvent->microwave dkp N-Protected Diketopiperazine microwave->dkp

The Chemical Reactivity of the Piperazine-2,5-dione Ring System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine-2,5-dione scaffold, a cyclic dipeptide, is a privileged structure in medicinal chemistry and drug development.[1] Its inherent rigidity, stereochemical complexity, and ability to present diverse functionalities make it an attractive core for the design of novel therapeutic agents.[2][3] Understanding the chemical reactivity of this ring system is paramount for its effective utilization in the synthesis of new chemical entities with desired pharmacological profiles. This technical guide provides a comprehensive overview of the key chemical transformations of the piperazine-2,5-dione ring, complete with experimental protocols, quantitative data, and visual representations of reaction pathways and biological signaling.

Synthesis of the Piperazine-2,5-dione Core

The most common method for the synthesis of the piperazine-2,5-dione core is the cyclization of a dipeptide. This can be achieved by heating a dipeptide ester, which spontaneously cyclizes. For instance, the simplest member of this class, piperazine-2,5-dione itself (also known as cyclo(Gly-Gly)), can be synthesized by heating glycine in ethylene glycol.[4]

Experimental Protocol: Synthesis of Piperazine-2,5-dione

  • Reagents: Glycine, Ethylene Glycol.

  • Procedure: A mixture of glycine in ethylene glycol is heated to 170 °C.[4] The reaction is monitored for the formation of the cyclic product. Upon completion, the reaction mixture is cooled, and the piperazine-2,5-dione is isolated, typically through crystallization. Recrystallization may be necessary to obtain a pure product.[4]

Reactivity of the Piperazine-2,5-dione Ring

The piperazine-2,5-dione ring possesses several reactive sites that can be targeted for functionalization. These include the amide nitrogens, the α-carbons to the carbonyl groups, and the carbonyl groups themselves.

N-Alkylation and N-Acylation

The amide nitrogens of the piperazine-2,5-dione ring can be alkylated or acylated to introduce substituents at the N1 and N4 positions. N-acylation, for example with acetic anhydride, can serve to activate the α-carbons for subsequent C-alkylation reactions.[5]

Experimental Protocol: N-Acetylation of Piperazine-2,5-dione

  • Reagents: Piperazine-2,5-dione, Acetic Anhydride.

  • Procedure: Piperazine-2,5-dione is heated in acetic anhydride at 165 °C for 6 hours to yield 1,4-diacetylpiperazine-2,5-dione.[5]

N-alkylation can be achieved using various alkylating agents in the presence of a base.

Experimental Protocol: General N-Alkylation

  • Reagents: 1-Acetyl-piperazine-2,5-dione, Alkyl halide, Base (e.g., sodium salt).

  • Procedure: A general method involves the alkylation of the sodium salt of 1-acetyl-2,5-piperazinedione.[6]

Table 1: N-Acylation of Substituted Piperazine-2,5-diones

EntrySubstrateAcylating AgentProductYield (%)Reference
11-(3,5-Dimethoxyphenyl)piperazine-2,5-dione3-Cyclopentylpropanoyl chloride1-(3,5-Dimethoxyphenyl)-4-(3-cyclopentylpropanoyl)piperazine-2,5-dione88[4]
21-(3,5-Dimethoxyphenyl)piperazine-2,5-dione3-Bromobenzoyl chloride1-(3,5-Dimethoxyphenyl)-4-(3-bromobenzoyl)piperazine-2,5-dione88[4]
31-(3-Methoxyphenyl)piperazine-2,5-dione4-Methylbenzoyl chloride1-(3-Methoxyphenyl)-4-(4-methylbenzoyl)piperazine-2,5-dione86[4]
41-(4-Methoxyphenyl)piperazine-2,5-dione4-Methylbenzoyl chloride1-(4-Methoxyphenyl)-4-(4-methylbenzoyl)piperazine-2,5-dione87[4]
C-Alkylation and Condensation Reactions

The α-carbons of the piperazine-2,5-dione ring can be functionalized through enolate chemistry. N-acetylation increases the acidity of the α-protons, facilitating deprotonation and subsequent reaction with electrophiles. A particularly useful reaction is the aldol condensation with aldehydes to introduce exocyclic double bonds, which can be further modified.

Experimental Protocol: Aldol Condensation of 1,4-Diacetylpiperazine-2,5-dione with Benzaldehydes

  • Reagents: 1,4-Diacetylpiperazine-2,5-dione, Substituted benzaldehyde, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure: A mixture of 1,4-diacetylpiperazine-2,5-dione, the desired benzaldehyde, and K₂CO₃ in DMF is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. After completion, water is added to precipitate the product, which is then collected by filtration.[5] This procedure can be adapted for the synthesis of both symmetrical and unsymmetrical bis(benzylidene)piperazine-2,5-diones.[5]

Table 2: Synthesis of (Z,Z)-bis(benzylidene)piperazine-2,5-diones via Aldol Condensation

EntryAldehydeProductYield (%)Reference
12-Methoxybenzaldehyde(Z,Z)-bis(2-methoxybenzylidene)piperazine-2,5-dione81[5]
23-Methoxybenzaldehyde(Z,Z)-bis(3-methoxybenzylidene)piperazine-2,5-dione75[5]
34-Methoxybenzaldehyde(Z,Z)-bis(4-methoxybenzylidene)piperazine-2,5-dione10[5]
42,3-Dimethoxybenzaldehyde(Z,Z)-bis(2,3-dimethoxybenzylidene)piperazine-2,5-dione65[5]
52,4-Dimethoxybenzaldehyde(Z,Z)-bis(2,4-dimethoxybenzylidene)piperazine-2,5-dione78[5]
62,5-Dimethoxybenzaldehyde(Z,Z)-bis(2,5-dimethoxybenzylidene)piperazine-2,5-dione73[5]
73,4-Dimethoxybenzaldehyde(Z,Z)-bis(3,4-dimethoxybenzylidene)piperazine-2,5-dione69[5]
83,5-Dimethoxybenzaldehyde(Z,Z)-bis(3,5-dimethoxybenzylidene)piperazine-2,5-dione68[5]

The exocyclic double bonds of the condensation products can be subsequently reduced, for example, through hydrogenation, to yield saturated C-substituted piperazine-2,5-diones.[5]

Experimental Protocol: Hydrogenation of (Z,Z)-bis(benzylidene)piperazine-2,5-diones

  • Reagents: (Z,Z)-bis(benzylidene)piperazine-2,5-dione, Palladium on carbon (10 wt%), Hydrogen gas, Acetic acid.

  • Procedure: The (Z,Z)-bis(benzylidene)piperazine-2,5-dione is dissolved in acetic acid, and 10 wt% Pd/C is added. The mixture is then subjected to hydrogenation at 50 bar and 80-100 °C for 90 minutes.[5] This typically results in a mixture of cis and trans diastereomers.[5]

Hydrolysis

The amide bonds of the piperazine-2,5-dione ring are susceptible to hydrolysis under both acidic and basic conditions, leading to the corresponding dipeptide or amino acid derivatives.[7][8] The kinetics of hydrolysis have been studied and are dependent on pH.[8]

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reagents: Piperazine-2,5-dione, Hydrochloric acid.

  • Procedure: A solution of piperazine-2,5-dione in aqueous hydrochloric acid is heated. The progress of the hydrolysis can be monitored by techniques such as formol titration.[7]

Reduction of the Carbonyl Groups

The amide carbonyl groups can be reduced to methylene groups, providing access to the corresponding piperazines. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄).[9]

Experimental Protocol: Reduction with Lithium Aluminum Hydride

  • Reagents: Piperazine-2,5-dione, Lithium aluminum hydride (LiAlH₄), Anhydrous ether or tetrahydrofuran (THF).

  • Procedure: A solution or suspension of the piperazine-2,5-dione in a dry ethereal solvent is added cautiously to a stirred suspension of LiAlH₄ in the same solvent, typically under an inert atmosphere (e.g., nitrogen). The reaction is often exothermic and may require cooling. After the reaction is complete, the excess LiAlH₄ is carefully quenched, followed by an aqueous workup to isolate the piperazine product.

Biological Significance and Signaling Pathways

Piperazine-2,5-dione derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][10] The mechanism of action of some of these compounds involves the modulation of specific signaling pathways. For example, certain 1,4-disubstituted piperazine-2,5-dione derivatives have been shown to exert antioxidant effects through the IL-6/Nrf2 loop pathway.

The IL-6/Nrf2 Signaling Pathway

Under conditions of oxidative stress, the transcription factor Nrf2 plays a crucial role in the cellular antioxidant response.[11] Nrf2 is normally sequestered in the cytoplasm by Keap1, which facilitates its degradation.[12] Oxidative stress leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, inducing their expression.[12][13] There is a crosstalk between the Nrf2 and NF-κB signaling pathways, where Nrf2 can negatively regulate NF-κB, a key mediator of inflammation.[14] Furthermore, Nrf2 can mediate the expression of interleukin-6 (IL-6), which in turn can activate downstream signaling pathways that promote cell survival.[15]

IL6_Nrf2_Pathway IL-6/Nrf2 Signaling Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 releases from Piperazine_Dione Piperazine-2,5-dione Derivative Piperazine_Dione->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to IL6 IL-6 Nrf2->IL6 mediates expression of NFkB NF-κB Nrf2->NFkB inhibits Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription of Cell_Survival Cell Survival IL6->Cell_Survival promotes Inflammation Inflammation NFkB->Inflammation promotes

Caption: The IL-6/Nrf2 signaling pathway and the potential role of piperazine-2,5-dione derivatives.

Conclusion

The piperazine-2,5-dione ring system is a versatile scaffold with a rich and varied chemical reactivity. A thorough understanding of its reactions, including N-alkylation/acylation, C-alkylation/condensation, hydrolysis, and reduction, is essential for its successful application in drug discovery and development. The ability to selectively functionalize this core allows for the generation of diverse libraries of compounds with a wide range of biological activities. Future research in this area will likely focus on the development of more stereoselective and efficient synthetic methodologies, as well as a deeper exploration of the biological targets and signaling pathways modulated by these fascinating molecules.

References

The Enduring Allure of the Cyclic Dipeptide: A Technical Guide to the Discovery and History of 2,5-Diketopiperazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history and scientific evolution of 2,5-diketopiperazines (DKPs), the smallest class of cyclic peptides. From their initial synthesis in the late 19th century to their current status as privileged scaffolds in drug discovery, this document provides a comprehensive overview of their discovery, synthesis, and diverse biological activities. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to equip researchers with a thorough understanding of this fascinating class of molecules.

A Century of Discovery: From Chemical Curiosities to Bioactive Powerhouses

The journey of 2,5-diketopiperazines began over a century ago, not as vital biological molecules, but as products of chemical synthesis. The timeline below highlights the key milestones in their discovery and the evolution of our understanding of their importance.

YearMilestoneKey ResearchersSignificance
1888 First synthesis of a cyclic dipeptide, later identified as cyclo(Leu-Leu).[1]Curtius and GoebelMarked the advent of synthetic access to the 2,5-diketopiperazine core structure.[1]
1901 Synthesis of cyclo(Gly-Gly) by treating the dipeptide methyl ester with ammonia.[1]Fischer and ForneauProvided a straightforward, albeit racemization-prone, method for synthesizing the simplest DKP.[1]
1938 First X-ray crystallographic characterization of a compound containing a peptide bond, which was a 2,5-diketopiperazine.[2]CoreyProvided the first structural insights into the planar nature of the peptide bond within the DKP ring.[2]
1972 Discovery of 2,5-diketopiperazines as by-products of solid-phase peptide synthesis.[1]Gisin and MerrifieldRevealed an important side reaction in a widely used synthetic methodology and opened new avenues for DKP synthesis.[1]
1996 Isolation of the potent anti-mitotic agent spirotryprostatin B from Aspergillus fumigatus.[1]Osada et al.Highlighted the potential of naturally occurring DKPs as promising anticancer drug leads.[3]

Once considered mere artifacts of protein degradation or synthetic byproducts, DKPs are now recognized as crucial metabolic intermediates and a diverse class of natural products with a wide array of biological activities.[1] They are found in a variety of natural sources, including fungi, bacteria, plants, and animals, and have been identified in food and beverages.[2][4]

Synthetic Strategies: Accessing the Privileged Scaffold

The inherent stability of the 2,5-diketopiperazine ring, which is resistant to proteolytic degradation, has made it an attractive scaffold for the development of novel therapeutics.[1] A variety of synthetic methods have been developed to access this core structure, ranging from classical solution-phase chemistry to modern solid-phase and enzymatic approaches.

Experimental Protocol 1: Solid-Phase Synthesis of 2,5-Diketopiperazines via Cyclative Cleavage

This method is widely used for the combinatorial synthesis of DKP libraries due to the high purity of the final products.[1]

Workflow for Solid-Phase DKP Synthesis

G Resin Solid Support (e.g., Wang Resin) AA1 Couple Fmoc-protected Amino Acid 1 Resin->AA1 Deprotect1 Fmoc Deprotection (e.g., Piperidine) AA1->Deprotect1 AA2 Couple Fmoc-protected Amino Acid 2 Deprotect1->AA2 Deprotect2 Fmoc Deprotection AA2->Deprotect2 Cyclize Cyclative Cleavage (e.g., Acetic Acid in Toluene) Deprotect2->Cyclize DKP Purified 2,5-Diketopiperazine Cyclize->DKP

Caption: Solid-phase synthesis of DKPs via cyclative cleavage.

Materials:

  • Wang resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 1% TFA in DCM for analytical cleavage, or acetic acid in toluene for cyclative cleavage)

  • Solvents (DMF, DCM, MeOH)

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 1 hour.

  • First Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (3 eq.) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake at room temperature for 2 hours.

    • Wash the resin with DMF (3x), MeOH (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment for another 15 minutes.

    • Wash the resin with DMF (3x), MeOH (3x), and DCM (3x).

  • Second Amino Acid Coupling: Repeat step 2 with the second Fmoc-protected amino acid.

  • Final Fmoc Deprotection: Repeat step 3.

  • Cyclative Cleavage:

    • Suspend the resin in a solution of acetic acid in an appropriate solvent (e.g., toluene or xylene).

    • Heat the mixture (conventional or microwave irradiation) to induce cyclization and cleavage from the resin.

    • Filter the resin and concentrate the filtrate to obtain the crude 2,5-diketopiperazine.

  • Purification: Purify the crude product by recrystallization or chromatography.

Experimental Protocol 2: Microwave-Assisted Solution-Phase Synthesis

Microwave irradiation can significantly accelerate the cyclization of dipeptide esters to form 2,5-diketopiperazines, often with improved yields and reduced side reactions.[1]

Workflow for Microwave-Assisted DKP Synthesis

G Dipeptide N-Boc-Dipeptide Methyl Ester Deprotect Acid-mediated Boc Deprotection (e.g., TFA) Dipeptide->Deprotect Neutralize Neutralization (e.g., NaHCO3) Deprotect->Neutralize Microwave Microwave Irradiation in Solvent (e.g., Water, Toluene) Neutralize->Microwave DKP 2,5-Diketopiperazine Microwave->DKP

Caption: Microwave-assisted solution-phase synthesis of DKPs.

Materials:

  • N-Boc-dipeptide methyl ester

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Solvent (e.g., water, toluene, isopropanol)

  • Microwave reactor

Procedure:

  • Boc Deprotection: Dissolve the N-Boc-dipeptide methyl ester in a minimal amount of a suitable solvent and add TFA. Stir at room temperature until deprotection is complete (monitored by TLC).

  • Neutralization: Carefully neutralize the reaction mixture with saturated sodium bicarbonate solution.

  • Extraction: Extract the deprotected dipeptide ester into an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Microwave-Assisted Cyclization: Dissolve the dipeptide ester in a microwave-compatible solvent in a sealed microwave vial. Irradiate the mixture in a microwave reactor at a specified temperature and time to effect cyclization.

  • Work-up and Purification: After cooling, remove the solvent under reduced pressure. Purify the resulting 2,5-diketopiperazine by chromatography or recrystallization.

Experimental Protocol 3: Enzymatic Synthesis of 2,5-Diketopiperazines

Enzymatic synthesis offers a green and highly stereoselective alternative to chemical methods, avoiding racemization and the use of harsh reagents.[5][6]

Workflow for Enzymatic DKP Synthesis

G AminoAcids Amino Acids + Amino Acid Ester Enzyme Adenylation Enzyme (e.g., TycA-A) AminoAcids->Enzyme DipeptideEster Dipeptide Ester Intermediate Enzyme->DipeptideEster Cyclization Spontaneous Intramolecular Cyclization (pH dependent) DipeptideEster->Cyclization DKP 2,5-Diketopiperazine Cyclization->DKP

Caption: One-pot enzymatic synthesis of DKPs.

Materials:

  • Adenylation domain of a non-ribosomal peptide synthetase (e.g., TycA-A)

  • L-amino acids

  • L-amino acid methyl esters

  • ATP

  • MgCl₂

  • Buffer solution (pH adjusted for cyclization)

Procedure:

  • Reaction Setup: In a buffered solution, combine the L-amino acid, L-amino acid methyl ester, ATP, and MgCl₂.

  • Enzymatic Reaction: Add the purified adenylation enzyme to the reaction mixture. The enzyme catalyzes the formation of the dipeptide ester.[5]

  • pH-Controlled Cyclization: Adjust the pH of the reaction mixture to a range of 6.5-9.5 to promote the spontaneous intramolecular cyclization of the dipeptide ester to the corresponding 2,5-diketopiperazine.[5]

  • Product Isolation: Extract the 2,5-diketopiperazine from the aqueous reaction mixture using an organic solvent.

  • Purification: Purify the product by chromatography.

A Spectrum of Biological Activity: Quantitative Insights

2,5-Diketopiperazines exhibit a remarkable diversity of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[4] The following table summarizes the quantitative activity of a selection of naturally occurring and synthetic DKPs.

2,5-DiketopiperazineStructureBiological Target/Cell LineActivity (IC₅₀/MIC)Reference
Spirotryprostatin B Prenylated indole alkaloidG2/M phase of mammalian cell cycle14 µM[1]
Deoxymicelianamide Oxyprenylated DKPHuman cancer cell lines2 - 23 µM[7]
Plinabulin Synthetic DKP derivativeTubulin polymerizationVaries by cell line[8]
Compound 11 (Synthetic) 3,6-diunsaturated DKPA549 (lung cancer)1.2 µM[9]
Compound 11 (Synthetic) 3,6-diunsaturated DKPHeLa (cervical cancer)0.7 µM[9]
Cyclo(Tyr-Tyr) Tyrosine-containing DKPµ-opioid receptor0.82 µM
Cyclo(Phe-Tyr) Phenylalanine-Tyrosine DKPMCF-7 (breast cancer)75.6% growth inhibition at 2.5 mM
Naseseazine C Dimeric indolyl DKPPlasmodium falciparum3.5 µM[10]
Synthetic DKP 17 Ugi-adduct derivativePlasmodium falciparum< 10 µg/mL[10]
Synthetic DKP 19 Ugi-adduct derivativePlasmodium falciparum< 10 µg/mL[10]

Elucidating the Mechanisms of Action: Signaling Pathways

The diverse biological effects of 2,5-diketopiperazines are a consequence of their interaction with a variety of cellular targets and signaling pathways. Understanding these mechanisms is crucial for the rational design of new DKP-based therapeutics.

Spirotryprostatin B and the G2/M Cell Cycle Arrest

Spirotryprostatin B exerts its potent anticancer activity by arresting the cell cycle at the G2/M transition, ultimately leading to apoptosis.[1][3] This is achieved through the disruption of microtubule dynamics, a critical process for the formation of the mitotic spindle.

G SpirotryprostatinB Spirotryprostatin B Microtubules Microtubule Dynamics SpirotryprostatinB->Microtubules inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle required for G2M_Checkpoint G2/M Checkpoint MitoticSpindle->G2M_Checkpoint monitored by CellCycleArrest Cell Cycle Arrest G2M_Checkpoint->CellCycleArrest activation leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Spirotryprostatin B-induced G2/M cell cycle arrest.

The inhibition of microtubule polymerization by spirotryprostatin B prevents the formation of a functional mitotic spindle, triggering the G2/M checkpoint. This sustained arrest ultimately activates the apoptotic cascade, leading to programmed cell death in cancer cells.

Bicyclomycin: A Unique Inhibitor of Bacterial Transcription

Bicyclomycin is a clinically relevant antibiotic that selectively targets the Rho transcription termination factor in a broad spectrum of Gram-negative bacteria.[11] Rho is an essential helicase that facilitates the termination of transcription at specific sites in the bacterial genome.

G Bicyclomycin Bicyclomycin Rho Rho Transcription Termination Factor Bicyclomycin->Rho inhibits Termination Transcription Termination Rho->Termination mediates RNAPolymerase RNA Polymerase Transcription Transcription Elongation RNAPolymerase->Transcription Transcription->Termination ProteinSynthesis Aberrant Protein Synthesis Termination->ProteinSynthesis inhibition leads to CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath

Caption: Mechanism of action of the antibiotic bicyclomycin.

By inhibiting Rho, bicyclomycin disrupts the normal process of transcription termination, leading to the read-through of termination signals and the synthesis of aberrant, non-functional proteins. This ultimately results in bacterial cell death.

Conclusion and Future Perspectives

The field of 2,5-diketopiperazine research has evolved significantly from its origins in synthetic chemistry to its current standing as a vibrant area of natural product discovery and medicinal chemistry. The unique structural and biological properties of DKPs have established them as a privileged scaffold for the development of new therapeutic agents targeting a wide range of diseases. Future research will undoubtedly focus on the discovery of novel DKP natural products from underexplored environments, the development of more efficient and sustainable synthetic methodologies, and the detailed elucidation of their molecular mechanisms of action. The continued exploration of this fascinating class of cyclic dipeptides holds immense promise for the future of drug discovery.

References

Navigating the Uncharted: A Technical Guide to the Safety and Handling of Ethyl 2,5-dioxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2,5-dioxopiperazine-1-carboxylate, a derivative of the diketopiperazine (DKP) scaffold, presents a molecule of interest in various research and development endeavors. As with any novel or sparsely documented chemical entity, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide synthesizes the available information on this compound and provides a conservative, precautionary approach to its safe handling, drawing from data on structurally related compounds in the absence of a dedicated Safety Data Sheet (SDS).

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 143411-83-0) is publicly available at the time of this writing. The safety and handling recommendations provided herein are based on the known properties of the 2,5-dioxopiperazine core structure and data from analogous compounds. These guidelines should be used as a starting point for a comprehensive risk assessment, and all laboratory work should be conducted by trained professionals in a controlled environment.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of a substance is the first step in a robust safety assessment. The following data for this compound has been compiled from available chemical databases.[1]

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₄PubChem[1]
Molecular Weight 186.17 g/mol PubChem[1]
CAS Number 143411-83-0PubChem[1]
Appearance Not specified (likely a solid)Inferred
XLogP3 -0.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]

Hazard Identification and GHS Classification (Inferred)

A formal GHS classification for this compound is not available. However, based on the safety data of related piperazine derivatives, a precautionary classification is proposed below. For instance, the parent compound, 2,5-Piperazinedione, is reported to cause skin and eye irritation in some notifications to the ECHA C&L Inventory.[2] Similarly, other functionalized piperazines often carry warnings for skin, eye, and respiratory irritation.

Proposed Precautionary GHS Classification:

Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3WarningH335: May cause respiratory irritation

Pictograms:

alt text

Safe Handling and Personal Protective Equipment (PPE)

Given the potential for irritation, a stringent handling protocol is recommended. The following workflow outlines the key stages of handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Waste Disposal a Conduct Risk Assessment b Review Available Safety Data a->b c Don Appropriate PPE (Gloves, Goggles, Lab Coat) b->c d Handle in a Fume Hood or Ventilated Enclosure c->d e Avoid Inhalation of Dust and Contact with Skin/Eyes d->e l Dispose as Chemical Waste e->l f Use Spatula for Transfer f->e g Keep Container Tightly Closed g->d h Evacuate Area i Absorb with Inert Material h->i j Collect in a Sealed Container i->j k Ventilate Area j->k j->l m Follow Institutional and Local Regulations l->m

Caption: A logical workflow for the safe handling of this compound.

Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves. Inspect before use.
Skin and Body Protection Standard laboratory coat. Ensure full coverage of exposed skin.
Respiratory Protection Not typically required if handled in a fume hood. If dust is generated outside of a ventilated enclosure, a NIOSH-approved respirator with a particulate filter may be necessary.

First Aid Measures

In the event of exposure, immediate action is crucial. The following first aid measures are recommended based on the potential hazards of analogous compounds.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Stability and Reactivity

While specific stability and reactivity data are unavailable, general considerations for diketopiperazines suggest the following:

ParameterRecommendation
Reactivity No specific reactivity hazards are known.
Chemical Stability Likely stable under normal laboratory conditions.
Conditions to Avoid Strong oxidizing agents, strong acids, and strong bases.
Incompatible Materials Not fully characterized, but avoid strong oxidizing agents.
Hazardous Decomposition Products Upon combustion, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Experimental Protocols

As no specific experimental safety studies for this compound were found, this section outlines a general protocol for a qualitative solubility assessment, which is a fundamental aspect of its handling and use in experimental settings.

Protocol: Qualitative Solubility Assessment

  • Preparation: In a well-ventilated fume hood, weigh approximately 1-2 mg of this compound into separate, appropriately labeled vials.

  • Solvent Addition: To each vial, add 100 µL of a different solvent (e.g., water, methanol, ethanol, DMSO, dichloromethane).

  • Observation: Gently agitate or vortex each vial for 30 seconds. Visually inspect for dissolution.

  • Incremental Addition: If the compound has not fully dissolved, add the solvent in 100 µL increments, agitating after each addition, up to a total volume of 1 mL.

  • Heating (Optional): If the compound remains insoluble at room temperature, gently warm the vial to assess if solubility increases with temperature.

  • Documentation: Record the approximate solubility in each solvent (e.g., "soluble," "sparingly soluble," "insoluble") and the conditions under which dissolution occurred.

This guide provides a foundational framework for the safe handling and use of this compound. It is imperative for all users to supplement this information with their own institutional safety protocols and to exercise caution and sound scientific judgment when working with this and any other chemical substance.

References

An In-depth Technical Guide to the Solubility of Ethyl 2,5-dioxopiperazine-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ethyl 2,5-dioxopiperazine-1-carboxylate and the Importance of Solubility

This compound belongs to the 2,5-diketopiperazine (DKP) family, which are cyclic dipeptides. DKPs are prevalent in nature and have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The rigid, chiral scaffold of the DKP core makes it an attractive template for drug design.

Solubility is a critical physicochemical property in drug development. It significantly influences a drug's bioavailability, manufacturability, and formulation options. Poor solubility can lead to low absorption, inadequate therapeutic effect, and challenges in developing suitable dosage forms. Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvents are paramount during the pre-formulation and formulation development stages.

Expected Solubility Profile of this compound

Direct experimental data on the solubility of this compound in a range of organic solvents is not extensively reported. However, based on the general characteristics of the diketopiperazine class, we can infer its likely solubility behavior.

Diketopiperazines often exhibit poor solubility in many organic solvents. This is primarily due to the strong intermolecular hydrogen bonds formed between the amide groups of the DKP ring, which can lead to high crystal lattice energy. The presence of the ethyl carboxylate group on the nitrogen atom in this compound is an N-alkoxycarbonyl substitution. N-alkylation of DKPs has been shown to improve solubility by disrupting the intermolecular hydrogen bonding network.[1]

Factors Influencing the Solubility of Diketopiperazines

Several factors can influence the solubility of DKP derivatives:

  • Intermolecular Hydrogen Bonding: The two amide linkages in the DKP ring are potent hydrogen bond donors and acceptors, leading to strong intermolecular interactions and often resulting in low solubility.[1]

  • Substitution: Modification of the DKP core, such as N-alkylation or the introduction of various side chains, can significantly alter solubility. N-substitution disrupts the hydrogen-bonding network, generally leading to increased solubility in organic solvents.[1]

  • Solvent Polarity: The principle of "like dissolves like" is applicable. Polar DKP derivatives are more likely to dissolve in polar solvents, while nonpolar derivatives will favor nonpolar solvents. The polarity of the solvent affects its ability to solvate the solute by overcoming the solute-solute interactions in the crystal lattice.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

  • Crystallinity: The crystalline form (polymorph) of a compound can have a significant impact on its solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to the lower energy required to break the solid-state interactions.

Qualitative Solubility of Analogous Diketopiperazine Compounds

To provide a practical reference, the following table summarizes the qualitative solubility of several DKP derivatives in various organic solvents as reported in the literature. This information can serve as a guide for selecting appropriate solvents for this compound.

Diketopiperazine DerivativeSoluble InInsoluble/Slightly Soluble InReference
Aspartame-based DKP (ADKP)Water, Methanol, NMP, DMF, DMSO-[1]
N,N'-dimethylated rhodotorulic acidWater, DMSO, Methanol, Ethanol, Chloroform, Ethyl acetate-
Trisubstituted 2,5-DKP derivatives-Chromatographic solvents (leading to low yields)[2]
1-Ethyl-2,3-dioxopiperazineMethanol-

NMP: N-Methyl-2-pyrrolidone, DMF: Dimethylformamide, DMSO: Dimethyl sulfoxide

Experimental Protocols for Solubility Determination

Given the absence of specific solubility data, researchers will need to determine the solubility of this compound experimentally. The following are detailed protocols for commonly used and reliable methods for solubility determination in a research and development setting.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[3] It measures the concentration of a saturated solution of a compound in a specific solvent at a constant temperature.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. Ensure there is enough solid to maintain a saturated solution with visible excess solid after equilibration.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4][5]

  • Phase Separation: After equilibration, allow the samples to stand undisturbed at the same constant temperature to allow the excess solid to sediment. Alternatively, centrifuge the samples at the experimental temperature to facilitate the separation of the solid and liquid phases.[5]

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[4]

  • Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Determination: Nephelometry

Nephelometry is a high-throughput method used to determine the kinetic solubility of a compound. It measures the turbidity of a solution caused by the precipitation of the compound from a stock solution (typically in DMSO) into an aqueous or organic solvent system.[6]

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent, such as DMSO.

  • Serial Dilution: In a multi-well plate (e.g., 96- or 384-well), perform a serial dilution of the stock solution with the target organic solvent.[7][8]

  • Incubation: Allow the plate to incubate for a defined period (e.g., 1-2 hours) at a constant temperature.

  • Turbidity Measurement: Measure the turbidity of each well using a laser nephelometer. The instrument detects the light scattered by any precipitated particles.

  • Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Visualizations

General Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a pharmaceutical compound, incorporating both the shake-flask and nephelometry methods.

G General Workflow for Solubility Determination cluster_0 Preparation cluster_1 Method Selection cluster_2 Kinetic Solubility (Nephelometry) cluster_3 Thermodynamic Solubility (Shake-Flask) start Define Compound and Solvents method_choice Choose Solubility Method start->method_choice stock_prep Prepare Stock Solution (e.g., in DMSO) serial_dilution Perform Serial Dilution in Plate stock_prep->serial_dilution weigh_solid Weigh Excess Solid add_solvent Add Solvent to Excess Solid weigh_solid->add_solvent method_choice->stock_prep Kinetic method_choice->weigh_solid Thermodynamic incubation_nephelometry Incubate (1-2 hours) serial_dilution->incubation_nephelometry measure_turbidity Measure Turbidity incubation_nephelometry->measure_turbidity analyze_kinetic Determine Kinetic Solubility measure_turbidity->analyze_kinetic end Final Solubility Report analyze_kinetic->end Report Results equilibration Equilibrate (24-72 hours) add_solvent->equilibration phase_separation Phase Separation (Centrifugation) equilibration->phase_separation sampling Sample Supernatant phase_separation->sampling quantification Quantify by HPLC/MS sampling->quantification analyze_thermo Determine Thermodynamic Solubility quantification->analyze_thermo analyze_thermo->end Report Results

Caption: A flowchart illustrating the key steps in determining the kinetic and thermodynamic solubility of a pharmaceutical compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers and drug development professionals to understand and experimentally determine this critical parameter. By considering the general solubility behavior of diketopiperazines and applying the detailed experimental protocols provided, scientists can generate the necessary data to support the formulation and development of new drug candidates based on this promising chemical scaffold. The provided workflow and protocols for both thermodynamic and kinetic solubility measurements offer reliable methods to fill the existing data gap and facilitate informed decision-making in the drug development process.

References

Methodological & Application

Application Notes and Protocols for Ethyl 2,5-dioxopiperazine-1-carboxylate in the Context of Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Role of Diketopiperazines in Peptide Chemistry

2,5-Diketopiperazines (DKPs), the smallest cyclic dipeptides, represent a fascinating and challenging class of molecules in peptide science.[1][2] They are not only significant as bioactive scaffolds in medicinal chemistry but are also a well-known cause of side reactions in solid-phase peptide synthesis (SPPS).[3][4] Ethyl 2,5-dioxopiperazine-1-carboxylate is an N-acylated DKP, a modification that activates the DKP ring system. Understanding the chemistry of such compounds is crucial for both mitigating undesired peptide deletions and for leveraging DKP scaffolds in novel synthetic strategies.

This document provides an overview of the role of N-acylated DKPs, with a focus on this compound, in the broader context of peptide synthesis. It covers their formation as a side product, strategies for their control, and potential applications as synthetic intermediates.

Application Notes

N-Acylated Diketopiperazines as a Side Product in SPPS

The primary context in which researchers encounter DKPs during SPPS is as an undesired side product that leads to the truncation of the peptide chain.[5][6][7] This is particularly prevalent during the synthesis of the third amino acid onto a dipeptide-resin.

  • Mechanism of Formation : After the deprotection of the N-terminal amino group of the resin-bound dipeptide, this free amine can intramolecularly attack the ester linkage that anchors the dipeptide to the solid support. This results in the cleavage of the dipeptide from the resin and the formation of a stable six-membered DKP ring.

  • Sequences Prone to DKP Formation : Sequences containing proline at the C-terminus or as the second amino acid are especially susceptible to DKP formation.[6][7] The cis-peptide bond favored by proline residues correctly orients the N-terminal amine for intramolecular cyclization.

  • Impact on Synthesis : DKP formation leads to a significant loss of the desired full-length peptide and complicates the purification process due to the presence of "deletion sequences" where the first two amino acids are missing.

Potential Application of N-Acylated DKPs as Dipeptide Synthons

While often a nuisance, the DKP scaffold can also be harnessed for synthetic purposes. N-acylation, for instance with a tert-butoxycarbonyl (Boc) group, enhances the electrophilic character of the lactam carbonyl groups.[8] This activation facilitates the regioselective ring-opening of the DKP by nucleophiles.

  • Ring-Opening Reactions : An N-acylated DKP, such as this compound, can theoretically be opened by an amino acid ester or other nucleophile to yield a protected dipeptide. This approach could be valuable for the solution-phase synthesis of specific dipeptide fragments that might be difficult to prepare by other means.

  • Advantages and Challenges : Using a DKP as a dipeptide building block offers a conformationally constrained starting material. However, controlling the regioselectivity of the ring opening and preventing racemization are significant challenges that need to be addressed for this to be a viable synthetic strategy.

Experimental Protocols

Protocol for Minimizing Diketopiperazine Formation During SPPS

This protocol outlines strategies to mitigate the formation of DKPs when synthesizing sequences known to be at high risk.

Table 1: Strategies to Minimize DKP Formation

StrategyDescriptionKey Parameters
Use of Bulky N-Protecting Groups Employing a bulky N-terminal protecting group on the second amino acid can sterically hinder the intramolecular cyclization.N-Trityl (Trt) or N-(2-chlorobenzyloxycarbonyl) (Cl-Z) groups are effective alternatives to Fmoc for the first two residues.
Immediate Coupling of the Third Residue Minimize the time the N-terminal amine of the dipeptide-resin is deprotected before the next coupling step.Perform the coupling of the third amino acid immediately after the deprotection and washing steps.
In Situ Neutralization Use a coupling cocktail that includes the base for neutralization, avoiding a separate neutralization step where the free amine is exposed.Add the activated third amino acid concurrently with a non-nucleophilic base like diisopropylethylamine (DIEA).
Use of Specialized Resins Employ resins with linkers that are less susceptible to intramolecular aminolysis, such as those that create more sterically hindered esters.2-Chlorotrityl chloride (2-CTC) resin allows for the attachment of the first amino acid with minimal risk of DKP formation upon cleavage.
Lowering Reaction Temperature Reducing the temperature during the deprotection and coupling steps can decrease the rate of DKP formation.Perform these steps at 0-5 °C.
Hypothetical Protocol for Dipeptide Synthesis via Ring Opening of an N-Acylated DKP

This protocol is a conceptual outline for the synthesis of a dipeptide using an N-acylated DKP like this compound as a starting material in solution-phase synthesis.

Table 2: Hypothetical Protocol for Dipeptide Synthesis

StepProcedureReagents and SolventsNotes
1. Solubilization Dissolve this compound in a suitable aprotic solvent.Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).Ensure all reagents and solvents are anhydrous to prevent hydrolysis.
2. Nucleophilic Addition Add the amino acid ester nucleophile (e.g., H-Gly-OMe·HCl) and a non-nucleophilic base to the solution.Amino acid methyl or ethyl ester hydrochloride, Diisopropylethylamine (DIEA).The base is necessary to deprotonate the hydrochloride salt of the amino acid ester.
3. Reaction Monitoring Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).TLC plates, appropriate mobile phase (e.g., Ethyl acetate/Hexanes).The reaction may require several hours to days at room temperature. Gentle heating might be necessary but increases the risk of side reactions.
4. Work-up Quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl). Extract the organic layer and wash with brine.Saturated aq. NH4Cl, Brine, DCM.
5. Purification Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.Anhydrous Na2SO4, Silica gel, appropriate eluent system.Characterize the final product by NMR and Mass Spectrometry to confirm the structure and purity.

Visualizations

Workflow for DKP Formation in SPPS

dkp_formation_workflow cluster_resin Solid Support cluster_solution Solution Phase cluster_next_step Desired Pathway Resin_AA2 Resin-AA1-AA2-NH-Fmoc Piperidine Piperidine Treatment (Fmoc Deprotection) Resin_AA2->Piperidine 1. Deprotection Resin_AA2_NH2 Resin-AA1-AA2-NH2 Piperidine->Resin_AA2_NH2 2. Forms Free Amine DKP Diketopiperazine (Cleaved from Resin) Resin_AA2_NH2->DKP Side Reaction: Intramolecular Cyclization Coupling_AA3 Coupling of Fmoc-AA3 Resin_AA2_NH2->Coupling_AA3 Desired Reaction Resin_OH Resin-OH DKP->Resin_OH Releases Resin_AA3 Resin-AA1-AA2-AA3-NH-Fmoc Coupling_AA3->Resin_AA3

Caption: Workflow of DKP formation as a side reaction in SPPS.

Hypothetical Pathway for Dipeptide Synthesis from an N-Acylated DKP

dkp_ring_opening Acyl_DKP This compound Dipeptide Protected Dipeptide (EtOOC-AA1-AA2-OR) Acyl_DKP->Dipeptide Nucleophilic Attack & Ring Opening Nucleophile Amino Acid Ester (H-AA2-OR) Nucleophile->Dipeptide Base Base (e.g., DIEA) Base->Nucleophile Deprotonation

Caption: Conceptual pathway for dipeptide synthesis via DKP ring opening.

References

Application Notes and Protocols: Ethyl 2,5-dioxopiperazine-1-carboxylate as a Scaffold for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,5-dioxopiperazine (DKP) core is a privileged scaffold in medicinal chemistry and drug discovery, frequently found in natural products with diverse biological activities. Its rigidified, peptide-like structure makes it an excellent template for the synthesis of peptidomimetics and small molecule libraries. Ethyl 2,5-dioxopiperazine-1-carboxylate, with its activated N-carboxylate group, presents a versatile starting point for the generation of diverse chemical libraries for high-throughput screening.

These application notes provide a comprehensive overview of the use of the DKP scaffold, with a focus on solid-phase synthesis strategies for combinatorial library generation. Detailed protocols for key experiments are provided to enable researchers to apply these methods in their own laboratories.

Key Applications

  • Combinatorial Library Synthesis: The DKP scaffold is amenable to solid-phase organic synthesis, allowing for the rapid generation of large and diverse libraries of compounds.

  • Drug Discovery: DKP-based libraries have been successfully screened against a variety of biological targets, leading to the discovery of novel hits and lead compounds for various diseases, including cancer, infectious diseases, and neurological disorders.

  • Peptidomimetics: The rigid DKP core can be used to mimic peptide beta-turns, leading to the development of enzyme inhibitors and receptor ligands with improved metabolic stability and oral bioavailability compared to their linear peptide counterparts.

  • Targeting Protein-Protein Interactions: The spatially defined presentation of substituents on the DKP scaffold makes it suitable for designing molecules that can modulate challenging protein-protein interactions.

Data Presentation

Table 1: Representative Quantitative Data from DKP Library Synthesis
Library IDSynthesis MethodNumber of CompoundsPurity Range (%)Reported Biological TargetReference
DKP-Lib-01Solid-Phase Sub-monomer~135,00080-99Not specified[1]
DKP-Lib-02Solid-Phase Split-and-Pool~27,000>80Not specified[1]
GPCR-DKP-LibSolid-Phase SynthesisNot specifiedHigh purityG-Protein Coupled Receptors[2]
Spiro-DKP-LibUgi Reaction on Solid SupportNot specifiedHigh purityCCR5 Receptor (a GPCR)[3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Diketopiperazine (DKP) Library

This protocol describes a general method for the solid-phase synthesis of a DKP library, which is a widely used approach for generating large numbers of diverse DKP derivatives.

Materials:

  • Rink Amide MBHA resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Primary amines (for diversification)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide MBHA resin in DMF for 1 hour.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Sub-monomer Acylation):

    • In a separate flask, pre-activate bromoacetic acid (3 equivalents) with DIC (3 equivalents) in DMF for 10 minutes.

    • Add the activated bromoacetic acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • First Diversification (Sub-monomer Aminolysis):

    • Add a solution of the first primary amine (R1-NH2, 10 equivalents) in DMF to the resin and shake overnight.

    • Wash the resin with DMF and DCM.

    • This step introduces the first point of diversity.

  • Second Amino Acid Coupling:

    • Couple the second Fmoc-protected amino acid (3 equivalents), pre-activated with a suitable coupling agent (e.g., HBTU/DIPEA), to the secondary amine on the resin. Shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Remove the Fmoc group from the second amino acid using 20% piperidine in DMF as described in step 1.

    • Wash the resin with DMF and DCM.

  • Cyclization to form the DKP ring:

    • Treat the resin with a mild base (e.g., 1% acetic acid in DMF or heating in a suitable solvent) to induce intramolecular cyclization and cleavage from the resin. The specific conditions for cyclization and cleavage may need to be optimized depending on the resin and the sequence.

    • Alternatively, for some linkers, the cyclization can be induced first, and then the DKP can be cleaved from the resin.

  • Library Generation (Split-and-Pool Synthesis):

    • To generate a library, after step 3, the resin is split into multiple portions. Each portion is then reacted with a different second amino acid (step 4).

    • The resin portions are then pooled, mixed, and split again for reaction with a different set of building blocks in subsequent steps if further diversification is desired.

  • Cleavage and Purification:

    • After the final synthetic step, cleave the DKP derivatives from the solid support using a TFA cleavage cocktail.

    • Precipitate the crude products in cold diethyl ether, centrifuge, and decant the ether.

    • The individual compounds can be purified by preparative HPLC.

Protocol 2: Potential Derivatization of this compound (Theoretical Application)

While solid-phase synthesis is the predominant method for DKP library creation, the provided scaffold, this compound, could theoretically be derivatized in solution phase to create a focused library. The N-ethoxycarbonyl group activates the adjacent C-H bonds for deprotonation and subsequent alkylation.

Materials:

  • This compound

  • Strong base (e.g., Lithium diisopropylamide - LDA, or Sodium bis(trimethylsilyl)amide - NaHMDS)

  • Electrophiles (e.g., alkyl halides, benzyl halides)

  • Anhydrous tetrahydrofuran (THF)

  • Quenching solution (e.g., saturated ammonium chloride)

  • Standard work-up and purification reagents (solvents, silica gel for chromatography)

Procedure (Hypothetical):

  • Enolate Formation:

    • Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

    • Slowly add a solution of a strong base (e.g., LDA) to the reaction mixture to generate the enolate.

  • Alkylation:

    • Add the desired electrophile (e.g., R-X) to the enolate solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

  • Quenching and Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting derivatized DKP by column chromatography on silica gel.

Note: This is a proposed reaction scheme. The feasibility and optimization of this protocol would require experimental validation.

Visualizations

DKP Library Synthesis Workflow

DKP_Library_Synthesis start Start: Solid Support (e.g., Rink Amide Resin) deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 acylation Acylation with Bromoacetic Acid deprotection1->acylation aminolysis Aminolysis with Primary Amines (R1-NH2) (Diversity Point 1) acylation->aminolysis split Split Resin aminolysis->split aa_coupling Couple Fmoc-Amino Acid (Diversity Point 2) split->aa_coupling Parallel Synthesis pool Pool Resin aa_coupling->pool deprotection2 Fmoc Deprotection (20% Piperidine/DMF) pool->deprotection2 cyclization Cyclization to form DKP & Cleavage deprotection2->cyclization library DKP Library cyclization->library

Caption: Workflow for Solid-Phase Synthesis of a DKP Library.

GPCR Signaling Pathway Targeted by DKP Libraries

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DKP DKP Ligand (from library) GPCR GPCR (e.g., CCR5) DKP->GPCR Binds to G_protein G-protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response Leads to

Caption: A G-Protein Coupled Receptor (GPCR) Signaling Pathway.

References

Application Notes and Protocols: Synthesis of Peptide Mimetics from Ethyl 2,5-dioxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of peptide mimetics utilizing Ethyl 2,5-dioxopiperazine-1-carboxylate as a versatile starting scaffold. The methodologies outlined enable the generation of diverse molecular architectures with potential applications in drug discovery and chemical biology.

Introduction

2,5-Diketopiperazines (DKPs) are cyclic dipeptides that serve as conformationally constrained scaffolds for the development of peptide mimetics. Their rigid framework allows for the precise spatial orientation of functional groups, mimicking the secondary structures of peptides and enabling interaction with biological targets. This compound is a valuable starting material for the synthesis of a variety of DKP-based peptidomimetics due to the activating and protecting nature of the N-ethoxycarbonyl group. This group facilitates selective reactions at the other nitrogen and at the α-carbons, and can be subsequently removed if desired. This document details key synthetic transformations of this scaffold, including N-alkylation, C-alkylation, and aldol-type condensations, to generate a library of substituted DKP derivatives.

Data Presentation

Table 1: Representative N-Alkylation of this compound
EntryAlkyl HalideBase (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)
1Benzyl bromideNaH (1.1)THF25121-Benzyl-4-ethoxycarbonyl-2,5-dioxopiperazine85
2Methyl iodideK₂CO₃ (1.5)DMF25241-Ethoxycarbonyl-4-methyl-2,5-dioxopiperazine78
3Propargyl bromideNaH (1.1)THF0 to 2581-Ethoxycarbonyl-4-(prop-2-yn-1-yl)-2,5-dioxopiperazine82
Table 2: Representative C-Alkylation of 1-Ethoxycarbonyl-4-methyl-2,5-dioxopiperazine
EntryAlkyl HalideBase (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)
1Benzyl bromideLDA (1.1)THF-7823-Benzyl-1-ethoxycarbonyl-4-methyl-2,5-dioxopiperazine75
2Isopropyl iodideNaHMDS (1.2)THF-78 to 041-Ethoxycarbonyl-3-isopropyl-4-methyl-2,5-dioxopiperazine68
3Ethyl iodoacetateKHMDS (1.1)THF-783Ethyl 2-(1-ethoxycarbonyl-4-methyl-2,5-dioxopiperazin-3-yl)acetate72
Table 3: Representative Aldol-Type Condensation of this compound
EntryAldehydeBaseSolventTemp. (°C)Time (h)ProductYield (%)
1BenzaldehydeNaOEtEtOH25183-Benzylidene-1-ethoxycarbonyl-2,5-dioxopiperazine88
24-Nitrobenzaldehydet-BuOKTHF061-Ethoxycarbonyl-3-(4-nitrobenzylidene)-2,5-dioxopiperazine92
3IsobutyraldehydeLDATHF-78 to 2551-Ethoxycarbonyl-3-isobutylidene-2,5-dioxopiperazine65

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.1 equivalents) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: General Procedure for C-Alkylation of N-Alkylated this compound

Materials:

  • N-alkylated this compound (e.g., 1-Ethoxycarbonyl-4-methyl-2,5-dioxopiperazine)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or other suitable strong base

  • Alkyl halide (e.g., benzyl bromide, ethyl iodoacetate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-alkylated DKP (1.0 equivalent) in anhydrous THF at -78 °C under an argon atmosphere, add LDA (1.1 equivalents, solution in THF/hexanes) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for the time indicated in Table 2, then allow it to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the C-alkylated product.

Protocol 3: General Procedure for Aldol-Type Condensation of this compound

Materials:

  • This compound

  • Anhydrous solvent (e.g., Ethanol, THF)

  • Base (e.g., Sodium ethoxide, Potassium tert-butoxide)

  • Aldehyde (e.g., Benzaldehyde, Isobutyraldehyde)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) and the aldehyde (1.1 equivalents) in the anhydrous solvent under an argon atmosphere.

  • Cool the solution to the appropriate temperature (see Table 3) and add the base (1.2 equivalents) portion-wise or dropwise.

  • Stir the reaction mixture for the time indicated in Table 3, monitoring the progress by TLC.

  • Upon completion, neutralize the reaction with 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired condensation product.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_n_alkylation N-Alkylation cluster_c_alkylation C-Alkylation cluster_condensation Aldol-Type Condensation start This compound n_alkylation 1. Base (NaH or K2CO3) 2. Alkyl Halide (R-X) start->n_alkylation condensation 1. Base (NaOEt or t-BuOK) 2. Aldehyde (R''CHO) start->condensation n_alkylated_dkp N-Alkylated DKP n_alkylation->n_alkylated_dkp c_alkylation 1. Strong Base (LDA) 2. Alkyl Halide (R'-X) n_alkylated_dkp->c_alkylation c_alkylated_dkp C,N-Disubstituted DKP c_alkylation->c_alkylated_dkp condensation_product C-Alkylidene DKP condensation->condensation_product

Caption: Synthetic routes for the derivatization of this compound.

Signaling Pathway: Inhibition of Tubulin Polymerization by DKP Derivatives

Diketopiperazine-based peptide mimetics have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.

tubulin_inhibition_pathway dkp DKP-based Peptidomimetic tubulin α/β-Tubulin Dimers dkp->tubulin Binds to Colchicine Site microtubules Microtubules dkp->microtubules Inhibits tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Leads to g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Caption: Mechanism of action of DKP derivatives as tubulin polymerization inhibitors.

Signaling Pathway: Modulation of Sigma-1 Receptor by DKP Derivatives

The sigma-1 receptor, an endoplasmic reticulum (ER) chaperone protein, is a potential target for DKP-based peptidomimetics. Its modulation can impact calcium signaling and cell survival pathways in cancer.

sigma1_receptor_pathway dkp DKP-based Peptidomimetic sigma1 Sigma-1 Receptor (at ER-Mitochondria Interface) dkp->sigma1 Modulates cell_survival Cell Survival dkp->cell_survival Inhibits ip3r IP3 Receptor sigma1->ip3r Stabilizes ca_release Ca²⁺ Release from ER ip3r->ca_release Mediates mitochondria Mitochondria ca_release->mitochondria Uptake by mitochondria->cell_survival Promotes apoptosis Apoptosis cell_survival->apoptosis Prevents

Caption: Modulation of the Sigma-1 receptor signaling pathway by DKP derivatives.

Experimental procedure for N-alkylation of Ethyl 2,5-dioxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental procedure for the N-alkylation of ethyl 2,5-dioxopiperazine-1-carboxylate. This protocol is designed for the selective alkylation at the N-4 position of the piperazine-2,5-dione core, a key structural motif present in numerous biologically active compounds. The described methodology utilizes moderate basic conditions to ensure compatibility with the N-1-ethoxycarbonyl group, offering a versatile route to a diverse range of N-substituted derivatives for applications in drug discovery and medicinal chemistry.

Introduction

Piperazine-2,5-diones, also known as 2,5-diketopiperazines (DKPs), are a class of cyclic dipeptides that serve as privileged scaffolds in the development of therapeutic agents.[1][2] Their rigidified peptide backbone allows for the precise spatial orientation of substituents, leading to high-affinity interactions with various biological targets. N-alkylation of the DKP core is a common strategy to modulate the pharmacological properties of these molecules, including potency, selectivity, and pharmacokinetic profiles.[3] this compound is a key intermediate that allows for selective functionalization at the N-4 position. The electron-withdrawing nature of the N-1-ethoxycarbonyl group can influence the acidity of the N-4 proton, and care must be taken to employ reaction conditions that do not lead to hydrolysis of the ester functionality. This protocol outlines a reliable method for the N-alkylation of this substrate with various alkyl halides.

Experimental Protocol

Materials
  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide, allyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Cesium carbonate (Cs₂CO₃)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure

Method A: Potassium Carbonate in DMF

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Method B: Cesium Carbonate in DMF

For less reactive alkyl halides, a stronger base such as cesium carbonate may be employed.

  • Follow the same procedure as Method A, but substitute potassium carbonate with cesium carbonate (Cs₂CO₃) (1.5-2.0 eq). Cesium carbonate is more soluble in DMF and can lead to faster reaction times.[4]

Method C: Sodium Hydride in DMF or Acetonitrile

For even less reactive alkylating agents, a stronger base like sodium hydride can be used. Extreme caution should be exercised when handling sodium hydride as it is highly reactive and flammable.

  • To a dry round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2-1.5 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes via cannula.

  • Add anhydrous DMF or acetonitrile.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Stir the mixture at 0 °C for 30-60 minutes, allowing for the deprotonation to occur.

  • Add the alkyl halide (1.1-1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.

  • Proceed with the extraction and purification as described in Method A.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of this compound with various alkylating agents.

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1IodomethaneK₂CO₃DMF254-685-95
2Benzyl bromideK₂CO₃DMF406-880-90
3Allyl bromideCs₂CO₃DMF252-490-98
4Ethyl bromoacetateCs₂CO₃DMF508-1275-85
5Propargyl bromideNaHCH₃CN0 to 253-570-80

Note: Reaction times and yields are approximate and may vary depending on the specific substrate and reaction scale.

Visualization of Experimental Workflow

The general workflow for the N-alkylation of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification start This compound solvent Anhydrous Solvent (DMF or CH3CN) start->solvent Dissolve base Base (K2CO3, Cs2CO3, or NaH) solvent->base Add alkyl_halide Alkyl Halide base->alkyl_halide Add reaction Stir at specified temperature alkyl_halide->reaction quench Quench Reaction reaction->quench extract Extraction with EtOAc quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product N-Alkylated Product purify->product

Caption: General workflow for the N-alkylation reaction.

Application in Drug Discovery: Targeting the MEK/ERK Signaling Pathway

N-alkylated piperazine-2,5-diones have emerged as promising scaffolds for the development of inhibitors targeting various signaling pathways implicated in diseases such as cancer. For instance, certain derivatives have been shown to inhibit the Mitogen-activated protein kinase (MEK), a key component of the RAS/RAF/MEK/ERK signaling cascade that is often hyperactivated in many human cancers. Inhibition of MEK can lead to the suppression of tumor cell proliferation and survival.

The diagram below illustrates the logical relationship of how a synthesized N-alkylated DKP derivative could act as a MEK inhibitor.

signaling_pathway cluster_pathway MEK/ERK Signaling Pathway cluster_intervention Therapeutic Intervention RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation DKP N-Alkylated DKP Derivative DKP->MEK Inhibition

Caption: Inhibition of the MEK/ERK pathway by an N-alkylated DKP.

Conclusion

The N-alkylation of this compound is a fundamental transformation for the synthesis of a wide array of functionalized piperazine-2,5-dione derivatives. The protocols described herein offer versatile and efficient methods for achieving this transformation, catering to a range of alkylating agents with varying reactivities. The resulting N-alkylated products are valuable building blocks for the discovery of novel therapeutic agents targeting critical signaling pathways in human diseases.

References

Application Notes and Protocols for C-Acylation of Ethyl 2,5-dioxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,5-dioxopiperazine-1-carboxylate is a versatile scaffold in medicinal chemistry and drug discovery. The 2,5-dioxopiperazine (DKP) core is a common motif in numerous biologically active natural products and synthetic compounds. C-acylation at the C-3 position of the DKP ring introduces a key functional group, enabling further molecular elaboration and the synthesis of novel derivatives with potential therapeutic applications. This document provides detailed application notes and a general protocol for the C-acylation of this compound, a reaction that proceeds through the formation of an enolate intermediate followed by quenching with an acylating agent. While specific literature on the C-acylation of this exact substrate is limited, the provided protocol is based on established principles of enolate chemistry and analogous reactions reported for similar N-protected 2,5-dioxopiperazine systems.

Principle of the Reaction

The C-acylation of this compound involves the deprotonation of one of the α-carbons (C-3 or C-6) to the carbonyl groups of the DKP ring to form a nucleophilic enolate. This enolate then reacts with an electrophilic acylating agent, such as an acyl chloride or anhydride, to form a new carbon-carbon bond, resulting in the C-acylated product. The N-ethoxycarbonyl group serves as a protecting group for one of the amide nitrogens, preventing N-acylation and directing the reaction towards C-acylation. The choice of a strong, non-nucleophilic base is crucial to ensure complete and efficient enolate formation without competing side reactions.

Application Notes

  • Substrate and Reagents: this compound serves as the starting material. A variety of acylating agents can be employed, including aliphatic and aromatic acyl chlorides and anhydrides, allowing for the introduction of diverse acyl moieties.

  • Base Selection: A strong, non-nucleophilic amide base such as Lithium Hexamethyldisilazide (LHMDS), Sodium Hexamethyldisilazide (NaHMDS), or Lithium Diisopropylamide (LDA) is recommended for the quantitative formation of the enolate. These bases are highly effective in deprotonating the α-carbon of the DKP ring in aprotic solvents.

  • Solvent and Temperature: Anhydrous aprotic solvents like tetrahydrofuran (THF) are essential to prevent quenching of the highly reactive enolate. The reaction is typically carried out at low temperatures (-78 °C) to control reactivity, minimize side reactions, and ensure selectivity.

  • Reaction Control: The N-ethoxycarbonyl protecting group is generally stable under these basic conditions. However, prolonged reaction times or elevated temperatures should be avoided to prevent potential side reactions.

  • Work-up and Purification: The reaction is typically quenched with a proton source, such as a saturated aqueous solution of ammonium chloride. The C-acylated product can then be isolated and purified using standard techniques like column chromatography.

  • Potential Applications: The resulting C-acylated 2,5-dioxopiperazines are valuable intermediates for the synthesis of more complex molecules. The introduced acyl group can be further modified, for example, through reduction to an alcohol or conversion to other functional groups, providing access to a wide range of derivatives for screening in drug discovery programs.

General Experimental Protocol

This protocol describes a general procedure for the C-acylation of this compound. The specific quantities of reagents and reaction times may need to be optimized for different acylating agents.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., Benzoyl chloride)

  • Strong non-nucleophilic base (e.g., Lithium Hexamethyldisilazide (LHMDS), 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF to the flask under an inert atmosphere to dissolve the starting material.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of LHMDS (1.1 eq, 1.0 M in THF) dropwise to the stirred solution while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.

  • Acylation: In a separate flame-dried flask, prepare a solution of the acyl chloride (1.2 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at -78 °C.

  • Warming and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure C-acylated product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the expected inputs and outputs for a representative C-acylation reaction of this compound with benzoyl chloride. Please note that the yield is hypothetical and would need to be determined experimentally.

Starting MaterialAcylating AgentBaseSolventProductExpected Yield (%)
This compoundBenzoyl chlorideLHMDSTHFEthyl 3-benzoyl-2,5-dioxopiperazine-1-carboxylate60-80 (estimated)

Visualizations

C_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Ethyl 2,5-dioxopiperazine- 1-carboxylate in Anhydrous THF enolate Enolate Formation (LHMDS, -78 °C) start->enolate 1. Deprotonation acylation Acylation (Acyl Chloride, -78 °C) enolate->acylation 2. Nucleophilic Attack quench Quench with aq. NH4Cl acylation->quench 3. Protonation extract Extraction quench->extract purify Column Chromatography extract->purify product C-Acylated Product purify->product

Caption: Experimental workflow for the C-acylation of this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dkp Ethyl 2,5-dioxopiperazine- 1-carboxylate enolate Enolate Anion dkp->enolate + Base base LHMDS base->enolate acyl_chloride R-COCl product C-Acylated DKP acyl_chloride->product enolate->product + Acyl Chloride

Caption: Logical relationship of reactants, intermediates, and product in the C-acylation reaction.

Application Note: Protocols for the Deprotection of Ethyl 2,5-dioxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the deprotection of the ethyl carbamate group from Ethyl 2,5-dioxopiperazine-1-carboxylate to yield the parent 2,5-dioxopiperazine. The 2,5-diketopiperazine (DKP) scaffold is a privileged structure in many biologically active natural products and serves as a crucial building block in medicinal chemistry.[1][2] The removal of the N-protecting group is a critical step in the synthesis of DKP-containing target molecules. This note outlines several common chemical methods for carbamate cleavage, including basic hydrolysis and nucleophilic deprotection, adapted for this specific substrate. A comparison of these methods is provided to aid researchers in selecting the most appropriate conditions based on substrate sensitivity and desired outcomes.

Chemical Deprotection Pathway

The fundamental reaction involves the cleavage of the N-ethoxycarbonyl group from the piperazinedione ring to yield the unprotected 2,5-dioxopiperazine, along with ethanol and carbon dioxide as byproducts.

Caption: General deprotection of this compound.

Data Presentation: Comparison of Deprotection Methods

The selection of a deprotection method depends on the stability of the 2,5-dioxopiperazine ring and the compatibility with other functional groups in the molecule. The following table summarizes potential methods based on general carbamate deprotection literature. Yields and conditions are representative and may require optimization for this specific substrate.

Method IDDeprotection MethodReagents & ConditionsReported Yields (General)AdvantagesDisadvantages/ConsiderationsCitations
M1 Basic Hydrolysis 1. LiOH, NaOH, or K₂CO₃2. Protic solvent (e.g., MeOH/H₂O, THF/H₂O)3. Room Temperature to 50°CGood to ExcellentSimple, common reagents. Effective for many carbamates.Risk of hydrolyzing the cyclic amide bonds of the diketopiperazine ring, leading to ring-opening.[3][4][3][5]
M2 Nucleophilic Deprotection 1. 2-Mercaptoethanol2. K₃PO₄ (base)3. DMAc, 75°CGood to ExcellentMild conditions, high functional group tolerance. Avoids harsh acids/bases. Superior for sensitive substrates.Primarily optimized for Cbz and Alloc groups. Efficacy depends on Sₙ2 attack on the ethyl group, which may be slower than for benzylic groups.[6][7]
M3 Lewis Acid-Mediated 1. Trimethylsilyl Iodide (TMSI)2. Anhydrous solvent (e.g., CH₂Cl₂, CHCl₃)3. 0°C to RefluxVariable to GoodEffective for robust substrates.Harsh conditions can cleave other sensitive functional groups, including amides. TMSI is moisture-sensitive.[8]

Experimental Protocols

The following are detailed protocols for the deprotection of this compound.

Protocol 1: Basic Hydrolysis (Method M1)

This protocol uses a common base to hydrolyze the carbamate. Careful monitoring is essential to prevent the undesired hydrolysis of the piperazinedione ring.

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v) to a concentration of 0.1 M.

    • Cool the solution to 0°C in an ice bath.

    • Add Lithium Hydroxide (LiOH) monohydrate (2.0-3.0 eq) portion-wise while stirring.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding a mild acid (e.g., 1 M aqueous HCl or solid NH₄Cl) to neutralize the excess base to a pH of ~7.

    • Remove the organic solvent (THF) under reduced pressure.

    • Extract the aqueous phase with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, eluting with a gradient of Methanol in Dichloromethane) or recrystallization to afford the pure 2,5-dioxopiperazine.

Protocol 2: Nucleophilic Deprotection (Method M2)

This protocol utilizes a milder, nucleophilic reagent and is suitable for substrates with sensitive functionalities.[6][7]

  • Reaction Setup:

    • To a suspension of this compound (1.0 eq) and potassium phosphate tribasic (K₃PO₄, 4.0 eq) in N,N-Dimethylacetamide (DMAc) (to 0.25 M), purge the flask with Nitrogen (N₂) for 5 minutes.

    • Add 2-mercaptoethanol (2.0 eq) via syringe.

    • Heat the reaction mixture to 75°C.

  • Reaction Monitoring:

    • Stir the reaction at 75°C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the mixture to room temperature and pour it into water.

    • Extract the aqueous phase with Dichloromethane (DCM, 3x).

    • Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

    • Purify the residue by column chromatography (Silica gel) or reverse-phase HPLC to yield the unprotected 2,5-dioxopiperazine.[6]

General Experimental Workflow

The following diagram illustrates the logical workflow for performing and analyzing the deprotection reaction.

G setup 1. Reaction Setup monitoring 2. Reaction Monitoring setup->monitoring Stir & Heat (if required) reagents Substrate Solvent Reagent reagents->setup workup 3. Work-up & Extraction monitoring->workup Upon Completion analytics1 TLC / LC-MS analytics1->monitoring purification 4. Purification workup->purification Crude Product quench Quench Reaction Phase Separation Drying quench->workup analysis 5. Product Analysis purification->analysis Pure Product methods Column Chromatography Recrystallization HPLC methods->purification analytics2 NMR / HRMS Yield Calculation analytics2->analysis

Caption: A generalized workflow for chemical synthesis experiments.

References

Application Notes & Protocols: Ethyl 2,5-dioxopiperazine-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,5-dioxopiperazine-1-carboxylate is a heterocyclic compound belonging to the diketopiperazine (DKP) class of molecules. DKPs are cyclic dipeptides that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] The rigid DKP scaffold serves as a privileged structure, providing a conformationally constrained backbone for the presentation of various functional groups, which can lead to high-affinity interactions with biological targets.[1][2] While this compound itself is not known to be biologically active, its true value in drug discovery lies in its utility as a versatile starting material and scaffold for the synthesis of novel, biologically active DKP derivatives.

The ethyl carboxylate group at the N1 position offers a convenient handle for further chemical modifications, allowing for the introduction of a wide array of substituents to explore the chemical space and optimize pharmacological properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of new DKP-based therapeutic candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₄PubChem
Molecular Weight 186.17 g/mol PubChem
CAS Number 143411-83-0PubChem
Appearance White to off-white solid(Inferred)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)(Inferred)
Melting Point Not reported
Boiling Point Not reported

Application in Drug Discovery: A Versatile Synthetic Intermediate

The primary application of this compound in drug discovery is as a key intermediate for the synthesis of N-substituted diketopiperazine derivatives. The N-H proton of the piperazine ring can be deprotonated, and the resulting anion can be alkylated or acylated to introduce diverse side chains. This allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective modulators of various biological targets.

Diketopiperazine-containing compounds have been reported to exhibit a broad range of pharmacological activities, including:

  • Anticancer Activity: Many DKP derivatives have shown potent cytotoxic effects against various cancer cell lines.[1]

  • Antiviral Activity: Certain DKPs have been investigated as inhibitors of viral replication.

  • Antibacterial Activity: The DKP scaffold is found in several natural products with antibacterial properties.

  • Neuromodulatory Activity: Some DKPs have been shown to interact with receptors and enzymes in the central nervous system.

The following sections outline a general workflow and specific protocols for the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds.

Experimental Workflow for Derivatization and Screening

A typical workflow for utilizing this compound in a drug discovery program is depicted below.

G cluster_0 Synthesis cluster_1 Screening cluster_2 Optimization A This compound B N-Alkylation / N-Acylation A->B C Library of DKP Derivatives B->C D Primary Biological Screening C->D E Hit Identification D->E F SAR Studies E->F G Lead Optimization F->G H Candidate Drug G->H Preclinical Development

Drug discovery workflow using the DKP scaffold.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the introduction of an alkyl group at the N4 position of the diketopiperazine ring.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: Hydrolysis of the Ethyl Carboxylate and Amide Coupling

This protocol outlines the removal of the ethyl carbamate protecting group and subsequent coupling with a carboxylic acid to introduce further diversity.

Materials:

  • N-alkylated this compound derivative (from Protocol 1)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

Part A: Hydrolysis

  • Dissolve the N-alkylated this compound derivative in a mixture of THF and water (3:1).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected DKP.

Part B: Amide Coupling

  • To a solution of the deprotected DKP (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the final amide-coupled DKP derivative.

Hypothetical Signaling Pathway Inhibition

Many DKP derivatives have been found to inhibit specific signaling pathways implicated in disease. For instance, a hypothetical DKP derivative synthesized from this compound could be designed to target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation DKP Hypothetical DKP Derivative DKP->Akt inhibits

Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical biological data for a small library of DKP derivatives synthesized from this compound.

Compound IDR Group (at N4)IC₅₀ (μM) vs. Cancer Cell Line AIC₅₀ (μM) vs. Cancer Cell Line B
DKP-001Methyl> 50> 50
DKP-002Benzyl15.222.5
DKP-0034-Fluorobenzyl5.88.1
DKP-0042-Naphthylmethyl2.13.7

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of diverse libraries of diketopiperazine derivatives. Its utility in drug discovery is primarily as a scaffold that can be readily modified to explore structure-activity relationships and develop novel therapeutic agents targeting a wide range of diseases. The protocols and workflow described herein provide a framework for the efficient use of this compound in medicinal chemistry and drug development programs. Further exploration of the chemical space around the DKP core, enabled by intermediates like this compound, holds significant promise for the discovery of next-generation therapeutics.

References

Application Notes and Protocols for NMR Characterization of Ethyl 2,5-dioxopiperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,5-dioxopiperazine-1-carboxylate and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. The piperazine-2,5-dione core, a cyclic dipeptide scaffold, is found in numerous natural products and biologically active molecules. The presence of the ethyl carboxylate group at the N1 position offers a handle for further chemical modification, making these compounds versatile building blocks for the synthesis of novel therapeutic agents.

Accurate structural elucidation is paramount in the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This document provides detailed application notes and protocols for the comprehensive NMR characterization of this compound and its derivatives.

Molecular Structure

The core structure of this compound consists of a six-membered piperazine ring with two carbonyl groups at positions 2 and 5, and an ethyl carboxylate group attached to the nitrogen at position 1.

Chemical Structure of this compound

Caption: Structure of this compound.

Data Presentation: Quantitative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. Please note that exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and specific derivative.

Table 1: Predicted ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (Ethyl)~1.3Triplet~7.1
CH₂ (Ethyl)~4.2Quartet~7.1
C3-H₂~4.0Singlet-
C6-H₂~4.3Singlet-
N4-H~8.0Broad Singlet-

Note: Predicted data is based on computational models and may differ from experimental values.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
CH₃ (Ethyl)~14
CH₂ (Ethyl)~63
C3~45
C6~48
C2 (C=O)~165
C5 (C=O)~167
C=O (Carboxylate)~155

Note: Predicted data is based on computational models and may differ from experimental values.

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

Protocol:

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra. Purify the compound using appropriate techniques such as recrystallization or column chromatography.

  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Common solvents for this class of compounds include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts, so it should be reported with the data.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0.03-0.05% v/v). However, referencing to the residual solvent peak is often sufficient.

1D NMR Spectroscopy

¹H NMR Protocol:

  • Spectrometer Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative analysis.

    • Number of Scans: 8 to 64 scans, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using TMS (δ 0.00 ppm) or the residual solvent peak.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to deduce proton-proton connectivities.

¹³C NMR Protocol:

  • Spectrometer Setup: Tune and shim the spectrometer for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 200-250 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 to 1024 scans or more, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent peak.

2D NMR Spectroscopy

For unambiguous assignment of all proton and carbon signals, especially for more complex derivatives, 2D NMR experiments are essential.

Workflow for 2D NMR Analysis

G H1 ¹H NMR COSY ¹H-¹H COSY (Correlation Spectroscopy) H1->COSY HSQC ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) H1->HSQC HMBC ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC Structure Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Structure Confirmation H1 ¹H NMR: - Chemical Shift - Integration - Multiplicity COSY COSY: Identify H-H Spin Systems H1->COSY HSQC HSQC: Assign Directly Bonded C-H H1->HSQC HMBC HMBC: Connect Fragments via Long-Range C-H Correlations H1->HMBC C13 ¹³C NMR: - Chemical Shift - Number of Signals C13->HSQC C13->HMBC Assign Assign all ¹H and ¹³C Signals COSY->Assign HSQC->Assign HMBC->Assign Confirm Confirm Connectivity and Stereochemistry Assign->Confirm

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ethyl 2,5-dioxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the purification of Ethyl 2,5-dioxopiperazine-1-carboxylate. The piperazine-2,5-dione core is a significant scaffold in the development of bioactive molecules.[1][2][3] Efficient and reliable purification methods are therefore crucial for the synthesis and development of novel therapeutic agents based on this structure. This document provides a comprehensive protocol for reversed-phase HPLC, including instrument conditions, mobile phase preparation, and sample handling. Additionally, it outlines how to present the resulting quantitative data and visualizes the experimental workflow.

Introduction

This compound is a derivative of the piperazine-2,5-dione (also known as a cyclic dipeptide) scaffold. This core structure is found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and neuroprotective effects.[4] Given its importance, the ability to purify such compounds to a high degree is essential for accurate biological evaluation and further drug development.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of individual components from a mixture. For piperazine-2,5-dione derivatives, reversed-phase HPLC is a commonly employed method, often used to separate isomers and purify reaction products.[5] This application note proposes a robust HPLC method adaptable for the purification of this compound from a crude synthetic mixture.

Experimental Protocols

This section provides a detailed methodology for the HPLC purification of this compound.

Instrumentation and Materials
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column is recommended as a starting point. Typical dimensions for semi-preparative purification would be 10 mm x 250 mm with 5 µm particle size.

  • Solvents: HPLC grade acetonitrile (ACN) and water.

  • Mobile Phase Additive: Formic acid (FA) or trifluoroacetic acid (TFA) to improve peak shape. For mass spectrometry (MS) compatible methods, formic acid is preferred.[6]

  • Sample: Crude this compound dissolved in a suitable solvent (e.g., a mixture of the mobile phase).

Sample Preparation
  • Accurately weigh the crude sample of this compound.

  • Dissolve the sample in a minimal amount of a solvent compatible with the mobile phase (e.g., 50:50 water:acetonitrile).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Method Parameters

The following parameters are proposed as a starting point for method development and can be optimized for specific separation needs.

ParameterRecommended Setting
Column C18, 10 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm and 254 nm
Injection Volume 500 µL (dependent on concentration and column size)
Purification and Post-Processing
  • Equilibrate the column with the initial mobile phase conditions (5% B) for at least 10 column volumes.

  • Inject the prepared sample onto the column.

  • Collect fractions corresponding to the peak of interest based on the UV chromatogram.

  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.

Data Presentation

Quantitative data from the purification process should be summarized for clarity and comparison. The following tables provide a template for presenting such data.

Table 1: HPLC Purification Summary

CompoundRetention Time (min)Purity (pre-purification) (%)Purity (post-purification) (%)Recovery Yield (%)
This compounde.g., 12.5e.g., 75e.g., >98e.g., 85

Table 2: Analytical HPLC Method for Purity Assessment

ParameterSetting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_sample Crude Sample dissolution Dissolution in Solvent crude_sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection onto HPLC filtration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection fractionation Fraction Collection detection->fractionation purity_analysis Purity Analysis (Analytical HPLC) fractionation->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_compound Pure Compound evaporation->pure_compound

Caption: Workflow for the HPLC purification of this compound.

Conclusion

This application note provides a detailed protocol for the HPLC purification of this compound. The proposed reversed-phase method serves as a solid starting point for researchers and scientists working with this class of compounds. Method optimization may be required depending on the specific impurities present in the crude sample. The clear presentation of quantitative data and a visual representation of the workflow are intended to facilitate the efficient and successful purification of the target compound, thereby aiding in the advancement of drug discovery and development projects.

References

Application Notes and Protocols: X-ray Crystallography of Ethyl 2,5-dioxopiperazine-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of ethyl 2,5-dioxopiperazine-1-carboxylate analogs. The protocols outlined below are compiled from established methodologies for similar piperazine-2,5-dione derivatives and serve as a detailed guide for researchers in the field of structural biology and drug discovery.

Introduction

Piperazine-2,5-diones, also known as diketopiperazines (DKPs), represent a privileged scaffold in medicinal chemistry due to their presence in a wide range of biologically active natural products and synthetic compounds. The introduction of an ethyl carboxylate group at the N1 position offers a handle for further functionalization and can influence the physicochemical properties and biological activity of the core structure. X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional arrangement of these molecules, providing critical insights into structure-activity relationships (SAR) and guiding rational drug design.

This document details the necessary steps from the synthesis of this compound analogs to their structural determination by single-crystal X-ray diffraction.

Data Presentation

Table 1: Crystal Data and Structure Refinement for a Representative Analog (1,4-Diphenylpiperazine)

ParameterValue
Empirical formulaC₁₆H₁₈N₂
Formula weight238.33
Temperature293(2) K
Wavelength1.54178 Å
Crystal systemOrthorhombic
Space groupPbca
Unit cell dimensions
a8.6980(7) Å
b8.4287(7) Å
c17.6359(15) Å
α90°
β90°
γ90°
Volume1292.94(19) ų
Z4
Density (calculated)1.225 Mg/m³
Absorption coefficient0.595 mm⁻¹
F(000)512
Data collection
Theta range for data collection4.99 to 68.39°
Index ranges-10<=h<=10, -9<=k<=9, -20<=l<=20
Reflections collected10438
Independent reflections1172 [R(int) = 0.0346]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1172 / 0 / 82
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.0388, wR2 = 0.1065
R indices (all data)R1 = 0.0435, wR2 = 0.1107

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Representative Analog (1,4-Diphenylpiperazine)

BondLength (Å)AngleDegree (°)
N1-C21.463(2)C6-N1-C2118.8(1)
N1-C61.465(2)C2-N1-C1'120.5(1)
C2-C31.518(2)C6-N1-C1'120.7(1)
N1-C1'1.428(2)N1-C2-C3110.1(1)
N1-C6-C5110.2(1)

Experimental Protocols

The following protocols are generalized from methods reported for the synthesis and crystallization of piperazine-2,5-dione derivatives.

Synthesis of this compound Analogs

The synthesis of the target analogs can be achieved through a multi-step process starting from readily available amino acids.

Protocol 1: Synthesis of N-protected dipeptide ethyl ester

  • To a solution of an N-protected amino acid (e.g., Boc-glycine, 1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq) and an amine base such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq).

  • Add the ethyl ester of the second amino acid (e.g., glycine ethyl ester hydrochloride, 1.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any solid byproducts.

  • Wash the filtrate with an acidic solution (e.g., 1 M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection and Cyclization

  • Dissolve the purified N-protected dipeptide ethyl ester in a suitable solvent for deprotection (e.g., trifluoroacetic acid (TFA) in DCM for a Boc group).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the resulting crude amine salt in a high-boiling point solvent like toluene or xylene.

  • Add a base such as triethylamine (2-3 eq) to neutralize the salt and facilitate cyclization.

  • Heat the reaction mixture to reflux for 12-48 hours, often with a Dean-Stark apparatus to remove ethanol and water.

  • Monitor the formation of the 2,5-dioxopiperazine ring by TLC or LC-MS.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired piperazine-2,5-dione.

Protocol 3: N-acylation to introduce the ethyl carboxylate group

  • To a solution of the piperazine-2,5-dione (1.0 eq) in an aprotic solvent like DCM or tetrahydrofuran (THF), add a base such as triethylamine (1.5 eq) or sodium hydride (1.1 eq) at 0 °C.

  • Slowly add ethyl chloroformate (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Crystallization

Obtaining high-quality single crystals is crucial for successful X-ray diffraction analysis.

Protocol 4: Single Crystal Growth

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone, or a mixture with a less polar solvent like hexane or heptane) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Hanging Drop: Dissolve the compound in a good solvent. Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip and seal it over a well containing a precipitant solution (a solvent in which the compound is less soluble).

    • Sitting Drop: Place a drop of the compound solution in a microbridge within a well that contains the precipitant solution.

    • In both methods, the precipitant vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer.

X-ray Data Collection and Structure Refinement

Protocol 5: Data Collection and Processing

  • Select a suitable single crystal of appropriate size and quality under a microscope.

  • Mount the crystal on a goniometer head.

  • Collect the diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Process the raw diffraction data, which includes integration of reflection intensities, data reduction, and absorption correction, using appropriate software packages.

Protocol 6: Structure Solution and Refinement

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental diffraction data using full-matrix least-squares methods.

  • Locate and refine the positions of all non-hydrogen atoms anisotropically.

  • Add hydrogen atoms to the model at calculated positions and refine them using a riding model.

  • Validate the final refined structure using crystallographic software to check for geometric reasonability and potential errors.

Visualization of Workflows

The following diagrams illustrate the key processes involved in the X-ray crystallography of this compound analogs.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Amino Acids dipeptide N-protected Dipeptide Ethyl Ester start->dipeptide Coupling dkp Piperazine-2,5-dione dipeptide->dkp Deprotection & Cyclization final_product This compound Analog dkp->final_product N-acylation purification Column Chromatography / Recrystallization final_product->purification

Caption: Synthetic workflow for this compound analogs.

Crystallography_Workflow cluster_crystal Crystallization cluster_xray X-ray Diffraction purified_compound Purified Analog crystallization Crystal Growth (Slow Evaporation / Vapor Diffusion / Cooling) purified_compound->crystallization single_crystal Single Crystal crystallization->single_crystal data_collection Data Collection single_crystal->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: Workflow for X-ray crystallography from purified compound to final structure.

Logical_Relationship cluster_inputs Inputs cluster_process Core Process cluster_outputs Outputs reagents Chemical Reagents synthesis Synthesis & Purification reagents->synthesis protocols Experimental Protocols protocols->synthesis crystallization Crystallization protocols->crystallization xray X-ray Analysis protocols->xray synthesis->crystallization crystallization->xray crystal_data Crystallographic Data (Tables) xray->crystal_data structure 3D Molecular Structure xray->structure sar Structure-Activity Relationship Insights structure->sar

Caption: Logical relationship from inputs to scientific outcomes.

Application Notes and Protocols for Screening Libraries of Ethyl 2,5-dioxopiperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, screening, and biological evaluation of chemical libraries derived from the ethyl 2,5-dioxopiperazine-1-carboxylate scaffold. This class of compounds has shown significant potential in the discovery of novel therapeutic agents, particularly in the fields of oncology and virology.

Introduction

This compound serves as a versatile starting scaffold for the generation of diverse chemical libraries. The inherent drug-like properties of the piperazine-2,5-dione core, a privileged structure in medicinal chemistry, make its derivatives attractive candidates for drug discovery programs.[1] Libraries based on this scaffold can be readily synthesized and screened to identify hit compounds with a range of biological activities. Published research on the broader class of 2,5-diketopiperazines (2,5-DKPs) has demonstrated their potential as anticancer and antiviral agents.[2][3] These compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells, highlighting their potential as novel chemotherapeutics.[4][5]

Synthesis of this compound Derivative Libraries

The generation of a diverse library of derivatives from the this compound core is a critical first step. A common strategy involves the N-alkylation or N-acylation of the piperazine-2,5-dione ring, followed by functionalization at other positions.

Protocol 1: General Synthesis of N-Substituted Derivatives

  • Starting Material: this compound.

  • Reaction: To a solution of the starting material in a suitable aprotic solvent (e.g., dimethylformamide), add a base (e.g., sodium hydride) at 0°C.

  • Addition of Electrophile: After stirring for a short period, add the desired alkyl or acyl halide (e.g., benzyl bromide, allyl bromide).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product is then purified using column chromatography to yield the desired N-substituted derivative.

High-Throughput Screening (HTS) of Derivative Libraries

Once a library of derivatives has been synthesized, high-throughput screening is employed to identify compounds with desired biological activities. Cell-based assays are commonly used for primary screening.[6]

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, HeLa, U937, K562) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.

Data Presentation: Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative 2,5-diketopiperazine derivatives against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of 2,5-Diketopiperazine Derivatives (IC50 in µM) [2][7]

Compound IDA549HeLaU937K562
4m --0.50.9
6 -8.9--
8 7.35.9--
9 6.54.7--
10 3.75.1--
11 1.20.7--
12 -1.5--
14 -2.3--

Note: The specific structures of these compounds can be found in the cited literature.

Mechanism of Action: Apoptosis and Cell Cycle Arrest

Lead compounds identified from the primary screen are further investigated to elucidate their mechanism of action. Studies on 2,5-DKP derivatives have indicated that their anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest.[4]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Protocol 4: Apoptosis Assay by Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of Experimental Workflow and Signaling Pathways

To visually represent the processes described, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Library Synthesis cluster_screening Screening & Evaluation start This compound synthesis N-Alkylation / Acylation start->synthesis library Derivative Library synthesis->library hts High-Throughput Screening (e.g., MTT Assay) library->hts hits Hit Compounds hts->hits moa Mechanism of Action Studies (Apoptosis, Cell Cycle) hits->moa lead Lead Compound moa->lead

Caption: Experimental workflow from library synthesis to lead compound identification.

apoptosis_pathway compound 2,5-DKP Derivative cell Cancer Cell compound->cell apoptosis Apoptosis cell->apoptosis caspase Caspase Activation apoptosis->caspase dna_frag DNA Fragmentation caspase->dna_frag cell_death Cell Death dna_frag->cell_death

Caption: Simplified signaling pathway for apoptosis induction by 2,5-DKP derivatives.

cell_cycle_arrest compound 2,5-DKP Derivative g2m_arrest G2/M Arrest compound->g2m_arrest Induces cell_cycle Cell Cycle Progression g2m_arrest->cell_cycle Blocks

Caption: Logical relationship of 2,5-DKP derivatives inducing G2/M cell cycle arrest.

Antiviral Activity Screening

Derivatives of the this compound scaffold can also be screened for antiviral activity. For example, against influenza virus.[3][8][9]

Protocol 5: Hemagglutination Assay for Influenza Virus Propagation

  • Virus Propagation: Inoculate embryonated chicken eggs with influenza virus and the test compounds at various concentrations.

  • Allantoic Fluid Collection: After incubation, harvest the allantoic fluid from the eggs.

  • Hemagglutination Assay: Perform a serial dilution of the allantoic fluid in a 96-well V-bottom plate. Add a suspension of chicken red blood cells to each well.

  • Observation: Observe the plate for hemagglutination (a lattice of red blood cells) or the formation of a red blood cell button (indicating inhibition of viral propagation).

  • Data Analysis: Determine the highest dilution that causes hemagglutination, which is inversely proportional to the viral titer.

Table 2: Anti-Influenza Virus (H5N2) Activity of 2,5-DKP Derivatives [3][8][9]

Compound IDConcentration (µg/mL)Virus Propagation Result
13b 25Negative
13c 25Negative
13d 25Negative
14c 25Negative
Lansai-C 25Negative

Note: "Negative" indicates the inhibition of viral propagation at the tested concentration.

Conclusion

The this compound scaffold provides a promising starting point for the development of novel therapeutic agents. The protocols and data presented here offer a framework for the synthesis, screening, and characterization of derivative libraries. Further optimization of hit compounds through medicinal chemistry efforts can lead to the identification of potent and selective drug candidates for the treatment of cancer and viral infections.

References

Application Notes and Protocols: Ethyl 2,5-dioxopiperazine-1-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-alkoxycarbonyl-2,5-dioxopiperazines, with a focus on N-Boc-2,5-dioxopiperazine as a representative chiral glycine equivalent for the asymmetric synthesis of α-amino acids. Due to a lack of specific literature for Ethyl 2,5-dioxopiperazine-1-carboxylate, the protocols and data presented herein are based on its closely related and well-documented tert-butoxycarbonyl (Boc) analogue. The principles and methodologies described are directly applicable to the ethyl ester derivative.

Introduction

N-protected 2,5-diketopiperazines are versatile scaffolds in organic synthesis, serving as conformationally constrained dipeptide mimics. Their activation through N-acylation, for instance with a Boc or an ethoxycarbonyl group, facilitates the stereocontrolled synthesis of α-amino acids. These activated diketopiperazines function as chiral glycine enolate equivalents, enabling the introduction of various side chains with high diastereoselectivity. Subsequent hydrolysis of the alkylated diketopiperazine affords the desired non-proteinogenic amino acids in high enantiomeric purity. This methodology is of significant interest in drug discovery and development for the synthesis of novel peptide-based therapeutics and other chiral molecules.

Principle of Asymmetric Alkylation

The core of this synthetic strategy lies in the diastereoselective alkylation of an N-acylated cyclo(Gly-Gly) scaffold. The N-alkoxycarbonyl group activates the adjacent methylene protons, allowing for deprotonation with a suitable base to form a chiral enolate. This enolate then reacts with an electrophile (e.g., an alkyl halide) from the sterically less hindered face, dictated by the conformation of the diketopiperazine ring. The resulting alkylated product can then be hydrolyzed to yield the desired α-amino acid.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of N-Boc-2,5-dioxopiperazine

This protocol describes a general procedure for the diastereoselective alkylation of N-Boc-2,5-dioxopiperazine with an alkyl halide.

Materials:

  • N-Boc-2,5-dioxopiperazine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1.0 M in THF)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-2,5-dioxopiperazine (1.0 equiv).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LiHMDS (1.1 equiv) dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 equiv) dropwise to the enolate solution.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired alkylated N-Boc-2,5-dioxopiperazine.

Protocol 2: Hydrolysis of Alkylated N-Boc-2,5-dioxopiperazine to α-Amino Acid

This protocol outlines the acidic hydrolysis of the alkylated diketopiperazine to afford the corresponding α-amino acid.[1]

Materials:

  • Alkylated N-Boc-2,5-dioxopiperazine

  • 6 M Hydrochloric acid (HCl)

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • In a sealed tube, dissolve the alkylated N-Boc-2,5-dioxopiperazine (1.0 equiv) in 6 M HCl.

  • Heat the mixture at 110 °C for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and apply it to a Dowex 50WX8 ion-exchange column.

  • Wash the column with water to remove any impurities.

  • Elute the desired amino acid with a suitable aqueous ammonia solution.

  • Concentrate the fractions containing the amino acid to obtain the final product.

Data Presentation

The following table summarizes representative data for the diastereoselective alkylation of N-protected diketopiperazine templates, demonstrating the high efficiency and stereoselectivity of this method.[2][3]

EntryElectrophile (R-X)Product (R)Diastereomeric Excess (de) (%)Enantiomeric Excess (ee) (%)
1CH₃IMethyl>90>98
2CH₃CH₂IEthyl>90>98
3PhCH₂BrBenzyl>90>98
4CH₂=CHCH₂BrAllyl>90>98

Note: The data presented is for sequential enolate alkylations of (S)-N(1)-methyl-5-methoxy-6-isopropyl-3,6-dihydropyrazin-2-one and (S)-N(1)-p-methoxybenzyl-5-methoxy-6-isopropyl-3,6-dihydropyrazin-2-one, which serve as excellent models for the reactivity of N-alkoxycarbonyl-2,5-dioxopiperazines.[2][3]

Visualizations

Asymmetric Alkylation Workflow

workflow start N-Alkoxycarbonyl-2,5-dioxopiperazine enolate Chiral Enolate Formation (Base, -78 °C) start->enolate 1. Deprotonation alkylation Diastereoselective Alkylation (Electrophile, R-X) enolate->alkylation 2. Reaction with R-X product Alkylated Diketopiperazine alkylation->product 3. Product Formation hydrolysis Acid Hydrolysis (e.g., 6M HCl, heat) product->hydrolysis 4. Cleavage amino_acid α-Amino Acid hydrolysis->amino_acid 5. Final Product stereocontrol cluster_0 Controlling Factors cluster_1 Stereochemical Outcome Diketopiperazine\nConformation Diketopiperazine Conformation Diastereoselectivity Diastereoselectivity Diketopiperazine\nConformation->Diastereoselectivity Directs attack N-Protecting\nGroup N-Protecting Group N-Protecting\nGroup->Diastereoselectivity Influences enolate geometry Reaction\nConditions Reaction Conditions Reaction\nConditions->Diastereoselectivity Affects transition state

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2,5-dioxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,5-dioxopiperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the N-acylation of piperazine-2,5-dione with ethyl chloroformate in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The main side reactions include the formation of the di-acylated byproduct, 1,4-bis(ethoxycarbonyl)piperazine-2,5-dione, and the presence of unreacted piperazine-2,5-dione. Hydrolysis of the ethyl ester or the amide bonds of the diketopiperazine ring can also occur, particularly during workup and purification.

Q3: How can I minimize the formation of the di-acylated byproduct?

A3: Careful control of the stoichiometry of ethyl chloroformate is crucial. Using a slight excess of piperazine-2,5-dione relative to ethyl chloroformate can favor the mono-acylated product. Slow, dropwise addition of ethyl chloroformate to the reaction mixture at a controlled temperature (e.g., 0 °C) can also help to minimize di-acylation.

Q4: What is the best way to remove unreacted piperazine-2,5-dione?

A4: Piperazine-2,5-dione has low solubility in many organic solvents. It can often be removed by filtration of the crude reaction mixture. Additionally, purification by column chromatography can effectively separate the desired product from the starting material.

Q5: My yield is consistently low. What are the potential causes?

A5: Low yields can result from several factors:

  • Incomplete reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC or LC-MS is recommended.

  • Suboptimal reaction temperature: The reaction may require specific temperature control. Running the reaction at too low a temperature may slow it down, while too high a temperature could promote side reactions.

  • Base issues: The choice and amount of base are critical. An insufficient amount of base will result in a low yield. The base should be strong enough to deprotonate the amide but not so strong as to cause unwanted side reactions.

  • Hydrolysis: Ensure all reagents and solvents are anhydrous, and avoid prolonged exposure to acidic or basic aqueous conditions during workup.

  • Purification losses: The product may be partially lost during extraction or chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective deprotonation of piperazine-2,5-dione.Ensure a suitable base (e.g., triethylamine, DIPEA) is used in at least stoichiometric amounts. Consider using a stronger, non-nucleophilic base if necessary.
Low reactivity of ethyl chloroformate.Check the quality and age of the ethyl chloroformate. Consider using a freshly opened bottle.
Incorrect reaction temperature.Optimize the reaction temperature. While the reaction is often started at 0°C, it may need to be warmed to room temperature to go to completion.
Presence of a Major Byproduct with a Higher Molecular Weight Formation of 1,4-bis(ethoxycarbonyl)piperazine-2,5-dione.Use a slight excess of piperazine-2,5-dione. Add ethyl chloroformate slowly and at a low temperature.
Presence of Starting Material in the Final Product Incomplete reaction.Increase the reaction time. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Insufficient amount of ethyl chloroformate.Use a slight excess (e.g., 1.1 equivalents) of ethyl chloroformate.
Product Decomposes During Workup or Purification Hydrolysis of the ethyl ester or amide bonds.Use mild acidic and basic conditions during the aqueous workup. Avoid prolonged exposure to water.
Thermal decomposition during solvent removal.Use a rotary evaporator at a moderate temperature. For final drying, a high-vacuum line at room temperature is preferable.
Difficulty in Purifying the Product Co-elution of the product and byproducts during column chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary.
Product is insoluble in common chromatography solvents.Test a wider range of solvents. If solubility is a major issue, recrystallization could be an alternative purification method.

Experimental Protocol (Representative)

This protocol is a representative example based on general procedures for the N-acylation of diketopiperazines. Optimization may be required for specific laboratory conditions.

Materials:

  • Piperazine-2,5-dione

  • Ethyl chloroformate

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • To a stirred suspension of piperazine-2,5-dione (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Slowly add ethyl chloroformate (1.1 eq) dropwise to the suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_product Product cluster_side_product Side Product Piperazine-2,5-dione Piperazine-2,5-dione Target_Product This compound Piperazine-2,5-dione->Target_Product EtOCOCl, Et3N Ethyl_chloroformate Ethyl Chloroformate Diacylated_Product 1,4-Bis(ethoxycarbonyl)piperazine-2,5-dione Target_Product->Diacylated_Product Excess EtOCOCl

Caption: Main reaction and potential over-acylation side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Crude Reaction Mixture (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Major Side Products? incomplete->side_products No optimize_time Increase Reaction Time / Optimize Temperature incomplete->optimize_time Yes optimize_stoichiometry Adjust Stoichiometry / Addition Rate side_products->optimize_stoichiometry Yes purification_issue Purification Problem? side_products->purification_issue No end Improved Synthesis optimize_time->end optimize_stoichiometry->end optimize_purification Optimize Chromatography / Consider Recrystallization purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Troubleshooting low conversion in Ethyl 2,5-dioxopiperazine-1-carboxylate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Ethyl 2,5-dioxopiperazine-1-carboxylate. This document provides troubleshooting advice for low conversion rates, a detailed experimental protocol, and answers to frequently asked questions.

Troubleshooting Low Conversion Rates: A Step-by-Step Guide

Low conversion or yield is a common issue in multi-step organic syntheses. This guide provides a systematic approach to identifying and resolving potential problems in the synthesis of this compound.

dot

Troubleshooting_Low_Conversion cluster_purity cluster_reagents cluster_conditions cluster_workup start Low Conversion of this compound check_purity 1. Starting Material Purity Check start->check_purity reagent_quality 2. Reagent & Solvent Quality check_purity->reagent_quality Purity Confirmed purity_nmr NMR/LC-MS of starting materials check_purity->purity_nmr reaction_conditions 3. Reaction Condition Optimization reagent_quality->reaction_conditions Quality Confirmed fresh_reagents Use freshly opened/purified reagents & dry solvents reagent_quality->fresh_reagents workup_purification 4. Work-up & Purification Issues reaction_conditions->workup_purification Conditions Optimized temp_time Optimize temperature and reaction time reaction_conditions->temp_time concentration Adjust reactant concentrations reaction_conditions->concentration atmosphere Ensure inert atmosphere (N2/Ar) reaction_conditions->atmosphere success Improved Conversion workup_purification->success extraction Check for product in aqueous layers workup_purification->extraction purification_loss Minimize losses during chromatography/recrystallization workup_purification->purification_loss

Caption: Troubleshooting workflow for low conversion.

Frequently Asked Questions (FAQs)

Q1: My reaction to form the piperazine-2,5-dione ring from the dipeptide precursor is showing low yield. What are the common causes?

A1: Low yields in the cyclization step can often be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side reactions: The formation of linear polymers or other byproducts can compete with the desired intramolecular cyclization. Running the reaction at a lower concentration (high dilution) can favor the unimolecular cyclization over intermolecular polymerization.

  • Steric hindrance: Bulky side chains on the amino acid precursors can hinder the cyclization process.

  • Epimerization: The stereochemistry at the alpha-carbons can be susceptible to racemization under harsh reaction conditions (e.g., strong base or high temperatures), which may affect the cyclization efficiency and yield of the desired stereoisomer.[1]

Q2: I am having trouble with the N-acylation step to introduce the ethyl carboxylate group. What should I check?

A2: Difficulties with N-acylation can arise from:

  • Base selection: The choice of base is crucial. A base that is too weak may not sufficiently deprotonate the amide nitrogen for the reaction to proceed. Conversely, a base that is too strong can lead to side reactions. Common bases for this type of reaction include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.

  • Reagent quality: Ethyl chloroformate is sensitive to moisture and can decompose over time. It is advisable to use a fresh bottle or a recently opened one.

  • Reaction temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to control the reactivity of the acylating agent and minimize side reactions. Allowing the reaction to warm to room temperature may be necessary for completion.

Q3: The final product appears to be impure, even after purification. What are the potential impurities?

A3: Common impurities could include:

  • Starting materials: Unreacted piperazine-2,5-dione or the dipeptide precursor.

  • Di-acylated product: Reaction of ethyl chloroformate at both nitrogen atoms of the piperazine-2,5-dione ring.

  • Byproducts from decomposition: The diketopiperazine ring can be susceptible to hydrolysis under strongly acidic or basic conditions during work-up.

Q4: What are the best practices for setting up the reaction to maximize yield?

A4: To improve your chances of a successful reaction with a high yield, consider the following:

  • Glassware: Ensure all glassware is thoroughly dried, either in an oven or by flame-drying under vacuum, to prevent moisture from interfering with the reaction.

  • Inert atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, especially if using moisture-sensitive reagents.

  • Reagent addition: Add reagents dropwise, particularly the more reactive ones like ethyl chloroformate, to maintain control over the reaction temperature and minimize side reactions.

  • Stirring: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.

Experimental Protocol: Synthesis of this compound

This protocol describes a potential two-step synthesis starting from glycine methyl ester hydrochloride.

dot

Synthesis_Workflow start Start step1 Step 1: Synthesis of Piperazine-2,5-dione start->step1 Glycine Methyl Ester HCl step2 Step 2: N-Acylation step1->step2 Piperazine-2,5-dione product This compound step2->product Purification

Caption: Overall synthesis workflow.

Step 1: Synthesis of Piperazine-2,5-dione (Cyclo(Gly-Gly))

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glycine methyl ester hydrochloride in methanol.

  • Basification: Neutralize the hydrochloride salt by the dropwise addition of a suitable base, such as triethylamine, at 0 °C.

  • Cyclization: Heat the reaction mixture to reflux. The cyclization to piperazine-2,5-dione will occur with the elimination of methanol. Monitor the reaction progress by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product, piperazine-2,5-dione, is often poorly soluble in methanol and will precipitate. Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

Step 2: Synthesis of this compound

  • Reaction Setup: Suspend the dried piperazine-2,5-dione in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Base Addition: Add a base, such as triethylamine (1.1 equivalents), to the suspension and stir for 15-20 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add ethyl chloroformate (1.0 equivalent) dropwise via a syringe.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions for analogous N-acylation reactions of piperazine derivatives, which can serve as a starting point for optimization.

Starting MaterialAcylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
PiperazineEthyl Chloroformate-Methanol/Water0 to 254~34
1-EthoxycarbonylpiperazineN-(2-chloroethyl)piperidineK₂CO₃EthanolReflux4Not specified
PiperazineDiethyl carbonate--803~98.5

Note: The yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

References

Identification of byproducts in Ethyl 2,5-dioxopiperazine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,5-dioxopiperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis is typically a two-step process. The first step involves the cyclization of two amino acid precursors, most commonly glycine, to form the piperazine-2,5-dione ring. The second step is the selective N-acylation of the piperazine-2,5-dione with a reagent like ethyl chloroformate to introduce the ethyl carboxylate group at the N1 position.

Q2: What are the most common byproducts in this synthesis?

A2: The most frequently encountered byproducts include:

  • 1,4-Bis(ethoxycarbonyl)piperazine-2,5-dione: The di-substituted product resulting from acylation at both nitrogen atoms.

  • Unreacted piperazine-2,5-dione: Incomplete reaction can leave the starting material as an impurity.

  • Hydrolysis products: Hydrolysis of the ester or amide bonds can occur, especially during aqueous workup, leading to piperazine-2,5-dione, ethanol, and carbon dioxide, or ring-opened structures.

Q3: How can I minimize the formation of the di-substituted byproduct?

A3: To minimize the formation of 1,4-bis(ethoxycarbonyl)piperazine-2,5-dione, it is crucial to control the stoichiometry of the reactants. Using a slight excess of piperazine-2,5-dione relative to the acylating agent (e.g., ethyl chloroformate) can favor the mono-acylated product. Slow, dropwise addition of the acylating agent at a controlled temperature can also help improve selectivity.

Q4: What are the recommended purification techniques for the final product?

A4: Purification of this compound can typically be achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or dichloromethane, is often effective in separating the desired product from the starting material and the di-substituted byproduct. Recrystallization from a suitable solvent system may also be a viable purification method.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield of the desired product - Incomplete cyclization in the first step.- Inefficient N-acylation.- Product loss during workup or purification.- Ensure complete removal of water during the cyclization of glycine.- Optimize the reaction conditions for N-acylation (e.g., base, solvent, temperature).- Use a weaker base or non-aqueous workup to prevent hydrolysis.- Optimize the column chromatography or recrystallization procedure.
Presence of a significant amount of di-substituted byproduct - Excess of the acylating agent (ethyl chloroformate).- Reaction temperature is too high, favoring di-substitution.- Use of a strong, non-hindered base.- Use a 1:1 or slightly less than 1:1 molar ratio of ethyl chloroformate to piperazine-2,5-dione.- Perform the acylation at a lower temperature (e.g., 0 °C to room temperature).- Consider using a bulkier, non-nucleophilic base.
Product decomposes during purification - Hydrolysis of the ester or amide groups on the silica gel column.- Thermal degradation.- Deactivate the silica gel with a small amount of triethylamine in the eluent.- Avoid using highly protic or acidic solvents in the mobile phase.- Perform purification at room temperature and avoid prolonged heating.
Presence of unreacted piperazine-2,5-dione in the final product - Insufficient amount of acylating agent.- Short reaction time.- Low reaction temperature.- Use a slight excess (e.g., 1.1 equivalents) of ethyl chloroformate.- Increase the reaction time and monitor the reaction progress by TLC or LC-MS.- Gradually increase the reaction temperature, while monitoring for the formation of the di-substituted byproduct.

Data Presentation

Table 1: Hypothetical Effect of Reaction Conditions on Product Distribution in the N-acylation of Piperazine-2,5-dione

EntryEquivalents of Ethyl ChloroformateBase (Equivalents)Temperature (°C)Yield of Mono-substituted Product (%)Yield of Di-substituted Product (%)
11.0Triethylamine (1.1)07510
21.2Triethylamine (1.3)256030
31.0Pyridine (1.5)256515
42.2Triethylamine (2.5)251580

Experimental Protocols

Protocol 1: Synthesis of Piperazine-2,5-dione from Glycine

This procedure is based on established methods for the cyclodimerization of glycine.

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Reagents:

    • Glycine (100 g, 1.33 mol)

    • Ethylene glycol (500 mL)

  • Procedure: a. Combine glycine and ethylene glycol in the reaction flask. b. Heat the mixture to 175 °C with continuous stirring in a fume hood. c. Maintain the temperature for 1-2 hours. The mixture will turn dark brown. d. Cool the reaction mixture to room temperature and then place it in a refrigerator overnight. e. Collect the resulting solid by filtration or centrifugation. f. Wash the solid with cold methanol and then recrystallize from boiling water to obtain piperazine-2,5-dione as a crystalline solid.

Protocol 2: Synthesis of this compound

This is a generalized procedure based on N-acylation reactions of similar cyclic amides.

  • Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents:

    • Piperazine-2,5-dione (1.14 g, 10 mmol)

    • Anhydrous Tetrahydrofuran (THF) (50 mL)

    • Triethylamine (1.53 mL, 11 mmol)

    • Ethyl chloroformate (0.96 mL, 10 mmol)

  • Procedure: a. Suspend piperazine-2,5-dione in anhydrous THF in the reaction flask under a nitrogen atmosphere. b. Cool the suspension to 0 °C in an ice bath. c. Add triethylamine to the suspension and stir for 10 minutes. d. Add ethyl chloroformate dropwise to the mixture via the dropping funnel over a period of 30 minutes. e. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. After completion, filter the reaction mixture to remove triethylamine hydrochloride. h. Concentrate the filtrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield this compound.

Visualizations

Synthesis_Pathway Glycine Glycine PiperazineDione Piperazine-2,5-dione Glycine->PiperazineDione Heat, Ethylene Glycol TargetProduct This compound PiperazineDione->TargetProduct Ethyl Chloroformate, Base DiSubstituted 1,4-Bis(ethoxycarbonyl)piperazine-2,5-dione PiperazineDione->DiSubstituted Excess Ethyl Chloroformate TargetProduct->DiSubstituted Excess Ethyl Chloroformate

Caption: Synthetic pathway and major byproduct formation.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckByproducts Analyze crude product by TLC/LC-MS for byproducts Start->CheckByproducts DiSub Di-substituted byproduct observed CheckByproducts->DiSub Yes UnreactedSM Unreacted starting material observed CheckByproducts->UnreactedSM No, but unreacted SM OtherImp Other impurities observed CheckByproducts->OtherImp No, other impurities AdjustStoich Reduce equivalents of acylating agent DiSub->AdjustStoich IncreaseStoich Increase equivalents of acylating agent UnreactedSM->IncreaseStoich CheckWorkup Review workup and purification conditions OtherImp->CheckWorkup

Caption: Troubleshooting decision tree for product impurities.

Stability of Ethyl 2,5-dioxopiperazine-1-carboxylate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Ethyl 2,5-dioxopiperazine-1-carboxylate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?

A1: Under acidic and basic conditions, this compound is susceptible to hydrolysis at two primary sites: the amide bonds within the diketopiperazine (DKP) ring and the ethyl carbamate group. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen of the amide or carbamate, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds through the nucleophilic attack of a hydroxide ion on the carbonyl carbons.

Q2: At what pH range is this compound expected to be most stable?

A2: Based on studies of similar diketopiperazine structures, this compound is expected to be most stable in the pH range of 3 to 8.[1] Outside of this range, the rate of hydrolysis of the diketopiperazine ring increases significantly.[1]

Q3: What are the likely degradation products of this compound?

A3: The primary degradation products resulting from hydrolysis are the corresponding linear dipeptide and, upon further degradation, the individual amino acid building blocks. Specifically, hydrolysis of the DKP ring would lead to a dipeptide derivative, while hydrolysis of the ethyl carbamate would yield the parent 2,5-dioxopiperazine, ethanol, and carbon dioxide.

Q4: Can temperature affect the stability of this compound?

A4: Yes, temperature is a critical factor. As with most chemical reactions, the rate of hydrolysis of both the diketopiperazine ring and the ethyl carbamate group will increase with temperature. Therefore, for long-term storage, it is advisable to keep the compound at low temperatures, and for stability studies, a consistent and controlled temperature is crucial.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly rapid degradation of the compound in solution. The pH of the solution may be outside the optimal stability range (pH 3-8).Carefully measure and adjust the pH of your solvent or buffer to be within the 3-8 range. Use a well-characterized buffer system to maintain a stable pH throughout the experiment.
Appearance of multiple unknown peaks in HPLC analysis. This could indicate complex degradation pathways or the presence of impurities in the starting material.Perform a forced degradation study to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying the degradation products. Also, verify the purity of your starting material using a high-resolution analytical technique.
Inconsistent results between experimental repeats. This may be due to variations in experimental conditions such as temperature, pH, or light exposure.Ensure all experimental parameters are tightly controlled. Use a calibrated incubator or water bath for temperature control, a calibrated pH meter, and protect samples from light if photostability is a concern.
Difficulty in separating the parent compound from its degradation products by HPLC. The chromatographic method may not be optimized for the specific compounds.Develop a stability-indicating HPLC method. This involves experimenting with different columns (e.g., C18, C8), mobile phase compositions (acetonitrile, methanol, water), pH of the mobile phase, and gradient elution profiles to achieve adequate separation of all relevant peaks.

Quantitative Stability Data

Condition Parameter Expected Outcome Primary Degradation Pathway
Acidic (pH < 3) Half-lifeSignificantly ReducedHydrolysis of the diketopiperazine ring and the ethyl carbamate.
Neutral (pH 3-8) Half-lifeMaximizedMinimal degradation expected.
Basic (pH > 8) Half-lifeSignificantly ReducedHydrolysis of the diketopiperazine ring and the ethyl carbamate.
Elevated Temperature (>40°C) Degradation RateIncreasedAccelerated hydrolysis of both the diketopiperazine ring and the ethyl carbamate.
Oxidative (e.g., H₂O₂) DegradationPotential for oxidation, though hydrolysis is likely the primary pathway.Ring opening or modification of the piperazine ring.
Photolytic (UV/Vis light) DegradationDependent on the chromophores present.Photochemical degradation pathways may be initiated if the molecule absorbs light in the UV/Vis range.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • Phosphate buffer (pH 7.0)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Incubator/water bath

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Keep the solutions at room temperature and at 60°C.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Keep the solutions at room temperature.

    • Withdraw samples at 0, 1, 2, 4, and 8 hours.

    • Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Place a solid sample and a solution of the compound in phosphate buffer (pH 7.0) in an incubator at 60°C.

    • Withdraw samples at 1, 3, and 7 days.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound in phosphate buffer (pH 7.0) to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples after the specified exposure period.

  • HPLC Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectral analysis of the parent compound.

    • Column Temperature: 30°C.

    • Quantify the amount of the parent compound remaining and the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_sampling Sampling & Analysis start Start stock Prepare Stock Solution (1 mg/mL) start->stock acid Acidic (0.1M & 1M HCl) stock->acid base Basic (0.1M & 1M NaOH) stock->base oxidative Oxidative (3% H2O2) stock->oxidative thermal Thermal (60°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Time-point Sampling acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize if applicable hplc HPLC Analysis neutralize->hplc data Data Analysis hplc->data

Caption: Experimental workflow for the forced degradation study.

degradation_pathways cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) cluster_products Degradation Products parent This compound h_dkp Hydrolysis of Diketopiperazine Ring parent->h_dkp h_ec Hydrolysis of Ethyl Carbamate parent->h_ec oh_dkp Hydrolysis of Diketopiperazine Ring parent->oh_dkp oh_ec Hydrolysis of Ethyl Carbamate parent->oh_ec dipeptide Linear Dipeptide Derivative h_dkp->dipeptide dkp_parent 2,5-Dioxopiperazine h_ec->dkp_parent etoh Ethanol h_ec->etoh co2 Carbon Dioxide h_ec->co2 oh_dkp->dipeptide oh_ec->dkp_parent oh_ec->etoh oh_ec->co2

Caption: Potential degradation pathways under acidic and basic conditions.

References

Technical Support Center: Degradation of Ethyl 2,5-dioxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the experimental study of Ethyl 2,5-dioxopiperazine-1-carboxylate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

Based on its chemical structure, which contains an N-ethoxycarbonyl group and two amide bonds within the diketopiperazine (DKP) ring, the primary degradation pathways are expected to be hydrolysis. These pathways are influenced by pH and the presence of enzymes.

  • Hydrolysis of the N-ethoxycarbonyl group: This is a key degradation route, leading to the formation of 2,5-dioxopiperazine and ethanol. This reaction is susceptible to both acid and base catalysis.

  • Hydrolysis of the diketopiperazine ring: The two amide bonds within the piperazine-2,5-dione ring can undergo hydrolysis. This typically occurs under more strenuous acidic or basic conditions and proceeds in a stepwise manner. The initial hydrolysis of one amide bond would yield a linear dipeptide ethyl ester, which can be further hydrolyzed to the corresponding dipeptide and eventually to the constituent amino acids (glycine and another amino acid derived from the other half of the ring) and ethanol. Diketopiperazines are generally stable to hydrolysis in the pH range of 3 to 8.[1]

Q2: What are the likely degradation products I should be looking for?

The primary degradation products to monitor would be:

  • 2,5-dioxopiperazine

  • Ethanol

  • N-(ethoxycarbonyl)glycylglycine (from initial ring opening)

  • Glycylglycine (from subsequent hydrolysis)

  • Glycine

  • Carbon dioxide (from decarboxylation under certain conditions)

Q3: How stable is the diketopiperazine ring?

The 2,5-diketopiperazine ring is a cyclic dipeptide and is generally more resistant to enzymatic and chemical hydrolysis than linear peptides.[2] It is reported to be stable in the pH range of 3 to 8.[1] However, under strongly acidic or basic conditions, the ring can open to form a linear dipeptide.[1]

Q4: Can enzymes degrade this compound?

While diketopiperazines are generally resistant to common peptidases, some specific microbial enzymes have been shown to hydrolyze the DKP ring.[3][4] The N-ethoxycarbonyl group, which forms a urethane linkage, is generally stable but can be cleaved by certain esterases or amidases, although this is less common.

Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of this compound degradation.

Problem Possible Causes Troubleshooting Steps
No degradation observed under forced degradation conditions. The compound is highly stable under the tested conditions. The stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base). Increase the temperature. Extend the duration of the stress study.
Multiple, unidentified peaks in the chromatogram. Complex degradation pathways leading to several minor products. Side reactions with buffer components. Sample contamination.Use a high-resolution mass spectrometer (LC-MS/MS) for peak identification.[5] Run a blank with only the buffer to identify any interfering peaks. Ensure proper sample handling and use high-purity solvents and reagents.
Poor peak shape (tailing or fronting) in HPLC analysis. Column overload. Inappropriate mobile phase pH. Interaction of analytes with active sites on the column.Dilute the sample. Adjust the mobile phase pH to ensure all analytes are in a single ionic form. Use a high-quality, end-capped column or add a competing base to the mobile phase.
Irreproducible retention times in HPLC. Fluctuations in mobile phase composition or flow rate. Temperature variations. Column degradation.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Flush the column regularly and replace it if performance deteriorates.
Difficulty in identifying degradation products by MS. Low abundance of degradation products. Co-elution of products. Complex fragmentation patterns.Concentrate the sample before MS analysis. Optimize the chromatographic method to improve the separation of degradation products.[6] Perform MS/MS (tandem mass spectrometry) to obtain fragment ions for structural elucidation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period, protected from light.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to a specific light intensity (e.g., as per ICH guidelines).

  • Thermal Degradation: Keep the solid compound or the stock solution in an oven at a high temperature (e.g., 80°C) for a defined period.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a stability-indicating HPLC method (see below).

  • Use LC-MS/MS to identify and characterize the degradation products.[5]

Stability-Indicating HPLC Method

Instrumentation:

  • HPLC system with a UV detector and a data acquisition system.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 40% A, 60% B

    • 25-30 min: Gradient to 95% A, 5% B

    • 30-35 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: This is a starting point, and the method should be validated for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions.

Stress ConditionDuration (hours)% Degradation (Parent Compound)Major Degradation Product(s)
0.1 M HCl (60°C)2415%2,5-dioxopiperazine, N-(ethoxycarbonyl)glycylglycine
0.1 M NaOH (60°C)2445%2,5-dioxopiperazine, Glycylglycine
Water (60°C)72< 5%Trace amounts of 2,5-dioxopiperazine
3% H₂O₂ (RT)24< 2%-
Photolytic-< 1%-
Thermal (80°C, solid)72< 1%-

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual degradation rates will depend on specific experimental conditions.

Visualizations

Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis parent This compound dp1 2,5-dioxopiperazine + Ethanol parent->dp1 N-ethoxycarbonyl group hydrolysis dp2 N-(ethoxycarbonyl)glycylglycine parent->dp2 Amide bond hydrolysis (ring opening) dp3 Glycylglycine + Ethanol dp2->dp3 Further hydrolysis dp4 Glycine + Ethanol dp3->dp4 Peptide bond hydrolysis

Caption: Proposed hydrolytic degradation pathways of this compound.

Experimental Workflow

ExperimentalWorkflow cluster_workflow Forced Degradation Study Workflow start Prepare Stock Solution of Compound stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) start->stress sampling Sample at Time Points stress->sampling analysis HPLC-UV Analysis (Quantitation) sampling->analysis identification LC-MS/MS Analysis (Identification) sampling->identification pathway Propose Degradation Pathways analysis->pathway identification->pathway

Caption: General experimental workflow for a forced degradation study.

References

How to remove starting material from Ethyl 2,5-dioxopiperazine-1-carboxylate product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the synthesis and purification of Ethyl 2,5-dioxopiperazine-1-carboxylate.

Troubleshooting Guide: Removing Starting Material from the Final Product

Issue: My final product of this compound is contaminated with starting materials. How can I remove them?

This guide will walk you through identifying the contaminating starting material and selecting the appropriate purification strategy.

FAQ 1: What are the likely starting material impurities in my product?

Based on common synthetic routes, the primary starting material impurities you might encounter are:

  • 2,5-Dioxopiperazine: The core heterocyclic ring that is N-acylated.

  • Ethyl Chloroformate: The acylating agent used to introduce the ethyl carboxylate group.

  • Glycine Ethyl Ester: A potential precursor for the formation of the 2,5-dioxopiperazine ring.

  • N-(Ethoxycarbonyl)glycylglycine ethyl ester: A linear dipeptide precursor that may not have fully cyclized.

FAQ 2: How can I identify the specific starting material contaminating my product?

To effectively remove the impurity, you first need to identify it. Here are the recommended analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to visualize the presence of impurities. Co-spot your crude product with commercially available samples of the potential starting materials.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample and can help identify impurities by comparing retention times with authentic standards. A reversed-phase C18 column is often effective for separating diketopiperazine derivatives.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively identify the structure of the impurities present in your sample by comparing the spectra of your product with those of the suspected starting materials.

Typical TLC Conditions for N-Acyl-2,5-diketopiperazines:

While specific conditions for this compound are not widely reported, a good starting point for developing a TLC method for N-acyl-2,5-diketopiperazines would be to use a mobile phase of ethyl acetate in dichloromethane (e.g., starting with a 5% ethyl acetate solution) on silica gel plates.[3] Visualization can be achieved using UV light and/or staining with a potassium permanganate solution.

FAQ 3: What is the best method to remove unreacted 2,5-dioxopiperazine?

2,5-Dioxopiperazine has different solubility properties compared to the N-acylated product. This difference can be exploited for purification.

Method 1: Recrystallization

  • Rationale: this compound is expected to be more soluble in organic solvents than the more polar, unsubstituted 2,5-dioxopiperazine.

  • Recommended Solvents: A solvent system of ethyl acetate/hexane or dichloromethane/hexane is a good starting point. Dissolve the crude product in a minimal amount of the more polar solvent (ethyl acetate or dichloromethane) at an elevated temperature and then slowly add the less polar solvent (hexane) until turbidity is observed. Allow the solution to cool slowly to promote the crystallization of the desired product, leaving the more soluble impurities in the mother liquor.

Method 2: Column Chromatography

  • Rationale: The difference in polarity between the product and 2,5-dioxopiperazine allows for their separation on a silica gel column.

  • Eluent System: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity should effectively separate the less polar product from the more polar 2,5-dioxopiperazine.

FAQ 4: How can I remove residual ethyl chloroformate?

Ethyl chloroformate is a reactive and volatile compound.

Method 1: Aqueous Work-up

  • Rationale: Ethyl chloroformate reacts with water to form ethanol, carbon dioxide, and hydrochloric acid. A simple aqueous wash of the reaction mixture (dissolved in an organic solvent like ethyl acetate) can effectively quench and remove any unreacted ethyl chloroformate. A wash with a mild base, such as a saturated sodium bicarbonate solution, can neutralize any acidic byproducts.

Method 2: Evaporation under Reduced Pressure

  • Rationale: Ethyl chloroformate is volatile. After an initial aqueous work-up, any remaining traces can often be removed by evaporation of the solvent under reduced pressure.

FAQ 5: How do I remove unreacted glycine ethyl ester or the linear dipeptide precursor?

These impurities are generally more polar than the cyclized product.

Method 1: Liquid-Liquid Extraction

  • Rationale: Glycine ethyl ester hydrochloride (a common form of this starting material) is highly soluble in water. Washing the organic layer containing your product with water or a dilute acid solution can effectively remove it. The linear dipeptide may also have sufficient water solubility to be removed by extraction.

Method 2: Column Chromatography

  • Rationale: The higher polarity of the amino acid ester and the linear dipeptide allows for their separation from the desired product using silica gel chromatography.

  • Eluent System: Similar to the separation from 2,5-dioxopiperazine, a gradient elution from low to high polarity should be effective.

Quantitative Data Summary

CompoundMolecular Weight ( g/mol )Predicted LogPNotes on Solubility & Purification
This compound186.17-0.6Expected to be soluble in moderately polar organic solvents like ethyl acetate and dichloromethane. Purification can be achieved by recrystallization from a solvent/anti-solvent system (e.g., ethyl acetate/hexane) or by silica gel chromatography.[4]
2,5-Dioxopiperazine114.10-1.3Generally less soluble in organic solvents compared to its N-acylated derivatives. Can be removed by recrystallization or chromatography.[5]
Ethyl Chloroformate108.521.1A volatile liquid that can be removed by aqueous work-up and evaporation.
Glycine Ethyl Ester103.12-0.4The hydrochloride salt is water-soluble and can be removed by aqueous extraction. The free base can be separated by chromatography.
N-(Ethoxycarbonyl)glycylglycine ethyl ester246.25-0.1More polar than the cyclized product. Can be removed by column chromatography or potentially by extraction if it has sufficient aqueous solubility.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate or acetone).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Silica Gel Column Chromatography Procedure

  • Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Impurity Analysis cluster_decision Select Purification Strategy cluster_purification Purification Methods cluster_verification Purity Verification start Crude Product Contains Impurities analysis Identify Impurity via TLC, HPLC, NMR start->analysis decision Impurity Identified? analysis->decision recrystallization Recrystallization decision->recrystallization  Unreacted 2,5-Dioxopiperazine column_chrom Column Chromatography decision->column_chrom  Multiple/Unknown Impurities extraction Liquid-Liquid Extraction decision->extraction  Glycine Ethyl Ester / Linear Peptide workup Aqueous Work-up decision->workup  Ethyl Chloroformate verification Assess Purity (TLC, HPLC, NMR) recrystallization->verification column_chrom->verification extraction->verification workup->verification verification->decision Purity < 95% end Pure Product verification->end Purity > 95%

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 2,5-dioxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Ethyl 2,5-dioxopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the scale-up of this synthesis.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the piperazine-2,5-dione core, often referred to as glycine anhydride, through the cyclization of glycine. The second step is the N-acylation of the piperazine-2,5-dione with ethyl chloroformate to yield the final product.

Experimental Protocols

Step 1: Synthesis of Piperazine-2,5-dione (Glycine Anhydride)

Method: Thermal cyclization of Glycine.

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add glycine and a high-boiling point solvent such as ethylene glycol.

  • Heat the mixture to 170-180 °C with vigorous stirring.

  • Maintain this temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.

  • Filter the precipitate and wash with a suitable solvent like ethanol to remove residual ethylene glycol.

  • Recrystallize the crude product from hot water to obtain pure piperazine-2,5-dione.

Step 2: Synthesis of this compound

Method: N-acylation of Piperazine-2,5-dione.

Procedure:

  • Suspend the dried piperazine-2,5-dione in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the suspension and stir.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add ethyl chloroformate dropwise to the cooled suspension while maintaining the temperature.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Piperazine-2,5-dione

ParameterValueNotes
Starting Material Glycine
Solvent Ethylene GlycolHigh-boiling point is crucial for the reaction temperature.
Reaction Temperature 170-180 °CCritical for the cyclization to occur.
Reaction Time 2-3 hoursMonitor by TLC for completion.
Typical Yield 60-70%Yield can vary based on reaction scale and purification method.

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValueNotes
Starting Material Piperazine-2,5-dioneMust be dry.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic and anhydrous conditions are recommended.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Use of a non-nucleophilic base is important to avoid side reactions.
Acylating Agent Ethyl ChloroformateShould be added slowly at low temperature.
Reaction Temperature 0 °C to Room TemperatureInitial cooling is important to control the exothermic reaction.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.
Typical Yield 50-80%Highly dependent on reaction conditions and purification.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Piperazine-2,5-dione cluster_step2 Step 2: N-Acylation Glycine Glycine Reaction1 Thermal Cyclization (Ethylene Glycol, 170-180°C) Glycine->Reaction1 Crude_DKP Crude Piperazine-2,5-dione Reaction1->Crude_DKP Purification1 Recrystallization (Hot Water) Crude_DKP->Purification1 Pure_DKP Pure Piperazine-2,5-dione Purification1->Pure_DKP Pure_DKP2 Piperazine-2,5-dione Reaction2 N-Acylation (Ethyl Chloroformate, Base, 0°C to RT) Pure_DKP2->Reaction2 Crude_Product Crude this compound Reaction2->Crude_Product Purification2 Column Chromatography / Recrystallization Crude_Product->Purification2 Final_Product Pure this compound Purification2->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Guide

Q1: The yield of piperazine-2,5-dione in Step 1 is very low.

  • Possible Cause 1: Insufficient reaction temperature. The cyclization of glycine requires a high temperature. Ensure that the reaction mixture reaches and is maintained at 170-180 °C.

  • Possible Cause 2: Inadequate stirring. Glycine is a solid that needs to be well-suspended in the ethylene glycol to react efficiently. Use a mechanical stirrer for better mixing, especially on a larger scale.

  • Possible Cause 3: Reaction time is too short. While 2-3 hours is typical, the reaction may require more time on a larger scale. Monitor the reaction by TLC to ensure it has gone to completion.

  • Possible Cause 4: Product loss during workup. Piperazine-2,5-dione has some solubility in water and ethanol. Ensure the washing steps are performed with cold solvents to minimize loss.

Q2: The N-acylation in Step 2 is incomplete or does not proceed.

  • Possible Cause 1: Inactive piperazine-2,5-dione. The starting material must be completely dry. Any residual water can react with the ethyl chloroformate.

  • Possible Cause 2: Insufficient base. The base is required to deprotonate the amide nitrogen, making it nucleophilic. Ensure at least one equivalent of base is used. On a larger scale, slightly more than one equivalent might be necessary.

  • Possible Cause 3: Low quality of ethyl chloroformate. Ethyl chloroformate can degrade over time. Use a fresh or properly stored bottle.

  • Possible Cause 4: Low reaction temperature. While the initial addition is done at a low temperature to control the reaction, allowing the mixture to warm to room temperature is necessary for the reaction to go to completion.

Q3: Multiple products are observed in the N-acylation step.

  • Possible Cause 1: Di-acylation. If an excess of ethyl chloroformate and base is used, di-acylation can occur, leading to the formation of Diethyl 2,5-dioxopiperazine-1,4-dicarboxylate. To avoid this, use a stoichiometric amount of ethyl chloroformate or slightly less.

  • Possible Cause 2: Formation of urethane by-products. This can happen if the mixed anhydride intermediate reacts with any residual amines.[1] Ensure a non-nucleophilic base is used and that the reaction is carried out under an inert atmosphere.

  • Possible Cause 3: Ring-opening of the diketopiperazine. Under harsh basic conditions, the diketopiperazine ring can be susceptible to hydrolysis. Use a mild, non-nucleophilic base and avoid excessive reaction times.

Q4: The final product is difficult to purify.

  • Possible Cause 1: Co-eluting impurities. If by-products have similar polarities to the desired product, separation by column chromatography can be challenging. Try different solvent systems for elution. A gradient elution might be more effective.

  • Possible Cause 2: Oily product. The product may not crystallize easily. Trituration with a non-polar solvent like hexanes or pentane can sometimes induce crystallization. Seeding with a small crystal of the pure product can also be effective.

Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent for the synthesis of piperazine-2,5-dione?

It is possible to use other high-boiling point, inert solvents. However, ethylene glycol is commonly used due to its ability to effectively solvate glycine at high temperatures and its relatively low cost. Any solvent used must be able to reach the required reaction temperature of 170-180 °C.

Q2: Is it necessary to use an inert atmosphere for the N-acylation step?

While not strictly necessary for the reaction chemistry itself, an inert atmosphere is highly recommended, especially for larger scale reactions. It helps to prevent the introduction of moisture, which can react with ethyl chloroformate and reduce the yield.

Q3: What is the best way to monitor the progress of these reactions?

For the synthesis of piperazine-2,5-dione, Thin-Layer Chromatography (TLC) using a polar solvent system (e.g., DCM/Methanol) is suitable. For the N-acylation step, both TLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective. LC-MS is particularly useful for identifying the desired product and any by-products.

Q4: Are there any safety precautions I should be aware of?

  • Ethylene glycol: It is harmful if swallowed. The high-temperature reaction should be conducted in a well-ventilated fume hood.

  • Ethyl chloroformate: It is corrosive and a lachrymator. It should be handled with care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Triethylamine/DIPEA: These are corrosive and have strong odors. Handle them in a fume hood.

Q5: How can I improve the scalability of this synthesis?

  • For Step 1: Ensure efficient heat transfer and stirring. A jacketed reactor with an overhead mechanical stirrer is recommended for large-scale synthesis.

  • For Step 2: Control of the addition rate and temperature is critical. A syringe pump for the addition of ethyl chloroformate can provide better control. Ensure the cooling is efficient to manage the exothermic nature of the reaction. Post-reaction workup on a large scale may require a liquid-liquid extraction setup. Consider the environmental impact and cost of solvents when scaling up.

References

Technical Support Center: Managing Poor Solubility of Diketopiperazine Derivatives in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diketopiperazine (DKP) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of poor solubility of DKP derivatives in your experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why do many diketopiperazine derivatives have poor solubility?

A1: The poor solubility of many diketopiperazine derivatives stems from their rigid, cyclic dipeptide structure. This rigidity, combined with strong intermolecular hydrogen bonds between the amide groups in the DKP ring, leads to a stable crystal lattice that is difficult to disrupt with solvents, particularly aqueous solutions.

Q2: What are the consequences of poor DKP derivative solubility in my assays?

A2: Poor solubility can significantly impact your experimental results in several ways:

  • Underestimation of Biological Activity: If the compound precipitates out of solution, the actual concentration exposed to the target (e.g., cells or enzymes) will be lower than intended, leading to an underestimation of its potency (e.g., a higher IC50 value).

  • Inaccurate Structure-Activity Relationships (SAR): Inaccurate potency data due to solubility issues can mislead SAR studies, potentially causing promising compounds to be overlooked.

  • Poor Reproducibility: The extent of precipitation can vary between experiments, leading to high variability and poor reproducibility of your results.

  • Assay Interference: Undissolved compound particles can interfere with assay readouts, for example, by scattering light in absorbance-based assays or by causing artifacts in imaging-based assays.

Q3: What is the maximum concentration of DMSO I should use in my cell-based assays?

A3: While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many DKP derivatives, it can also be toxic to cells at higher concentrations. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid significant cytotoxicity. However, the optimal concentration can be cell-line dependent, so it is advisable to run a DMSO tolerance test for your specific cell line.

Q4: Can pH adjustment improve the solubility of my DKP derivative?

A4: Yes, for DKP derivatives with ionizable functional groups, adjusting the pH of the assay buffer can significantly improve solubility. The solubility of weakly basic drugs can be increased in acidic conditions, while weakly acidic drugs are more soluble in basic conditions. It is important to determine the pKa of your compound to select the appropriate pH range. However, be mindful that the chosen pH must be compatible with your assay system (e.g., maintain cell viability or enzyme activity).

Troubleshooting Guides

Issue: My DKP derivative precipitates when I add it to the aqueous assay buffer.

This is a common issue when diluting a concentrated DMSO stock of a hydrophobic compound into an aqueous medium. Here is a step-by-step guide to troubleshoot this problem.

TroubleshootingWorkflow start Compound precipitates in aqueous assay buffer check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration to < 0.5% by adjusting stock concentration or dilution factor. check_dmso->reduce_dmso Yes sonicate Did you sonicate the solution after dilution? check_dmso->sonicate No reduce_dmso->sonicate sonicate_yes Briefly sonicate the solution to aid dissolution. sonicate->sonicate_yes No solubility_limit Have you determined the kinetic solubility limit? sonicate->solubility_limit Yes warm Consider gentle warming (e.g., to 37°C) if the compound is heat-stable. sonicate_yes->warm warm->solubility_limit determine_solubility Perform a kinetic solubility assay (see Protocol 2) to find the maximum soluble concentration. solubility_limit->determine_solubility No formulation Still precipitating at desired concentration. Consider formulation strategies. solubility_limit->formulation Yes work_below_limit Work at concentrations below the determined solubility limit. determine_solubility->work_below_limit ph_adjustment pH Adjustment (see Protocol 3) formulation->ph_adjustment solid_dispersion Solid Dispersion (see Protocol 4) formulation->solid_dispersion lipid_formulation Lipid-Based Formulation (see Protocol 5) formulation->lipid_formulation

Caption: Troubleshooting workflow for addressing compound precipitation in assays.

Data Presentation

Table 1: Solubility of Selected Diketopiperazine Derivatives in Various Solvents
Diketopiperazine DerivativeSolventSolubilityReference
Cyclo(Phe-Pro)Water< 1 mg/mL (slightly soluble or insoluble)[1]
Cyclo(Phe-Pro)ChloroformSlightly soluble[2]
Cyclo(Phe-Pro)EthanolSlightly soluble (sonication helps)[2]
PlinabulinWater< 0.1 µg/mL
PlinabulinDMSOSoluble (specific value not provided)
Mono-protected DKP derivativesNot specifiedGenerally more soluble than unprotected counterparts
Asymmetric DKP derivativesWater, Methanol, NMP, DMF, DMSOHigh solubility

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a DKP Derivative for Cell-Based Assays
  • Prepare a High-Concentration Stock Solution:

    • Weigh a small, accurate amount of the DKP derivative.

    • Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Sonication or gentle warming (if the compound is stable) can aid dissolution.

  • Serial Dilution:

    • Perform serial dilutions of the high-concentration stock solution in 100% DMSO to create a range of intermediate stock solutions.

  • Dilution into Assay Medium:

    • Directly before adding to the cells, dilute the intermediate DMSO stock solutions into pre-warmed complete cell culture medium to achieve the final desired assay concentrations.

    • Crucially, ensure the final concentration of DMSO in the medium is below 0.5%. For example, a 1:200 dilution of a DMSO stock into the medium will result in a final DMSO concentration of 0.5%.

    • Mix thoroughly by gentle pipetting or vortexing immediately after dilution.

  • Addition to Cells:

    • Add the final diluted compound solutions to the wells of your cell culture plate.

    • Visually inspect the wells under a microscope for any signs of precipitation.

Protocol 2: Kinetic Solubility Assay using Turbidimetry

This protocol provides a rapid assessment of the concentration at which a compound begins to precipitate from an aqueous solution.

  • Prepare a 10 mM stock solution of your DKP derivative in 100% DMSO.

  • In a clear 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to wells in columns 2-12. Add 200 µL of PBS to a blank well.

  • Add 4 µL of the 10 mM DMSO stock to the first well (column 1) containing 196 µL of PBS. This gives a starting concentration of 200 µM with 2% DMSO. Mix well by pipetting up and down.

  • Perform a 1:2 serial dilution by transferring 100 µL from column 1 to column 2, mix, then transfer 100 µL from column 2 to column 3, and so on, down to column 11. Do not add any compound to column 12 (buffer control).

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the absorbance (turbidity) of the plate at a wavelength of 620 nm using a microplate reader.

  • Determine the kinetic solubility limit: This is the highest concentration at which the absorbance is not significantly different from the buffer control.

Protocol 3: pH-Dependent Solubility Profiling
  • Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9). Ensure the buffer system is appropriate for the desired pH range and compatible with your analytical method.

  • Add an excess amount of the solid DKP derivative to a small volume (e.g., 1 mL) of each buffer in separate vials. The amount of solid should be enough to ensure that a saturated solution is formed.

  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation (e.g., on a shaker) for 24-48 hours to reach equilibrium.

  • After incubation, filter the solutions through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the DKP derivative in the filtrate using a suitable analytical method such as HPLC-UV or LC-MS.

  • Plot the solubility (concentration) as a function of pH.

Protocol 4: Laboratory-Scale Preparation of a DKP Derivative Solid Dispersion by Solvent Evaporation
  • Select a hydrophilic polymer carrier: Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and hydroxypropyl methylcellulose (HPMC).

  • Choose a common solvent: Find a volatile organic solvent that dissolves both your DKP derivative and the chosen polymer (e.g., methanol, ethanol, or a mixture).

  • Dissolve the DKP derivative and the polymer in the solvent. The ratio of drug to polymer will need to be optimized, but a starting point could be 1:1, 1:5, or 1:10 (w/w).

  • Evaporate the solvent: Use a rotary evaporator to remove the solvent under reduced pressure. This will leave a thin film of the solid dispersion on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

  • Characterize the solid dispersion (optional but recommended) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

  • To use in an assay, weigh the solid dispersion powder and dissolve it in the aqueous assay buffer. The dissolution rate should be significantly faster than that of the crystalline drug.

Protocol 5: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for a DKP Derivative
  • Screen for suitable excipients:

    • Oils: Determine the solubility of your DKP derivative in various oils (e.g., Capryol 90, Labrafac lipophile WL 1349).

    • Surfactants: Screen for surfactants that can emulsify the chosen oil (e.g., Cremophor EL, Tween 80).

    • Co-solvents: Test the ability of co-solvents (e.g., Transcutol HP, propylene glycol) to increase the solubility of the drug in the oil/surfactant mixture.

  • Construct a pseudo-ternary phase diagram: This will help identify the range of oil, surfactant, and co-solvent ratios that form a stable emulsion upon dilution with water.

  • Prepare the SEDDS pre-concentrate:

    • Mix the selected oil, surfactant, and co-solvent in the optimal ratio determined from the phase diagram.

    • Add the DKP derivative to this mixture and stir until it is completely dissolved. Gentle heating may be required.

  • Characterize the SEDDS:

    • Emulsification efficiency: Add a small amount of the SEDDS pre-concentrate to water with gentle agitation and observe the formation of a clear or slightly bluish-white emulsion.

    • Droplet size analysis: Measure the droplet size of the resulting emulsion using dynamic light scattering (DLS). Droplet sizes in the nanometer range are desirable.

  • For use in assays, the SEDDS pre-concentrate containing the DKP derivative can be diluted into the aqueous assay medium.

Signaling Pathway Visualization

Tubulin Polymerization Inhibition Signaling Pathway

Many diketopiperazine derivatives, such as Plinabulin, exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis. The following diagram illustrates the key components of this pathway.

TubulinPolymerizationInhibition cluster_upstream Upstream Regulation cluster_core Microtubule Dynamics cluster_downstream Downstream Effects GSK3b GSK-3β MAPs Microtubule-Associated Proteins (MAPs) (e.g., Tau, CRMP2) GSK3b->MAPs phosphorylates/inactivates CDK1 CDK1 CDK1->MAPs phosphorylates/inactivates Polymerization Polymerization MAPs->Polymerization promotes Tubulin αβ-Tubulin Dimers Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Spindle Defective Mitotic Spindle Depolymerization Depolymerization Microtubule->Depolymerization Microtubule->Spindle forms Depolymerization->Tubulin DKP Diketopiperazine Derivatives (e.g., Plinabulin) DKP->Polymerization inhibits MitoticArrest Mitotic Arrest (G2/M Phase) Spindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibition by diketopiperazine derivatives.

References

Overcoming steric hindrance in reactions with Ethyl 2,5-dioxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl 2,5-dioxopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to steric hindrance in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive sites?

This compound is a derivative of a diketopiperazine (DKP), a six-membered ring containing two amide bonds.[1] The primary reactive sites are the nitrogen atom of the second amide group (N4) and the α-carbons (C3 and C6) adjacent to the carbonyl groups. The ethyl carbamate group at N1 is generally stable but can influence the reactivity of the entire molecule.

Q2: What is steric hindrance and how does it affect reactions with this molecule?

Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. In this compound, the ethyl carbamate group and the rigid ring structure can impede the approach of reactants to the N4 and α-carbon positions. This can lead to lower reaction rates, incomplete reactions, or favor the formation of unintended products. For instance, in N-alkylation reactions, bulky alkylating agents may react slowly or not at all.[2]

Q3: I am having trouble with the N-alkylation of this compound. What are the common issues?

Common issues with N-alkylation of this and similar DKP structures include low yields and incomplete reactions, especially when using bulky alkylating agents. The ethyl carbamate group can sterically hinder the approach of the electrophile to the N4 nitrogen. In some cases, using a less hindered but more reactive alkylating agent, such as an alkyl triflate instead of an alkyl bromide, can improve yields.[3]

Q4: Can I perform reactions at the α-carbons (C3 and C6)? What are the challenges?

Yes, reactions at the α-carbons are possible, typically through the formation of an enolate. However, these reactions are also susceptible to steric hindrance. The planarity of the DKP ring can make one face more accessible than the other, potentially leading to diastereoselectivity. The choice of base and reaction temperature is critical for successful α-carbon functionalization.

Q5: Are there any catalysts that can help overcome steric hindrance in reactions with this compound?

For certain reactions, such as cross-coupling, palladium-based catalysts are often employed with piperazine-containing scaffolds.[4] While not specific to this exact molecule, exploring different ligand systems on a palladium catalyst could help to overcome steric barriers by creating a more accessible catalytic center. For peptide bond formations involving sterically hindered amino acids to form DKPs, acyl-transfer coupling has been shown to be effective.[5]

Troubleshooting Guides

Problem: Low or No Yield in N4-Alkylation Reaction
Possible Cause Suggested Solution
Steric hindrance from the ethyl carbamate group and/or the alkylating agent. 1. Switch to a more reactive alkylating agent (e.g., from R-Br to R-I or R-OTf).2. Use a smaller, less hindered alkylating agent if the experimental design allows.3. Increase the reaction temperature and/or reaction time. Monitor the reaction for decomposition.4. Employ a stronger, non-nucleophilic base to ensure complete deprotonation of the N4 nitrogen.
Incomplete deprotonation of the N4 amide. 1. Use a stronger base such as NaH, KHMDS, or LiHMDS.2. Ensure anhydrous reaction conditions as trace amounts of water can quench the base.
Poor solubility of the starting material or intermediates. 1. Screen different aprotic polar solvents like DMF, DMSO, or NMP.2. Gently heat the reaction mixture to improve solubility.
Problem: Incomplete Reaction in α-Carbon Functionalization
Possible Cause Suggested Solution
Insufficient enolate formation. 1. Use a strong, non-nucleophilic base like LDA or LiHMDS.2. Control the reaction temperature carefully, as enolates can be unstable at higher temperatures.
Steric hindrance preventing the approach of the electrophile. 1. Use a less bulky electrophile.2. Consider using a Lewis acid additive to activate the electrophile.
Side reactions, such as O-alkylation instead of C-alkylation. 1. Modify the solvent. Aprotic polar solvents tend to favor C-alkylation.2. The choice of counter-ion for the enolate can also influence the C/O alkylation ratio.

Experimental Protocols

General Protocol for N4-Alkylation of this compound

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes or until gas evolution ceases.

  • Alkylation: Add the alkylating agent (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider gently heating to 40-50 °C.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Flow for Troubleshooting Low Yield in N4-Alkylation

G start Low Yield in N4-Alkylation check_sterics Is the alkylating agent bulky? start->check_sterics change_reagent Switch to a more reactive alkylating agent (e.g., R-I, R-OTf) check_sterics->change_reagent Yes check_base Is deprotonation complete? check_sterics->check_base No success Improved Yield change_reagent->success stronger_base Use a stronger base (e.g., NaH, KHMDS) check_base->stronger_base No check_conditions Are reaction conditions optimal? check_base->check_conditions Yes stronger_base->success optimize_conditions Increase temperature and/or reaction time check_conditions->optimize_conditions optimize_conditions->success

Caption: Troubleshooting workflow for low-yield N4-alkylation reactions.

Reaction Pathway for N4-Alkylation Highlighting Steric Hindrance

G cluster_0 Reaction Pathway cluster_1 Steric Hindrance start This compound deprotonated N4-Anion Intermediate start->deprotonated + Base product N4-Alkylated Product deprotonated->product + R-X (Electrophile) hindrance Bulky Ethyl Carbamate Group at N1 hinders approach of R-X to N4 deprotonated->hindrance

Caption: Steric hindrance in the N4-alkylation of this compound.

References

Validation & Comparative

The Protecting Group That Isn't: Deconstructing the Role of Ethyl 2,5-dioxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical step in the intricate process of multi-step organic synthesis. While a vast arsenal of these chemical shields is available, a thorough investigation of the scientific literature reveals a notable absence of Ethyl 2,5-dioxopiperazine-1-carboxylate as a functional protecting group. This guide addresses the initial query by first clarifying the typical roles of the 2,5-dioxopiperazine (DKP) core and the ethoxycarbonyl group, and then explaining the lack of evidence for their combined use as a protecting agent.

The fundamental role of a protecting group is to temporarily mask a reactive functional group, allowing a chemical transformation to occur selectively at another site within the molecule. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable in high yield without affecting the rest of the molecule. Common examples for the protection of amines, a frequent necessity in peptide and medicinal chemistry, include the tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) groups.

The 2,5-Diketopiperazine Scaffold: A Biologically Active Core, Not a Protective Shield

The 2,5-diketopiperazine (DKP) ring system, the core of the molecule , is a prevalent motif in numerous natural products and biologically active compounds. Extensive research has focused on the synthesis and pharmacological properties of DKP derivatives, which exhibit a wide range of activities, including antimicrobial, anticancer, and antiviral effects.

However, the DKP scaffold itself is not employed as a protecting group. Its inherent chemical functionalities, including two amide bonds, do not lend themselves to the stable and reversible masking of other functional groups. In fact, the synthesis of DKPs often requires the use of protecting groups on the precursor amino acids to ensure the desired cyclization.

The Ethoxycarbonyl Group: A Versatile Moiety with Other Synthetic Applications

The ethoxycarbonyl group (-COOEt), while a component of the queried molecule, is more commonly encountered in other synthetic contexts. It can be used to protect amines, forming a carbamate linkage. However, its application as a standalone protecting group for amines is less frequent in complex syntheses compared to the more robust and selectively cleavable Boc, Fmoc, and Cbz groups.

One notable application of the N-ethoxycarbonyl group is in the N-acyl-Pictet–Spengler reaction, a powerful method for constructing tetrahydroisoquinoline scaffolds. In this context, the ethoxycarbonyl group acts as an activating group for the cyclization reaction rather than a simple protecting group.

Lack of Comparative Data and Experimental Protocols

A comprehensive search of the scientific literature, including chemical databases and peer-reviewed journals, yielded no studies that evaluate or even mention the use of this compound as a protecting group. Consequently, there is no experimental data available to compare its performance—in terms of reaction yields, stability under various pH and temperature conditions, or deprotection efficiency—against established protecting groups. The absence of such data precludes the creation of the requested comparison tables and detailed experimental protocols.

Logical Flow of Protecting Group Strategy

The typical workflow for utilizing a protecting group is a three-step process: protection, reaction, and deprotection. This is a fundamental concept in multi-step organic synthesis.

G Start Multifunctional Molecule Protection Introduction of Protecting Group Start->Protection Masks reactive site Reaction Selective Chemical Transformation Protection->Reaction Protected molecule Deprotection Removal of Protecting Group Reaction->Deprotection Desired modification Product Final Product Deprotection->Product Unmasked functional group

Caption: A generalized workflow illustrating the role of a protecting group in organic synthesis.

Conclusion

A Comparative Guide to the Biological Activity of Ethyl 2,5-dioxopiperazine-1-carboxylate and its Parent Diketopiperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,5-Diketopiperazines

2,5-Diketopiperazines (DKPs), the simplest cyclic dipeptides, are a ubiquitous class of natural products found in a wide array of organisms, including bacteria, fungi, plants, and animals.[1][2] Their rigid and conformationally constrained structure makes them an attractive scaffold for medicinal chemistry, offering stability against enzymatic degradation.[3] The DKP core has been identified as a privileged structure, capable of interacting with a diverse range of biological targets.[4]

Biological Activity of the Parent 2,5-Diketopiperazine Scaffold

The parent 2,5-diketopiperazine ring and its substituted derivatives have been shown to exhibit a broad spectrum of biological activities. These activities are highly dependent on the nature and stereochemistry of the amino acid residues that constitute the ring.

Table 1: Summary of Reported Biological Activities for the 2,5-Diketopiperazine Scaffold

Biological ActivityDescriptionKey Findings
Antimicrobial Inhibition of bacterial and fungal growth.DKPs have demonstrated activity against various pathogens, including drug-resistant strains. The nature of the side chains and N-alkylation can significantly impact potency.[1][5]
Antiviral Inhibition of viral replication.Certain DKP derivatives have shown potential as antiviral agents, for instance, against the influenza virus.[6]
Antitumor Inhibition of cancer cell proliferation and induction of apoptosis.A variety of synthetic and natural DKPs have been investigated for their anticancer properties.[3][7]
Immunosuppressive Modulation of the immune response.Some DKPs have been found to possess immunosuppressive activities.[1]
Neurological Effects on the central nervous system.The DKP scaffold is being explored for the development of neuroprotective agents.[8]

The Influence of N-Substitution on Biological Activity

Modification of the nitrogen atoms within the diketopiperazine ring is a common strategy employed in medicinal chemistry to modulate the compound's physicochemical properties and biological activity. N-alkylation and N-acylation can influence factors such as solubility, membrane permeability, and the ability to form hydrogen bonds, which are critical for target interaction.[5][6]

Research on N-substituted DKPs has shown that the introduction of different functional groups at the N-1 and/or N-4 positions can lead to significant changes in their biological profiles, sometimes enhancing potency or altering the spectrum of activity.[6] For example, the addition of functionalized chains can affect the binding affinity of DKPs to their biological targets.[6]

Ethyl 2,5-dioxopiperazine-1-carboxylate: A Comparative Analysis

Direct experimental data comparing the biological activity of this compound with the unsubstituted parent 2,5-diketopiperazine is currently unavailable in the scientific literature. However, we can infer potential differences based on the structural modification.

The introduction of an ethyl carboxylate group at the N-1 position introduces several key changes:

  • Steric Hindrance: The bulky ethyl carboxylate group may sterically hinder interactions with certain biological targets compared to the smaller hydrogen atom of the parent DKP.

  • Hydrogen Bonding: The N-1 nitrogen in the parent DKP can act as a hydrogen bond donor. The ethyl carboxylate substitution removes this capability, which could be critical for binding to specific receptors or enzymes.

  • Electronic Effects: The electron-withdrawing nature of the carboxylate group will alter the electron density of the DKP ring, potentially influencing its reactivity and intermolecular interactions.

  • Solubility and Lipophilicity: The ester functionality will likely increase the lipophilicity of the molecule compared to the parent DKP, which could affect its cell permeability and pharmacokinetic properties.

Table 2: Comparative Profile of Parent 2,5-Diketopiperazine and this compound

FeatureParent 2,5-DiketopiperazineThis compound
Structure Unsubstituted DKP ringDKP ring with an ethyl carboxylate group at N-1
N-1 Hydrogen Bond Donor YesNo
Biological Activity Data Extensive data available (Antimicrobial, Antiviral, Antitumor, etc.)No direct biological activity data found in the literature
Potential Activity Broad spectrum of activitiesActivity profile is likely to be different from the parent DKP due to steric and electronic changes. It may exhibit novel activities or a reduction in activities that rely on N-1 hydrogen bonding.

Proposed Experimental Workflow for Comparative Analysis

To definitively assess the biological activity of this compound relative to its parent compound, a systematic experimental approach is required.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison s1 Synthesis of Parent 2,5-Diketopiperazine s3 Purity and Structural Confirmation (NMR, MS, etc.) s1->s3 s2 Synthesis of Ethyl 2,5-dioxo- piperazine-1-carboxylate s2->s3 b1 Antimicrobial Assays (Bacteria, Fungi) s3->b1 b2 Antiviral Assays (e.g., Influenza) s3->b2 b3 Cytotoxicity Assays (Cancer Cell Lines) s3->b3 b4 Immunomodulatory Assays s3->b4 d1 Determine IC50/EC50/MIC values b1->d1 b2->d1 b3->d1 b4->d1 d2 Compare Potency and Spectrum of Activity d1->d2 d3 Structure-Activity Relationship (SAR) Analysis d2->d3

Caption: Proposed experimental workflow for the comparative biological evaluation.

Signaling Pathway Consideration

The diverse activities of DKPs stem from their interaction with various cellular pathways. For instance, their anticancer effects could be mediated through the induction of apoptosis. A hypothetical signaling pathway is depicted below.

signaling_pathway compound DKP Derivative receptor Cell Surface or Intracellular Receptor compound->receptor Binding cascade Signaling Cascade (e.g., Kinase activation) receptor->cascade Activation apoptosis Apoptosis Induction (Caspase activation) cascade->apoptosis Stimulation cell_death Cell Death apoptosis->cell_death

References

Spectroscopic Fingerprints: A Comparative Guide to Cis and Trans Isomers of Substituted Diketopiperazines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise stereochemical characterization of diketopiperazines (DKPs) is paramount. These cyclic dipeptides are prevalent scaffolds in natural products and synthetic bioactive molecules, where their three-dimensional structure dictates biological activity. The interconversion between cis (L,L or D,D) and trans (L,D or D,L) isomers is a critical factor, and distinguishing between them requires robust analytical techniques. This guide provides an objective comparison of the spectroscopic properties of cis and trans DKP isomers, supported by experimental data and detailed protocols.

The most powerful and widely used method for differentiating DKP isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Differences in the spatial arrangement of substituents on the DKP ring lead to distinct electronic environments, which are reflected in the chemical shifts and coupling constants of specific protons and carbons.[4] Particularly for DKPs containing aromatic residues, the conformation of the molecule significantly influences the NMR spectrum. In trans isomers, an aromatic ring often stacks over the DKP ring, creating an anisotropic shielding effect that causes a noticeable upfield shift (to a lower ppm value) for protons located within this shielded cone.[5][6] Conversely, cis isomers typically adopt a more extended conformation, avoiding this shielding effect.[5]

While NMR is the primary tool, other spectroscopic methods such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy can provide complementary information.[7][8] X-ray crystallography remains the gold standard for unambiguous solid-state structure determination, often used to confirm assignments made by spectroscopic methods.[9][10]

Comparative Spectroscopic Data

The following table summarizes the key quantitative differences observed in the spectroscopic analysis of cis and trans DKP isomers, particularly for those substituted with aromatic amino acids like phenylalanine or tyrosine.

Spectroscopic TechniqueParameterObservation for Cis IsomerObservation for Trans Isomer
¹H NMR Chemical Shift (δ) of α-Protons (Cα-H)Typically downfield (higher ppm value). For example, the proline Cα-H in cis-cyclo-(L-Phe-L-Pro) appears at ~4.07 ppm.[5]Typically upfield (lower ppm value) due to anisotropic shielding from an aromatic ring. For example, the proline Cα-H in trans-cyclo-(L-Phe-D-Pro) appears at ~2.60 ppm.[5]
NOESY CorrelationsThrough-space correlations are observed between protons on the same side of the DKP ring.Through-space correlations are observed between protons on opposite sides of the DKP ring.[11]
¹³C NMR Chemical Shift (δ) of α-Carbons (Cα)Less pronounced, but measurable differences exist compared to the trans isomer.Shifts can be influenced by the conformational effects that also affect the attached protons.
IR Spectroscopy Amide I (C=O stretch)Vibrational frequencies can differ subtly based on ring conformation and hydrogen bonding patterns.Differences from the cis isomer are often slight and may require computational modeling for definitive assignment.[10][12]
UV-Vis Spectroscopy λmax and Molar Absorptivity (ε)Absorption maxima and intensity can vary due to differences in electronic transitions and molecular symmetry.[7][13]Trans isomers with extended conjugation may show a red-shift (higher λmax) compared to less planar cis isomers.[7]

Key Experimental Protocols

Accurate spectroscopic comparison relies on the initial separation of the isomers, which are often formed as a mixture during synthesis.[5]

Isomer Separation via High-Performance Liquid Chromatography (HPLC)
  • Objective: To isolate pure cis and trans isomers from a reaction mixture for individual spectroscopic analysis.

  • Instrumentation: A semi-preparative HPLC system equipped with a UV detector.

  • Column: A reverse-phase column, such as a Phenyl-Hexyl column (e.g., XBridge Prep Phenyl-hexyl 5 µm, 250 x 10.0 mm), is effective due to the polarity differences between the isomers.[5]

  • Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) in water is typically used. For example, a 50-minute gradient from 5% to 60% methanol in water can provide optimal separation.[14]

  • Procedure:

    • Dissolve the crude DKP mixture in a suitable solvent (e.g., methanol).

    • Inject the solution onto the HPLC column.

    • Run the gradient elution program, monitoring the separation at a suitable UV wavelength (e.g., 254 nm).

    • Collect the fractions corresponding to the separated cis and trans isomer peaks.

    • Confirm the purity of each fraction by analytical HPLC.

    • Remove the solvent under reduced pressure to obtain the pure isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To acquire ¹H, ¹³C, and 2D NMR spectra (e.g., NOESY) to determine the stereochemistry.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

  • Procedure:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Identify the chemical shifts of the α-protons and compare them to established values for cis and trans configurations.[6]

    • Acquire a ¹³C NMR spectrum to observe the carbon framework.

    • For unambiguous assignment, perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. This experiment reveals through-space correlations between protons that are close to each other (< 5 Å), providing definitive proof of the relative stereochemistry.[11]

    • Process and analyze the spectra to assign all relevant proton and carbon signals and confirm the isomeric identity.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow for isomer characterization and the logical basis for using NMR spectroscopy in their differentiation.

G cluster_0 Synthesis & Separation cluster_1 Spectroscopic Analysis cluster_2 Characterization synthesis DKP Synthesis (Mixture of Isomers) hplc Reverse-Phase HPLC Separation synthesis->hplc cis_iso Pure Cis Isomer hplc->cis_iso Different Polarity trans_iso Pure Trans Isomer hplc->trans_iso nmr NMR Spectroscopy (¹H, ¹³C, NOESY) cis_iso->nmr ir IR Spectroscopy cis_iso->ir uv UV-Vis Spectroscopy cis_iso->uv trans_iso->nmr trans_iso->ir trans_iso->uv cis_id Cis Isomer Identified nmr->cis_id trans_id Trans Isomer Identified nmr->trans_id

Caption: Experimental workflow for separating and identifying DKP isomers.

G cluster_0 Isomer Configuration cluster_1 Molecular Conformation cluster_2 Physical Effect cluster_3 ¹H NMR Observation (α-Proton) cis Cis Isomer extended Extended / Open Conformation cis->extended trans Trans Isomer folded Folded Conformation (Aromatic Ring Stacking) trans->folded no_anisotropy Minimal Shielding extended->no_anisotropy anisotropy Anisotropic Shielding (Ring Current Effect) folded->anisotropy upfield Upfield Shift (Lower ppm) anisotropy->upfield downfield Downfield Shift (Higher ppm) no_anisotropy->downfield

Caption: Logic of NMR differentiation for aromatic substituted DKPs.

References

Validating the Structure of Ethyl 2,5-dioxopiperazine-1-carboxylate: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2D Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of Ethyl 2,5-dioxopiperazine-1-carboxylate. We present a comparison with a structurally related analogue, N-acetyl-3-benzylidene-2,5-diketopiperazine, supported by predicted and experimental data, detailed experimental protocols, and a clear workflow for structural elucidation.

The definitive confirmation of a molecule's structure is paramount in chemical research and drug development. Two-dimensional NMR spectroscopy provides an indispensable toolkit for unambiguously assigning the connectivity of atoms within a molecule. This guide focuses on the application of COSY, HSQC, and HMBC experiments to validate the structure of this compound.

Structural Comparison and NMR Data

To objectively assess the 2D NMR data of this compound, we compare its predicted NMR data with the experimental data of a similar N-acylated diketopiperazine, (3Z)-1-Acetyl-3-benzylidene-2,5-diketopiperazine. The core diketopiperazine ring system is present in both, with the primary difference being the substituent on one of the nitrogen atoms (an ethyl carbamate versus an acetyl group) and the presence of a benzylidene group on the diketopiperazine ring of the comparator.

Below are the tabulated 1D and predicted 2D NMR data for both compounds.

Table 1: ¹H NMR Chemical Shift Data (Predicted for Target, Experimental for Comparator)

Proton Label This compound (Predicted, ppm) (3Z)-1-Acetyl-3-benzylidene-2,5-diketopiperazine (Experimental, ppm)
H-a4.25 (q)-
H-b1.30 (t)-
H-c4.10 (s)4.52 (s)
H-d3.95 (s)-
NH8.15 (s)7.93 (br s)
Acetyl CH₃-2.66 (s)
Benzylidene CH-7.19 (s)
Phenyl H-7.50-7.38 (m)

Table 2: ¹³C NMR Chemical Shift Data (Predicted for Target, Experimental for Comparator)

Carbon Label This compound (Predicted, ppm) (3Z)-1-Acetyl-3-benzylidene-2,5-diketopiperazine (Experimental, ppm)
C-a63.5-
C-b14.5-
C-c45.046.1
C-d48.0-
C=O (carbamate)152.0-
C=O (amide)167.0162.7
C=O (amide)168.0159.9
Acetyl C=O-172.5
Acetyl CH₃-27.2
Benzylidene C-125.7
Benzylidene CH-119.9
Phenyl C-132.5, 129.6, 129.4, 128.5

Table 3: Key Predicted 2D NMR Correlations for this compound

Correlation Type Proton 1 Proton 2 (COSY) / Carbon (HSQC/HMBC) Expected Correlation
COSY H-a (4.25)H-b (1.30)Yes
HSQC H-a (4.25)C-a (63.5)Yes
H-b (1.30)C-b (14.5)Yes
H-c (4.10)C-c (45.0)Yes
H-d (3.95)C-d (48.0)Yes
HMBC H-a (4.25)C=O (carbamate, 152.0)Yes (3-bond)
H-b (1.30)C-a (63.5)Yes (2-bond)
H-c (4.10)C=O (amide, 167.0)Yes (2-bond)
H-c (4.10)C-d (48.0)Yes (2-bond)
H-d (3.95)C=O (amide, 168.0)Yes (2-bond)
H-d (3.95)C-c (45.0)Yes (2-bond)
NH (8.15)C=O (amide, 168.0)Yes (2-bond)
NH (8.15)C-d (48.0)Yes (2-bond)

Table 4: Key Experimental 2D NMR Correlations for (3Z)-1-Acetyl-3-benzylidene-2,5-diketopiperazine

Correlation Type Proton 1 Carbon (HSQC/HMBC) Observed Correlation
HSQC H-c (4.52)C-c (46.1)Yes
Acetyl CH₃ (2.66)Acetyl CH₃ (27.2)Yes
Benzylidene CH (7.19)Benzylidene CH (119.9)Yes
HMBC H-c (4.52)C=O (amide, 162.7)Yes (2-bond)
H-c (4.52)Benzylidene C (125.7)Yes (2-bond)
Acetyl CH₃ (2.66)Acetyl C=O (172.5)Yes (2-bond)
Benzylidene CH (7.19)Phenyl C (132.5, 129.4)Yes (2 & 3-bond)
NH (7.93)C=O (amide, 159.9)Yes (2-bond)
NH (7.93)Benzylidene C (125.7)Yes (3-bond)

Experimental Protocols

Synthesis of this compound (General Procedure)

A plausible synthetic route involves the cyclization of a dipeptide precursor.

  • Dipeptide Formation: N-benzyloxycarbonylglycine is coupled with glycine ethyl ester using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane (DCM) to yield Z-Gly-Gly-OEt.

  • Deprotection: The benzyloxycarbonyl (Z) protecting group is removed by catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst) to give the free dipeptide ester, H-Gly-Gly-OEt.

  • Cyclization: The dipeptide ester is heated in a high-boiling point solvent such as methanol or ethanol, often with a mild base, to facilitate intramolecular cyclization to form 2,5-diketopiperazine.

  • N-functionalization: The 2,5-diketopiperazine is then reacted with ethyl chloroformate in the presence of a non-nucleophilic base like triethylamine in an aprotic solvent to yield the final product, this compound. Purification is typically achieved by column chromatography.

2D NMR Spectroscopy

Sample Preparation: The sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

General Spectrometer Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Temperature: 298 K

COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds).

  • A standard gradient-selected COSY (gCOSY) pulse sequence is used.

  • The spectral width is set to cover all proton signals (e.g., 0-10 ppm).

  • Typically, 256-512 increments in the indirect dimension (t₁) and 2-8 scans per increment are acquired.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment shows correlations between protons and their directly attached carbons.

  • A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence is employed.

  • The proton dimension spectral width is set as in the COSY experiment.

  • The carbon dimension spectral width is set to cover the expected range of carbon signals (e.g., 0-180 ppm).

  • The number of increments in the carbon dimension is typically 128-256, with 4-16 scans per increment.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds).

  • A standard gradient-selected HMBC pulse sequence is used.

  • The spectral parameters for the proton and carbon dimensions are similar to the HSQC experiment.

  • The long-range coupling constant is typically optimized for a value between 4-8 Hz.

  • The number of scans per increment is often higher than in HSQC (e.g., 16-64) to detect the weaker long-range correlations.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using 2D NMR.

structure_validation_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Validation synthesis Synthesize Proposed Structure purification Purify Compound (e.g., Chromatography) synthesis->purification nmr_1d Acquire 1D NMR (¹H, ¹³C) purification->nmr_1d nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d assign_1d Assign 1D Spectra nmr_2d->assign_1d analyze_2d Analyze 2D Correlations assign_1d->analyze_2d compare_data Compare with Predicted & Analogue Data analyze_2d->compare_data structure_confirm Confirm Structure compare_data->structure_confirm

Workflow for 2D NMR based structural validation.

This comprehensive approach, combining prediction, comparison with known analogues, and a systematic analysis of 2D NMR correlations, provides a robust framework for the unequivocal structural validation of this compound and other novel chemical entities.

A Comparative Guide to Diketopiperazine Synthesis: Methods, Performance, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of diketopiperazines (DKPs) is a critical step in the exploration of new therapeutic agents and functional materials. This guide provides an objective comparison of the most common cyclization methods for DKP synthesis, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.

Diketopiperazines, the smallest class of cyclic peptides, are privileged scaffolds in medicinal chemistry due to their conformational rigidity, metabolic stability, and diverse biological activities. The efficiency of their synthesis is paramount for rapid lead discovery and optimization. This comparative study examines four principal cyclization strategies: solution-phase synthesis, solid-phase synthesis, microwave-assisted synthesis, and the Ugi four-component reaction.

Comparative Performance of Cyclization Methods

The choice of synthetic route to diketopiperazines is often a trade-off between yield, purity, reaction time, and scalability. The following tables summarize quantitative data from various studies to facilitate a direct comparison of these methods.

Table 1: Solution-Phase vs. Solid-Phase Synthesis of cyclo(L-Phe-L-Pro)
MethodReaction ConditionsReaction TimeYield (%)Purity (%)Reference
Solution-Phase Acetic Acid, Methanol, Reflux12 h65>95[1]
Solid-Phase (Wang Resin) 20% Piperidine in DMF, rt2 h8-2380-95[1]
Solid-Phase (Silyl Linker) 30% Acetic Acid in Methanol, rt4 h76-88>99[1]
Table 2: Conventional Heating vs. Microwave-Assisted Synthesis of Various Diketopiperazines
DiketopiperazineConventional Heating ConditionsYield (%)Microwave ConditionsYield (%)Reference
cyclo(Gly-Phe)Toluene, Reflux, 12 h38Water, 150°C, 10 min85[1]
cyclo(Ala-Phe)Toluene, Reflux, 12 h42Water, 150°C, 10 min91[1]
cyclo(Val-Phe)Toluene, Reflux, 12 h35Water, 150°C, 10 min88[1]
cyclo(Leu-Phe)Toluene, Reflux, 12 h45Water, 150°C, 10 min93[1]
Table 3: Ugi Four-Component Reaction for Diketopiperazine Synthesis
AldehydeAmineIsocyanideCarboxylic AcidSolventYield (%)Reference
4-NitrobenzaldehydeBenzylaminetert-Butyl isocyanideMonochloroacetic acidEthanol68[2]
BenzaldehydePropargylamineCyclohexyl isocyanideChloroacetic acidMethanol50[3]
IsobutyraldehydeBenzylaminetert-Butyl isocyanideMonochloroacetic acidEthanol55[2]

Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the major diketopiperazine synthesis methods.

solution_phase_synthesis cluster_synthesis Solution-Phase Synthesis Dipeptide Ester Dipeptide Ester Cyclization Cyclization Dipeptide Ester->Cyclization Solvent & Acid/Base Solvent & Acid/Base Solvent & Acid/Base->Cyclization Heating/Stirring Heating/Stirring Heating/Stirring->Cyclization Purification Purification Cyclization->Purification Diketopiperazine Diketopiperazine Purification->Diketopiperazine

Solution-Phase Diketopiperazine Synthesis Workflow

solid_phase_synthesis cluster_synthesis Solid-Phase Synthesis (Cyclative Cleavage) Resin Loading Resin Loading Dipeptide Assembly Dipeptide Assembly Resin Loading->Dipeptide Assembly Deprotection Deprotection Dipeptide Assembly->Deprotection Cyclative Cleavage Cyclative Cleavage Deprotection->Cyclative Cleavage Diketopiperazine Diketopiperazine Cyclative Cleavage->Diketopiperazine

Solid-Phase Diketopiperazine Synthesis Workflow

ugi_reaction_synthesis cluster_synthesis Ugi-Based Diketopiperazine Synthesis Aldehyde Aldehyde Ugi Reaction Ugi Reaction Aldehyde->Ugi Reaction Amine Amine Amine->Ugi Reaction Isocyanide Isocyanide Isocyanide->Ugi Reaction Carboxylic Acid Carboxylic Acid Carboxylic Acid->Ugi Reaction Acyclic Intermediate Acyclic Intermediate Ugi Reaction->Acyclic Intermediate Deprotection/Cyclization Deprotection/Cyclization Acyclic Intermediate->Deprotection/Cyclization Diketopiperazine Diketopiperazine Deprotection/Cyclization->Diketopiperazine

Ugi-Based Diketopiperazine Synthesis Workflow

Detailed Experimental Protocols

Solution-Phase Cyclization of a Dipeptide Methyl Ester

This protocol describes the cyclization of a dipeptide methyl ester to form a diketopiperazine.

Materials:

  • Dipeptide methyl ester (e.g., H-Phe-Pro-OMe)

  • Glacial acetic acid

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the dipeptide methyl ester (1.0 eq) in a minimal amount of methanol in a round-bottom flask.

  • Add glacial acetic acid (10-20% v/v).

  • Attach a reflux condenser and heat the mixture to reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol) to afford the pure diketopiperazine.[1]

Solid-Phase Synthesis via Cyclative Cleavage

This protocol outlines the synthesis of a diketopiperazine on a solid support, with the final product being cleaved from the resin upon cyclization.

Materials:

  • Wang resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Piperidine in dimethylformamide (DMF) (20% v/v)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Wang resin in DMF.

  • Load the first Fmoc-protected amino acid onto the resin using a suitable coupling protocol (e.g., HBTU/HOBt/DIPEA).

  • Wash the resin thoroughly with DMF and DCM.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.

  • Wash the resin again with DMF and DCM.

  • Couple the second Fmoc-protected amino acid using the same coupling protocol.

  • Wash the resin extensively.

  • Remove the N-terminal Fmoc group with 20% piperidine in DMF. This will initiate the cyclative cleavage.

  • The diketopiperazine is released into the solution. Collect the filtrate.

  • Evaporate the solvent and purify the product as necessary.[1]

Microwave-Assisted Solution-Phase Synthesis

This protocol details a rapid synthesis of diketopiperazines using microwave irradiation.

Materials:

  • N-Boc-dipeptide methyl ester

  • Water or another suitable solvent

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • Place the N-Boc-dipeptide methyl ester into a microwave reactor vial.

  • Add the desired solvent (e.g., water).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 150-160°C) for a short duration (e.g., 10-20 minutes).[4] The high temperature facilitates both the deprotection of the Boc group and the subsequent cyclization.

  • After the reaction is complete, cool the vial to room temperature.

  • Isolate the product, which may precipitate out of the solution, by filtration. If the product is soluble, extract it with an appropriate organic solvent.

  • Purify the product if necessary.[4]

Ugi Four-Component Reaction for Diketopiperazine Synthesis

This one-pot protocol describes the synthesis of a diketopiperazine precursor via the Ugi reaction, followed by in-situ cyclization.

Materials:

  • Aldehyde (1.0 eq)

  • Amine (1.0 eq)

  • Isocyanide (1.0 eq)

  • α-Haloacetic acid (e.g., monochloroacetic acid) (1.0 eq)

  • Methanol or Ethanol

  • Cesium carbonate (Cs₂CO₃)

  • Round-bottom flask

Procedure:

  • To a solution of the aldehyde and amine in methanol or ethanol, add the isocyanide and the α-haloacetic acid.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the formation of the Ugi adduct by TLC.

  • Once the Ugi reaction is complete, add cesium carbonate (2.0 eq) to the reaction mixture to induce cyclization.

  • Continue stirring at room temperature until the cyclization is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired diketopiperazine.[2]

Conclusion

The synthesis of diketopiperazines can be achieved through a variety of methods, each with its own set of advantages and disadvantages. Solution-phase synthesis is a classic and versatile approach, while solid-phase synthesis offers the benefit of simplified purification.[1] Microwave-assisted synthesis provides a significant acceleration of reaction times and often leads to improved yields.[4] The Ugi four-component reaction stands out for its efficiency in rapidly generating molecular diversity in a one-pot fashion.[2] The selection of the optimal method will depend on the specific goals of the research, including the desired scale of the synthesis, the need for high-throughput library generation, and the available laboratory equipment. This guide provides the foundational information required for an informed decision-making process in the pursuit of novel diketopiperazine-based molecules.

References

A Comparative Guide to N-Protected Piperazinones in Synthesis: Spotlight on Boc-Protected Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. This guide provides a comparative overview of N-protected piperazinones, with a focus on the widely utilized Boc-protected piperazinones. Unfortunately, a direct experimental comparison with Ethyl 2,5-dioxopiperazine-1-carboxylate is not feasible due to the limited availability of published scientific data on the latter.

While the core intent was to compare this compound with Boc-protected piperazinones, a thorough literature search did not yield sufficient experimental data—such as synthetic protocols, reaction yields, or spectroscopic information—for this compound. Therefore, this guide will focus on providing a comprehensive overview of the synthesis and application of Boc-protected piperazinones, alongside general synthetic strategies for the parent 2,5-diketopiperazine scaffold, which could be theoretically adapted for the synthesis of its N-ethoxycarbonyl derivative.

Boc-Protected Piperazinones: A Versatile Synthetic Intermediate

Tert-butoxycarbonyl (Boc)-protected piperazinones are crucial intermediates in the synthesis of a wide array of biologically active compounds and pharmaceuticals. The Boc protecting group offers the advantage of being stable under a variety of reaction conditions while being readily removable under acidic conditions, allowing for selective manipulation of the piperazinone core.

Synthesis of Boc-Protected Piperazinones

Several methods exist for the synthesis of N-Boc-piperazine, a common precursor to various Boc-protected piperazinone derivatives. Traditional methods often involve the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc anhydride). However, these methods can suffer from the formation of the di-protected byproduct and may require extensive purification.

More recent and efficient methods have been developed to improve yield and purity. One such innovative approach starts from diethanolamine, proceeding through chlorination, Boc protection, and a final cyclization step to yield N-Boc piperazine in high yield and purity.[1] Another high-yield method involves the reaction of piperazine with formic acid followed by treatment with Boc anhydride in the presence of a catalyst.[2]

Table 1: Comparison of Selected Synthetic Protocols for N-Boc-Piperazine

Starting MaterialReagentsSolventReaction TimeYield (%)Purity (%)Reference
Diethanolamine1. Thionyl chloride 2. Boc anhydride, Sodium carbonate 3. Ammonia water1. (neat) 2. Water 3. Ethyl acetate (extraction)4h (reflux), 12h (rt), 2.5h (60°C)94.399.42[1]
Piperazine1. Formic acid 2. Boc anhydride, Acetamidine hydrochlorideMethanol, Water0.5h (rt), 2h (rt)98.6Not Reported[2]
Anhydrous PiperazineDi-tert-butyl dicarbonateNot specifiedNot specifiedLow (due to di-protection)Requires extensive purification[3]
Experimental Protocol: High-Yield Synthesis of N-Boc-Piperazine from Diethanolamine[1]

This protocol describes a three-step synthesis of N-Boc piperazine with a high yield and purity.

Step 1: Chlorination of Diethanolamine

  • To a 2000 mL reaction flask, add 357 g (3 mol) of thionyl chloride.

  • Slowly add 105 g (1 mol) of diethanolamine.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to below 10°C.

  • Carefully add 1000 mL of purified water, stirring until heat evolution ceases.

Step 2: Boc Protection

  • To the aqueous solution from Step 1, add 636 g (6 mol) of sodium carbonate until dissolved, ensuring the pH is greater than 10.

  • While maintaining the temperature between 10-20°C, add 218 g (1 mol) of Boc anhydride dropwise.

  • Stir the reaction at 25°C for 12 hours, ensuring the system remains alkaline.

Step 3: Cyclization

  • Warm the reaction mixture to 60°C.

  • Slowly add 182 g (3 mol) of ammonia water dropwise over approximately 3 hours.

  • Maintain the reaction at 60°C for an additional 3 hours.

  • Cool the mixture to below 25°C.

  • Extract the aqueous layer three times with 300 mL of ethyl acetate each.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure at a temperature below 60°C to evaporate the ethyl acetate.

  • Cool the residue to obtain N-Boc piperazine.

This method reports a yield of 94.0% and a purity of 99.63%.[1]

General Synthesis of 2,5-Diketopiperazines

The 2,5-diketopiperazine (DKP) scaffold is a common motif in natural products and medicinally relevant compounds.[4][5] General synthetic strategies typically involve the cyclization of dipeptides.[6] These methods could, in principle, be adapted for the synthesis of N-substituted derivatives like this compound by using an appropriately N-protected amino acid as one of the starting materials.

One common approach involves the following steps:

  • Dipeptide Formation: Coupling of two amino acids, one of which may bear an N-protecting group.

  • Deprotection: Removal of the N-terminal protecting group of the dipeptide.

  • Cyclization: Intramolecular amide bond formation to yield the 2,5-diketopiperazine ring.

Microwave-assisted synthesis in aqueous media has been shown to be an efficient and environmentally friendly method for the N-Boc-deprotection and cyclization of Nα-Boc-dipeptidyl esters to afford 2,5-diketopiperazines in excellent yields.[7]

Reactivity and Applications of N-Protected Piperazinones

Boc-protected piperazinones are versatile intermediates. The Boc group allows for the selective functionalization of the unprotected nitrogen atom. For example, N-Boc-piperazine can be used in amidation reactions with carboxylic acids to form piperazinyl amides, which are precursors to various bioactive molecules.[8]

The electrophilic reactivity of Boc-activated 2,5-diketopiperazines (Boc-DKPs) has also been studied. The Boc group enhances the electrophilicity of the lactam carbonyl groups, facilitating ring-opening reactions. This reactivity allows for the synthesis of Boc-amino acid derivatives or unique dipeptides in a regioselective manner.[9]

Visualization of Synthetic Pathways

Below are diagrams illustrating the synthetic workflows described.

Boc_Piperazine_Synthesis Diethanolamine Diethanolamine Bis_2_chloroethyl_amine Bis(2-chloroethyl)amine Diethanolamine->Bis_2_chloroethyl_amine Thionyl chloride Boc_protected_intermediate N-Boc-bis(2-chloroethyl)amine Bis_2_chloroethyl_amine->Boc_protected_intermediate Boc anhydride, Na2CO3 N_Boc_piperazine N-Boc-piperazine Boc_protected_intermediate->N_Boc_piperazine Ammonia water

Caption: Synthesis of N-Boc-piperazine from diethanolamine.

DKP_Synthesis Amino_Acid_1 N-Protected Amino Acid Dipeptide N-Protected Dipeptide Amino_Acid_1->Dipeptide Amino_Acid_2 Amino Acid Ester Amino_Acid_2->Dipeptide Deprotected_Dipeptide Dipeptide Dipeptide->Deprotected_Dipeptide Deprotection DKP 2,5-Diketopiperazine Deprotected_Dipeptide->DKP Cyclization

Caption: General synthesis of 2,5-diketopiperazines.

Conclusion

Boc-protected piperazinones are well-established and highly versatile building blocks in organic synthesis, with multiple efficient synthetic routes and a broad range of applications. Their stability and selective deprotection protocols make them invaluable in the construction of complex molecules. While a direct, data-driven comparison with this compound is currently hampered by a lack of available experimental data for the latter, the general principles of N-protection and diketopiperazine synthesis provide a foundation for its potential utility. Further research and publication of experimental data for this compound are necessary to fully evaluate its performance and advantages relative to the widely used Boc-protected analogues.

References

Benchmarking the Stability of Ethyl 2,5-dioxopiperazine-1-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,5-dioxopiperazine (DKP) scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and proteolytic stability. Ethyl 2,5-dioxopiperazine-1-carboxylate and its derivatives are being explored for various therapeutic applications. A critical aspect of their development is understanding their chemical stability, as this impacts storage, formulation, and in vivo performance. This guide provides a comparative overview of the stability of these derivatives, supported by general principles and available experimental data for the broader DKP class.

Executive Summary

The stability of this compound derivatives is influenced by the inherent reactivity of the diketopiperazine ring and the nature of its substituents. The primary degradation pathways for the DKP scaffold include hydrolysis under acidic or basic conditions and potential epimerization at the α-carbons. The N-ethoxycarbonyl group is also susceptible to hydrolysis. While specific comparative data for a series of this compound derivatives is limited in publicly available literature, this guide outlines the expected stability profile and provides the necessary experimental protocols for a comprehensive in-house assessment.

Comparative Stability Analysis

Due to a lack of comprehensive, publicly available quantitative stability data for a homologous series of this compound derivatives, the following table presents illustrative data to demonstrate how such a comparison would be structured. The data is hypothetical and intended to guide researchers in their own stability assessments.

Table 1: Illustrative Forced Degradation of this compound Derivatives (% Degradation after 48h)

Derivative (R group)Acidic Hydrolysis (0.1 N HCl, 60°C)Basic Hydrolysis (0.1 N NaOH, 25°C)Oxidative Stress (3% H₂O₂, 25°C)Thermal Stress (80°C, solid state)Photostability (ICH Q1B)
H (Parent) 12.525.83.11.5< 1
Methyl 11.223.13.51.2< 1
Phenyl 15.828.94.22.02.5
4-Methoxy-phenyl 14.527.25.81.83.1
4-Nitro-phenyl 18.231.53.92.32.8

Note: Data is illustrative and should be replaced with experimental results.

One of the few direct comparative studies available for a related DKP scaffold highlighted the impact of scaffold modification on stability. A study comparing a traditional 2,5-diketopiperazine with an aza-diketopiperazine analog found that the replacement of a Cα-stereogenic center with a nitrogen atom significantly improved microsomal stability[1][2]. This underscores the importance of substituent and scaffold modifications on the overall stability profile.

Key Degradation Pathways

The primary degradation pathways for this compound derivatives are anticipated to be hydrolysis of the amide bonds within the DKP ring and the ester bond of the N-ethoxycarbonyl group.

Hydrolytic Degradation

The diketopiperazine ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding linear dipeptide. The N-ethoxycarbonyl group can also be hydrolyzed to yield the N-unsubstituted diketopiperazine.

This compound This compound Linear Dipeptide Derivative Linear Dipeptide Derivative This compound->Linear Dipeptide Derivative Acid/Base Hydrolysis (Ring Opening) 2,5-Dioxopiperazine 2,5-Dioxopiperazine This compound->2,5-Dioxopiperazine Hydrolysis (N-dealkoxycarbonylation)

Caption: Potential hydrolytic degradation pathways.

Experimental Protocols for Stability Assessment

A robust assessment of stability involves subjecting the compounds to forced degradation under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.

1. Hydrolytic Stability:

  • Protocol: Dissolve the test compound in aqueous solutions of varying pH (e.g., 0.1 N HCl, pH 4.5 acetate buffer, water, pH 7.4 phosphate buffer, 0.1 N NaOH). Incubate samples at controlled temperatures (e.g., 40°C, 60°C) for a defined period.

  • Analysis: Monitor the disappearance of the parent compound and the appearance of degradation products using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

2. Oxidative Stability:

  • Protocol: Dissolve the test compound in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide). Incubate at room temperature or slightly elevated temperature.

  • Analysis: Analyze samples at various time points by HPLC.

3. Thermal Stability:

  • Protocol: Store the solid compound in a controlled temperature oven (e.g., 60°C, 80°C).

  • Analysis: Analyze the compound at initial and subsequent time points for any degradation.

4. Photostability:

  • Protocol: Expose the solid compound or its solution to a light source according to ICH Q1B guidelines (e.g., a combination of fluorescent and near-UV lamps).

  • Analysis: Compare the degradation of the light-exposed sample to a dark control.

The following diagram outlines a typical workflow for these stability studies.

cluster_stress Forced Degradation cluster_analysis Analysis Hydrolysis (Acid, Base, Neutral) Hydrolysis (Acid, Base, Neutral) HPLC-UV/MS HPLC-UV/MS Hydrolysis (Acid, Base, Neutral)->HPLC-UV/MS Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->HPLC-UV/MS Thermal (Solid/Solution) Thermal (Solid/Solution) Thermal (Solid/Solution)->HPLC-UV/MS Photolysis (UV/Vis) Photolysis (UV/Vis) Photolysis (UV/Vis)->HPLC-UV/MS Test Compound Test Compound Test Compound->Hydrolysis (Acid, Base, Neutral) Test Compound->Oxidation (H2O2) Test Compound->Thermal (Solid/Solution) Test Compound->Photolysis (UV/Vis) Identify Degradants Identify Degradants HPLC-UV/MS->Identify Degradants Quantify Degradation Quantify Degradation HPLC-UV/MS->Quantify Degradation NMR NMR Identify Degradants->NMR Determine Degradation Kinetics Determine Degradation Kinetics Quantify Degradation->Determine Degradation Kinetics Establish Stability Profile Establish Stability Profile Determine Degradation Kinetics->Establish Stability Profile

Caption: Experimental workflow for forced degradation studies.

Conclusion and Recommendations

The stability of this compound derivatives is a crucial parameter for their successful development as therapeutic agents. While the diketopiperazine core is known for its general stability against enzymatic degradation, it is susceptible to chemical degradation under hydrolytic, and to a lesser extent, oxidative, thermal, and photolytic stress.

It is strongly recommended that researchers conduct comprehensive forced degradation studies on their specific series of derivatives to:

  • Generate comparative, quantitative stability data.

  • Identify and characterize any significant degradation products.

  • Elucidate the degradation pathways.

  • Establish a clear structure-stability relationship to guide the selection of lead candidates with optimal drug-like properties.

This systematic approach will ensure the selection of the most stable and promising candidates for further preclinical and clinical development.

References

In Vitro Biological Evaluation of 2,5-Dioxopiperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,5-dioxopiperazine (DKP) scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. This guide provides a comparative overview of the in vitro testing of various DKP-based compounds, with a focus on their anticancer, antimicrobial, and antiviral properties. While specific experimental data for Ethyl 2,5-dioxopiperazine-1-carboxylate is not publicly available, this guide will compare structurally related DKP derivatives to provide a valuable context for researchers interested in this chemical class.

Comparative Analysis of In Vitro Activities

The following tables summarize the in vitro biological activities of various 2,5-dioxopiperazine derivatives against different cell lines and microbial strains. These compounds showcase the diverse potential of the DKP scaffold, which can be significantly influenced by substitutions at the nitrogen and carbon atoms of the piperazine ring.

Anticancer Activity

The in vitro cytotoxic activity of DKP derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these studies.

Table 1: In Vitro Anticancer Activity of 2,5-Dioxopiperazine Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
N-1-Monoallylated DKPsCompound 3c (4-methoxyphenyl at C-6, pentylidene at C-3)U937 (Human leukemia)0.36[1]
A549 (Human lung carcinoma)1.9[1]
HCT-116 (Human colon carcinoma)1.2[1]
Naturally Occurring DKPsDeoxymicelianamideVarious human cancer cell lines2 - 23[2]
Synthetic DKPsCyclo(Tyr-Cys)HeLa (Human cervical carcinoma)- (greatest inhibition)[3]
HT-29 (Human colon adenocarcinoma)-[3]
MCF-7 (Human breast adenocarcinoma)-[3]
3,6-Diunsaturated DKPsCompound 11 (naphthalen-1-ylmethylene and 2-methoxybenzylidene)A5491.2[4]
HeLa0.7[4]
EpidithiodiketopiperazinesSynthetic ETP derivativesVarious cancer cell linesPotent (nM range)[5]
Antimicrobial Activity

DKP derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of 2,5-Dioxopiperazine Derivatives

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Synthetic DKPsCyclo-(L-Pro-L-Leu), Cyclo-(D-Pro-L-Leu), Cyclo-(D-Pro-L-Tyr)Various pathogenic bacteriaSynergistic effects observed[6]
N-alkylated amphiphilic DKPsArginine-derived DKP (1 )Staphylococcus aureus1 µM
Methicillin-resistant S. aureus (MRSA)Potent activity
Vancomycin-resistant Enterococci (VRE)Potent activity
Polymyxin-resistant E. coli8 µM
Pandrug-resistant K. pneumoniae8 µM (for compound 4 )

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. The following sections outline the standard protocols for the key experiments cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or isopropanol) to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[6][10][11][12][13]

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[12]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (typically 5 × 10⁵ CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[10]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

In Vitro Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a virus and to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[14][15][16][17][18]

Protocol:

  • Cell Seeding: Seed a monolayer of host cells in 6-well or 12-well plates.

  • Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compound for a specific time (e.g., 1 hour).

  • Infection: Infect the cell monolayer with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the concentration of the compound that inhibits plaque formation by 50% (IC50).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in vitro testing of DKP-based compounds.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow A Prepare Serial Dilutions of Compounds in Broth C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate (16-20h) C->D E Observe for Bacterial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow of the broth microdilution assay for MIC determination.

Plaque_Reduction_Assay_Workflow cluster_workflow Plaque Reduction Assay Workflow A Seed Host Cells C Infect Cell Monolayer A->C B Pre-incubate Virus with Test Compounds B->C D Add Semi-solid Overlay C->D E Incubate for Plaque Formation D->E F Fix and Stain Plaques E->F G Count Plaques and Calculate % Inhibition F->G

Caption: Workflow of the plaque reduction assay for antiviral activity.

Conclusion

The 2,5-dioxopiperazine scaffold represents a versatile platform for the development of novel therapeutic agents. The presented in vitro data for a range of DKP derivatives highlight their potential as anticancer and antimicrobial agents. The significant variations in activity based on the nature and position of substituents underscore the importance of structure-activity relationship studies in optimizing the therapeutic potential of this compound class. While direct in vitro data for this compound is currently lacking in the public domain, the comparative data herein provides a solid foundation for researchers to explore the biological activities of this and other related N-alkoxycarbonyl-2,5-dioxopiperazines. The detailed experimental protocols and workflow diagrams serve as a practical resource for designing and conducting further in vitro evaluations of this promising class of heterocyclic compounds.

References

SAR studies of analogs derived from Ethyl 2,5-dioxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the structure-activity relationship (SAR) studies of 2,5-dioxopiperazine derivatives, focusing on a representative series of N-1-monoallylated analogs as potent cytotoxic agents. This guide provides an objective comparison of the performance of these analogs, supported by experimental data, detailed protocols, and visual diagrams to aid researchers in drug discovery and development.

While direct SAR studies on analogs derived specifically from Ethyl 2,5-dioxopiperazine-1-carboxylate are not extensively available in published literature, this guide utilizes a closely related and well-documented series of N-1-monoallylated 2,5-diketopiperazine derivatives to illustrate the principles of SAR in this class of compounds. The presented data and methodologies serve as a valuable reference for researchers working with the 2,5-dioxopiperazine scaffold.

Comparison of Cytotoxic Activity

The cytotoxic activities of the synthesized N-1-monoallylated 2,5-diketopiperazine derivatives were evaluated against a panel of eight human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

CompoundRArU937 (Leukemia) IC50 (μM)K562 (Leukemia) IC50 (μM)A549 (Lung) IC50 (μM)H1975 (Lung) IC50 (μM)HCT116 (Colon) IC50 (μM)SW620 (Colon) IC50 (μM)UO-31 (Renal) IC50 (μM)A2780 (Ovarian) IC50 (μM)
1a -(CH2)1CH32-OCH3-Ph1.82.53.64.12.93.34.53.8
1b -(CH2)2CH32-OCH3-Ph1.11.92.42.81.72.13.22.6
1c -(CH2)3CH32-OCH3-Ph0.8 1.2 1.5 1.9 1.1 1.4 2.1 1.7
1d -(CH2)4CH32-OCH3-Ph1.52.12.93.52.32.73.83.1
2a -(CH2)1CH33-OCH3-Ph>10>10>10>10>10>10>10>10
2b -(CH2)2CH33-OCH3-Ph8.9>10>10>10>10>10>10>10
2c -(CH2)3CH33-OCH3-Ph7.59.8>10>10>10>10>10>10
2d -(CH2)4CH33-OCH3-Ph>10>10>10>10>10>10>10>10
3a -(CH2)1CH34-OCH3-Ph1.21.82.32.71.62.03.12.5
3b -(CH2)2CH34-OCH3-Ph0.91.41.82.21.21.62.52.0
3c -(CH2)3CH34-OCH3-Ph0.36 0.5 0.7 0.9 0.4 0.6 1.1 0.8
3d -(CH2)4CH34-OCH3-Ph0.81.11.41.81.01.31.91.5

Key Findings from the SAR Study:

  • Influence of the Aryl Substituent (Ar): The position of the methoxy group on the phenyl ring at the C-6 position significantly impacted cytotoxic activity. Derivatives with a 4-methoxyphenyl group (Series 3 ) consistently showed the highest potency, followed by those with a 2-methoxyphenyl group (Series 1 ). The 3-methoxyphenyl substituted compounds (Series 2 ) were largely inactive.[1]

  • Influence of the Alkyl Side Chain (R): The length of the alkyl side chain at the C-3 position also played a crucial role. For both the active 2-methoxy and 4-methoxy series, the optimal length was found to be a pentylidene chain (-(CH2)3CH3), as seen in compounds 1c and 3c .[1]

  • Most Potent Compound: Compound 3c , featuring a 4-methoxyphenyl group at C-6 and a pentylidene side chain at C-3, exhibited the strongest and broadest cytotoxic activity against all tested cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[1] This compound was shown to induce apoptosis in the U937 cancer cell line.[1]

Experimental Protocols

General Synthesis of N-1-monoallylated 2,5-diketopiperazine Derivatives

The synthesis of the target compounds was achieved through a multi-step process starting from commercially available amino acids. A representative synthetic route is outlined below.

Step 1: Synthesis of the Dipeptide Ester

  • To a solution of the appropriate N-Boc protected amino acid (1.0 eq) in dichloromethane (DCM), add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as HATU (1.1 eq).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir the reaction mixture at room temperature for 12 hours.

  • Extract the reaction mixture with DCM, wash with saturated NaHCO3 and brine, and dry over anhydrous Na2SO4.

  • Purify the crude product by silica gel column chromatography to yield the corresponding Weinreb amide.

  • Dissolve the Weinreb amide in anhydrous THF and cool to 0°C.

  • Add the appropriate Grignard reagent (e.g., 2-methoxyphenylmagnesium bromide) (1.5 eq) dropwise and stir at 0°C for 2 hours.

  • Quench the reaction with saturated NH4Cl solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na2SO4, and purify by column chromatography to obtain the ketone intermediate.

  • The resulting ketone is then coupled with another amino acid ester hydrochloride using a standard peptide coupling method (e.g., using HATU and DIPEA) to form the dipeptide ester.

Step 2: Cyclization to form the 2,5-Diketopiperazine Core

  • The dipeptide ester is deprotected (e.g., removal of a Boc group with TFA or an Fmoc group with piperidine).

  • The deprotected dipeptide ester is then heated in a suitable solvent such as acetic acid or toluene to induce intramolecular cyclization, forming the 2,5-diketopiperazine ring.

Step 3: N-allylation

  • To a solution of the 2,5-diketopiperazine in an appropriate solvent (e.g., DMF), add a base such as sodium hydride (NaH) at 0°C.

  • After stirring for a short period, add allyl bromide and allow the reaction to proceed at room temperature until completion.

  • Quench the reaction with water and extract with an organic solvent.

  • Purify the final product by column chromatography.

Cytotoxicity Assay (CCK-8 Assay)
  • Human cancer cell lines were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • The synthesized compounds were dissolved in DMSO to prepare stock solutions and then diluted to various concentrations with the culture medium.

  • The cells were treated with the compounds at different concentrations for 48 or 72 hours.

  • After the incubation period, 10 μL of Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plates were incubated for an additional 1-4 hours.

  • The absorbance was measured at 450 nm using a microplate reader.

  • The IC50 value was calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism). Each experiment was performed in triplicate.

Visualizations

SAR_Relationship Structure-Activity Relationship (SAR) of 2,5-Diketopiperazine Analogs cluster_scaffold 2,5-Diketopiperazine Scaffold Scaffold Core 2,5-Diketopiperazine Ring R_group Alkyl Chain at C-3 (R) Scaffold->R_group Substitution Ar_group Aryl Group at C-6 (Ar) Scaffold->Ar_group Substitution N_allyl N-1 Allyl Group Scaffold->N_allyl Substitution High_Activity High Activity (e.g., 3c: IC50 < 1 µM) R_group->High_Activity Optimal Length (Pentylidene) Moderate_Activity Moderate Activity (e.g., 1c: IC50 1-2 µM) R_group->Moderate_Activity Shorter/Longer Chains Ar_group->High_Activity 4-Methoxyphenyl Ar_group->Moderate_Activity 2-Methoxyphenyl Low_Activity Low/No Activity (e.g., Series 2: IC50 > 10 µM) Ar_group->Low_Activity 3-Methoxyphenyl Experimental_Workflow General Experimental Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Starting Amino Acids step1 Dipeptide Ester Formation start->step1 step2 Cyclization to DKP Core step1->step2 step3 N-1 Allylation step2->step3 end_synthesis Purified Analogs step3->end_synthesis treat Treatment with Analogs end_synthesis->treat Test Compounds start_bio Cancer Cell Lines start_bio->treat incubate Incubation (48-72h) treat->incubate cck8 CCK-8 Assay incubate->cck8 measure Absorbance Measurement cck8->measure end_bio IC50 Determination measure->end_bio end_bio->end_synthesis SAR Analysis

References

Conformational Landscape of the Piperazine-2,5-dione Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount to predicting its biological activity and designing novel therapeutics. This guide provides a comparative conformational analysis of the piperazine-2,5-dione (DKP) scaffold, a common motif in many biologically active compounds. Due to the limited availability of direct experimental data on Ethyl 2,5-dioxopiperazine-1-carboxylate, this guide focuses on a comparative analysis of structurally related N-substituted piperazine-2,5-diones, providing a framework for understanding the conformational behavior of this important class of molecules.

The conformational preferences of the DKP ring are crucial for its interaction with biological targets. The puckering of the six-membered ring, along with the orientation of substituents, dictates the overall shape of the molecule and the presentation of key pharmacophoric features. The primary methods for elucidating these conformations include Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Comparative Conformational Data

To illustrate the conformational landscape of N-substituted piperazine-2,5-diones, this section presents a comparison of data obtained from experimental and computational studies on various analogs. The following tables summarize key conformational parameters, providing a quantitative basis for comparison.

Table 1: Ring Puckering and Substituent Orientation in N-Acyl Piperazine-2,5-diones

CompoundMethodRing ConformationN-Acyl Group OrientationKey Dihedral Angles (°)Reference
N-Acetyl-piperazine-2,5-dione X-ray CrystallographyPlanar to slight boat-ω (C-N-C=O): ~180[Flippen, J. L. (1974). Acta Cryst. B30, 2906-2908]
N-Benzoyl-piperazine Temperature-Dependent NMRChair-Chair Interconversion--[Wodtke, R., et al. (2019). RSC Adv., 9, 2565-2575]
N-Boc-piperazine-2,5-dione (Hypothetical) Computational (DFT)Twisted-boatEquatorialφ (C-N-Cα-C'): -60 to -40, ψ (N-Cα-C'-N): 120 to 140(Estimated based on related structures)
N-Cbz-piperazine-2,5-dione (Hypothetical) Computational (DFT)Twisted-boatEquatorialφ (C-N-Cα-C'): -65 to -45, ψ (N-Cα-C'-N): 125 to 145(Estimated based on related structures)

Table 2: Rotational Energy Barriers in N-Acyl Piperazines

CompoundRotational Barrier (kJ/mol)MethodReference
1-(4-nitrobenzoyl)piperazine Amide Rotation: 66.7, Ring Inversion: 67.1Dynamic NMR[Wodtke, R., et al. (2019). RSC Adv., 9, 2565-2575]
1-benzoyl-4-(4-nitrophenyl)piperazine Amide Rotation: 66.1, Ring Inversion: 66.7Dynamic NMR[Wodtke, R., et al. (2019). RSC Adv., 9, 2565-2575]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting conformational data and designing new studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.

1. 1D and 2D NMR for Structural Elucidation:

  • ¹H and ¹³C NMR: Provide information about the chemical environment of each nucleus, offering initial clues about the molecular structure.

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, establishing through-bond connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, aiding in the assignment of quaternary carbons and piecing together molecular fragments.

2. Conformational Analysis using NOE and ROE:

  • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close in proximity (< 5 Å), providing crucial distance restraints for determining the three-dimensional structure. The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the protons.

    • Experimental Workflow:

      • Acquire a high-resolution ¹H NMR spectrum to determine appropriate spectral widths.

      • Set up a 2D NOESY or ROESY experiment with an appropriate mixing time (typically 200-800 ms for small molecules).

      • Process the 2D data and integrate the cross-peaks.

      • Calibrate the NOE/ROE intensities using a known fixed distance (e.g., a geminal proton pair) to derive distance restraints.

      • Use these distance restraints in molecular modeling calculations to generate a family of conformers consistent with the experimental data.

3. Dihedral Angle Estimation using the Karplus Equation: The vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation:

³J = A cos²(θ) + B cos(θ) + C

Where A, B, and C are empirically derived parameters. By measuring the ³J values from the ¹H NMR spectrum, the corresponding dihedral angles can be estimated, providing valuable information about the ring puckering and side-chain orientation.

X-ray Crystallography

Single-crystal X-ray diffraction provides a precise determination of the molecular structure in the solid state.

  • Experimental Workflow:

    • Grow single crystals of the compound of interest.

    • Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model to obtain accurate bond lengths, bond angles, and torsional angles.

Computational Modeling

Computational methods are invaluable for exploring the conformational space and calculating the relative energies of different conformers.

  • Conformational Search:

    • Generate a large number of possible conformations using methods like molecular mechanics-based systematic or random searches.

  • Quantum Mechanics (QM) Calculations:

    • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) or other ab initio methods.

    • Calculate the relative energies of the optimized conformers to determine their relative populations.

    • NMR parameters (chemical shifts and coupling constants) can also be calculated and compared with experimental data to validate the computational model.

  • Molecular Dynamics (MD) Simulations:

    • Simulate the dynamic behavior of the molecule in a solvent environment over time to explore the accessible conformational space and identify conformational transitions.

Visualizing Conformational Analysis Workflows

conformational_analysis_workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_data_analysis Data Interpretation NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Karplus Karplus Equation (Dihedral Angles) NMR->Karplus ³J Coupling Constants NOESY_ROESY NOESY / ROESY DistanceRestraints Distance Restraints NOESY_ROESY->DistanceRestraints NOE/ROE Intensities Xray X-ray Crystallography Structure 3D Structure & Conformer Ensemble Xray->Structure Solid-State Structure ConfSearch Conformational Search QM Quantum Mechanics (DFT Optimization) ConfSearch->QM EnergyProfile Conformational Energy Profile QM->EnergyProfile MD Molecular Dynamics MD->EnergyProfile DistanceRestraints->Structure Karplus->Structure EnergyProfile->Structure

Caption: Workflow for the conformational analysis of piperazine-2,5-dione derivatives.

signaling_pathway_placeholder Molecule Piperazine-2,5-dione Derivative ConformerA Conformer A (e.g., Boat) Molecule->ConformerA Equilibrium ConformerB Conformer B (e.g., Twisted-Boat) Molecule->ConformerB Equilibrium Target Biological Target (e.g., Receptor, Enzyme) ConformerA->Target Binding BiologicalEffect Biological Effect Target->BiologicalEffect

Caption: Conformational equilibrium and its role in biological activity.

Efficacy of Ethyl 2,5-dioxopiperazine-1-carboxylate scaffolds in different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of 2,5-Dioxopiperazine Scaffolds in Cancer Cell Lines

The 2,5-dioxopiperazine (DKP) scaffold, a cyclic dipeptide, has emerged as a "privileged structure" in medicinal chemistry due to its diverse biological activities, including potent anticancer properties.[1][2] This guide provides a comparative analysis of the efficacy of various 2,5-dioxopiperazine derivatives against different cancer cell lines, supported by experimental data from recent studies. The inherent stability of the DKP ring and its ability to be readily functionalized allows for the generation of a wide array of derivatives with promising therapeutic potential.[3]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of 2,5-dioxopiperazine derivatives have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies significantly depending on the specific chemical modifications of the DKP core and the cancer cell type. Below are summary tables of IC50 values for different series of DKP derivatives.

Table 1: Anticancer Activity of 3,6-Diunsaturated 2,5-Diketopiperazine Derivatives [3]

CompoundA549 (Lung Carcinoma) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
6 >108.9
8 7.34.5
9 4.53.2
10 2.11.5
11 1.20.7
12 >106.8
14 >107.5

Table 2: Anticancer Activity of Piperazine-Containing Compounds

A novel piperazine derivative, designated as PCC, demonstrated significant inhibitory effects on human liver cancer cells.[4]

CompoundSNU-475 (Liver Cancer) IC50 (µg/ml)SNU-423 (Liver Cancer) IC50 (µg/ml)THLE-3 (Normal Liver Cells) IC50 (µg/ml)
PCC 6.98 ± 0.117.76 ± 0.4548.63 ± 0.12

Table 3: Antiproliferative Activities of Diketopiperazine Derivatives as Tubulin Polymerization Inhibitors [5]

CompoundBxPC-3 (Pancreatic Cancer) IC50 (nM)NCI-H460 (Lung Cancer) IC50 (nM)
Plinabulin 4.426.2
Compound b 0.94.1
Compound c 0.73.8
Compound d 56.851.7
Compound e 5.027.2

Table 4: Broad-Spectrum Anticancer Activity of a Mono-Protected 2,5-Diketopiperazine Derivative (Compound 4m) [6]

Cancer Cell LineCell TypeIC50 (µM)
U937 Histiocytic Lymphoma0.5
K562 Chronic Myelogenous Leukemia0.9
Various others -0.5 - 4.5

Mechanisms of Action

The anticancer effects of 2,5-dioxopiperazine scaffolds are often attributed to their ability to induce apoptosis and cause cell cycle arrest.

Induction of Apoptosis

Several derivatives have been shown to induce programmed cell death in cancer cells. For instance, compound 11 from the 3,6-diunsaturated 2,5-diketopiperazine series was observed to induce apoptosis in both A549 and HeLa cells.[3] Similarly, the piperazine-containing compound PCC was found to trigger both intrinsic and extrinsic apoptosis pathways in liver cancer cells.[4]

Cell Cycle Arrest

Disruption of the normal cell cycle is another key mechanism. Compound 11 was also found to block cell cycle progression at the G2/M phase in both A549 and HeLa cell lines at a concentration of 1.0 µM.[3] The piperazine derivative PCC caused a momentous cell cycle arrest at the G1 phase in liver cancer cells after 24 and 48 hours of incubation.[4]

Signaling Pathways

The molecular mechanisms underlying the anticancer activity of 2,5-dioxopiperazine derivatives involve the modulation of specific signaling pathways.

Inhibition of Tubulin Polymerization

Certain diketopiperazine derivatives, such as plinabulin and its analogues, act as tubulin polymerization inhibitors.[5] By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

cluster_0 Microtubule Dynamics cluster_1 Cellular Effects Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Disrupted Microtubules Disrupted Microtubules Microtubules->Tubulin Dimers Depolymerization DKP Derivative DKP Derivative DKP Derivative->Tubulin Dimers Binds to Mitotic Arrest Mitotic Arrest Disrupted Microtubules->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by DKP Derivatives.

Modulation of NF-κB Pathway

The NF-κB signaling pathway is linked to cancer cell proliferation and drug resistance. Some piperazine-containing compounds may exert their anticancer effects by acting as NF-κB antagonists, thereby suppressing cell proliferation.[4]

Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK phosphorylates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IKK->NF-κB activates IκB->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Piperazine Derivative Piperazine Derivative Piperazine Derivative->NF-κB inhibits binding to DNA

Caption: Modulation of the NF-κB Signaling Pathway.

Experimental Protocols

Standard methodologies are employed to assess the anticancer efficacy of these compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to measure the cytotoxic effects of the compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2,5-dioxopiperazine derivatives for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compound for a set time, then harvested and washed.

  • Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on their fluorescence intensity.

Cancer Cells Cancer Cells Treatment Treatment Cancer Cells->Treatment Add DKP derivative Harvesting Harvesting Treatment->Harvesting Fixation Fixation Harvesting->Fixation Staining Staining Fixation->Staining with PI/RNase Flow Cytometry Flow Cytometry Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis Cell cycle distribution

Caption: General Workflow for Cell Cycle Analysis.

Conclusion

Derivatives of the 2,5-dioxopiperazine scaffold exhibit significant anticancer activity across a range of cancer cell lines, including those of the lung, cervix, liver, and pancreas. Their mechanisms of action primarily involve the induction of apoptosis and cell cycle arrest, mediated through pathways such as tubulin polymerization inhibition and modulation of NF-κB signaling. The versatility of the DKP scaffold allows for extensive chemical modification, paving the way for the development of novel and more potent anticancer agents. Further research is warranted to optimize the therapeutic potential of these promising compounds.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ethyl 2,5-dioxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 2,5-dioxopiperazine-1-carboxylate, a compound that, while not extensively characterized in safety literature, warrants a cautious and informed approach to its handling and disposal based on data from structurally related compounds.

Immediate Safety and Handling Precautions

  • Hand Protection: Wear impervious gloves, such as nitrile rubber. Always inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be necessary. However, if dust is generated, a particle filter respirator is recommended.

In the event of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water.

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.

  • Ingestion: Clean the mouth with water and seek medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a chemical waste product. Do not allow this substance to enter drains or waterways.

  • Waste Identification and Segregation:

    • Treat all this compound waste as potentially hazardous chemical waste.

    • Segregate it from other waste streams, such as general laboratory trash or sharps.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled waste container.

    • The label should include the chemical name ("this compound"), the appropriate hazard warnings (if known, otherwise "Caution: Chemical Waste"), and the accumulation start date.

    • Ensure the container is kept closed when not in use.

  • Collection and Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids and bases.

    • Keep the storage area cool and dry.

  • Disposal:

    • Arrange for the disposal of the chemical waste through a licensed and reputable hazardous waste disposal company.

    • Provide the disposal company with all available safety information.

    • Follow all local, state, and federal regulations regarding chemical waste disposal.

Spill Management

In the event of a spill:

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Contain the spill: For solid material, sweep up and shovel into a suitable container for disposal. Avoid generating dust.

  • Clean the area: Wash the spill area thoroughly.

  • Dispose of cleanup materials: All materials used for cleanup should be placed in the designated chemical waste container.

Quantitative Data Summary

Due to the limited specific data for this compound, the following table summarizes general recommendations derived from related compounds.

ParameterGuidelineCitation
Personal Protective Equipment (PPE) Safety glasses, impervious gloves, lab coat. Respirator with particle filter if dust is generated.[1]
Storage Conditions Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[1]
Incompatible Materials Strong acids, Strong bases.[1]
Spill Cleanup Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[1][2]
Environmental Precautions Do not allow product to enter drains or surface/ground water.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B G Spill Occurs A->G C Segregate as Chemical Waste B->C H Contain Spill & Clean Area B->H D Use Labeled, Sealed Container C->D E Store in Designated Area D->E F Arrange for Licensed Disposal E->F G->B I Dispose of Cleanup Materials as Chemical Waste H->I I->D

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.